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  • Product: 1,2-Diphenoxybenzene
  • CAS: 3379-37-1

Core Science & Biosynthesis

Foundational

1,2-Diphenoxybenzene: Physicochemical Architecture & Synthetic Methodology

[1][2] Executive Summary 1,2-Diphenoxybenzene (CAS 3379-37-1), often referred to as o-diphenoxybenzene or o-phenoxyphenoxybenzene, represents a critical structural motif in the family of polyphenyl ethers (PPEs). Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,2-Diphenoxybenzene (CAS 3379-37-1), often referred to as o-diphenoxybenzene or o-phenoxyphenoxybenzene, represents a critical structural motif in the family of polyphenyl ethers (PPEs). Unlike its meta and para isomers, the ortho substitution pattern induces a unique steric twist, disrupting planar stacking while maintaining the exceptional thermal and radiation stability characteristic of the ether linkage.

Primarily utilized as a thermal sensitizer in leuco-dye-based recording materials and as a high-performance functional fluid component, its utility stems from a sharp melting transition and chemical inertness. For the research and drug development community, it serves as a robust hydrophobic scaffold, modeling the metabolic stability of diaryl ethers in bioactive compounds. This guide delineates its physicochemical properties, industrial-grade synthetic protocols, and material applications.

Physicochemical Profile

The following data consolidates experimental values and computed descriptors for 1,2-diphenoxybenzene.

Table 1: Core Technical Specifications
PropertyValue / DescriptionSource/Notes
CAS Number 3379-37-1Registry
IUPAC Name 1,2-diphenoxybenzene
Synonyms o-Diphenoxybenzene; 1,2-Phenylenebis(oxy)dibenzene
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.31 g/mol
Physical State Crystalline Solid (White to Off-White)Ambient conditions
Melting Point 88 – 93 °C [1][2]
Boiling Point ~360 °C (Predicted); >150 °C @ 2 mmHgHigh thermal stability
Density ~1.15 g/cm³Estimated (Solid phase)
Solubility Soluble in Toluene, Chloroform, DMF; Insoluble in WaterLipophilic
Partition Coeff.[1][2][3][4][5][6][7] (LogP) 4.5 – 4.9Highly Hydrophobic

Technical Note: The melting point of the ortho isomer (88–93°C) is distinct from the meta (59–61°C) and para (72–73°C) isomers. Confusion often arises with 1,2-diphenoxyethane (MP 94–96°C); verification of the central benzene ring vs. ethyl linker is crucial in procurement.

Synthetic Architecture

The synthesis of 1,2-diphenoxybenzene is classically achieved via Ullmann Ether Synthesis . While nucleophilic aromatic substitution (


) is difficult on unactivated halides, the presence of a copper catalyst facilitates the coupling of phenolates with 1,2-dichlorobenzene.
Protocol: Copper-Catalyzed Ullmann Coupling[8]

This protocol is adapted for laboratory-scale synthesis (approx. 10–50g scale) ensuring high conversion of the sterically hindered ortho positions.

Reagents:

  • Substrate: 1,2-Dichlorobenzene (1.0 equiv)

  • Nucleophile: Phenol (2.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Catalyst: Copper(I) Chloride (CuCl) (5–10 mol%)

  • Ligand/Solvent: Pyridine or DMAc (Dimethylacetamide); Modern variants use sequestering amines (e.g., TDA-1) to lower reaction temps.

Step-by-Step Methodology:

  • Phenolate Formation: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, combine Phenol (2.2 equiv) and Potassium Hydroxide (2.2 equiv) in Toluene. Reflux to remove water azeotropically. Crucial: Water poisons the Ullmann catalyst; the phenolate must be anhydrous.

  • Catalyst Addition: Once dry, remove Toluene via distillation. Add the high-boiling solvent (DMAc or excess 1,2-dichlorobenzene) and the CuCl catalyst.

  • Coupling Reaction: Add 1,2-Dichlorobenzene (if not used as solvent). Heat the mixture to 140–160°C under an inert atmosphere (

    
    ).
    
    • Monitoring: The reaction typically requires 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[7]

  • Work-up:

    • Cool to room temperature.[8]

    • Dilute with diethyl ether or dichloromethane.

    • Filter through a Celite pad to remove copper salts.

    • Wash the organic filtrate with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture to yield white crystals (MP 88–93°C).
    
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and transformation logic.

UllmannSynthesis Substrate 1,2-Dichlorobenzene Catalyst Cu(I) Catalyst (Oxidative Addition) Substrate->Catalyst Coordination Phenol Phenol (2.2 eq) Intermediate Cu-Phenolate Complex (Active Species) Phenol->Intermediate Base (KOH/-H2O) Product 1,2-Diphenoxybenzene (Crystalline Solid) Catalyst->Product Reductive Elimination (140-160°C) Intermediate->Catalyst Ligand Exchange Product->Catalyst Regeneration

Caption: Figure 1. Copper-catalyzed Ullmann ether synthesis pathway converting 1,2-dichlorobenzene to 1,2-diphenoxybenzene via oxidative addition/reductive elimination cycles.

Material Science & Applications

Thermal Sensitization in Recording Media

In the paper and packaging industry, 1,2-diphenoxybenzene is utilized as a sensitizer in thermal recording materials (thermal paper).

  • Mechanism: It acts as a solid solvent. Upon heating by the thermal head, it melts (approx. 90°C) and solubilizes the leuco dye and the acidic developer, facilitating their reaction to form color.

  • Advantage: Its sharp melting point ensures a rapid "on/off" response, preventing background fogging at storage temperatures while delivering high optical density during printing.

High-Performance Fluids (PPEs)

As a member of the Polyphenyl Ether (PPE) class, the 1,2-isomer contributes to fluids used in:

  • Radiation Environments: PPEs are among the most radiation-resistant organic fluids known, used in nuclear facility robotics and lubricants.

  • High-Vacuum Diffusion Pumps: The extremely low vapor pressure and high thermal stability (up to 300°C+) make them ideal for ultra-high vacuum applications.

Drug Development Context

While not a common API itself, the 1,2-diphenoxybenzene scaffold is used in medicinal chemistry to:

  • Linker Design: Provide a lipophilic, metabolically stable linker between pharmacophores. The ether bond is resistant to hydrolysis and many enzymatic degradations compared to esters.

  • Conformational Restriction: The ortho attachment forces the two phenyl rings into a non-coplanar "twist" conformation, which can be exploited to fit specific hydrophobic pockets in protein targets.

References

  • Preparation of 1,2-diphenoxybenzene . U.S. Patent 4,288,386. (1981). Describes the Ullmann synthesis of diaryl ethers using copper catalysts and sequestering amines.

  • Facile O-Arylation of Phenols . Journal of Organic Chemistry. (2004). Details modern coupling conditions for ortho-substituted diaryl ethers.

  • Heat-sensitive recording material . U.S. Patent 5,001,104. (1991).[9] Cites the use of 1,2-diphenoxybenzene as a sensitizer with specific melting point data.[1][2][4]

  • PubChem Compound Summary: 1,2-Diphenoxybenzene . National Center for Biotechnology Information. (2025). CID 621655.

  • Polyphenyl Ethers (PPE) Properties . Chevron Phillips Chemical Technical Data. General reference for thermal stability of the PPE class.

Sources

Exploratory

Ortho-Diphenoxybenzene: Structural Scaffolding, Synthesis, and Applications in Advanced Materials and Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of synthetic organic chemistry and advanced materia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of synthetic organic chemistry and advanced materials science, ortho-diphenoxybenzene (systematically known as 1,2-diphenoxybenzene) serves as a critical structural scaffold. Characterized by a central benzene ring flanked by two phenoxy groups at the ortho (1,2) positions, this diaryl ether exhibits unique steric and electronic properties[1]. While rarely deployed as an active pharmaceutical ingredient (API) in isolation, its robust ether linkages and electron-rich aromatic systems make it an invaluable precursor for coordination chemistry, highly stable polymer encapsulants, and emerging anti-infective therapeutic agents[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will dissect the causality behind its synthetic methodologies—specifically the ligand-accelerated Ullmann coupling—and explore its multifaceted applications across drug development and materials engineering.

Physicochemical Profiling & Structural Elucidation

The utility of 1,2-diphenoxybenzene stems directly from its molecular architecture. The dual ether oxygen atoms provide significant rotational flexibility while simultaneously acting as potential hydrogen-bond acceptors or coordination sites for transition metals.

Table 1: Key Physicochemical Properties of 1,2-Diphenoxybenzene

PropertyValueScientific Implication
IUPAC Name 1,2-diphenoxybenzeneDefines the ortho substitution pattern critical for specific steric hindrance[1].
Molecular Formula C₁₈H₁₄O₂High carbon-to-heteroatom ratio ensures strong lipophilicity[1].
Molecular Weight 262.3 g/mol Falls well within Lipinski’s Rule of 5, making derivatives viable for drug design[1].
Topological Polar Surface Area 18.5 ŲLow TPSA indicates excellent membrane permeability for bioactive derivatives[1].
SMILES String c1ccc(cc1)Oc2ccccc2Oc3ccccc3Useful for in silico molecular docking and cheminformatics[1].

Synthetic Methodologies: The Ligand-Accelerated Ullmann Coupling

The classical synthesis of diaryl ethers via the Ullmann reaction often suffers from low yields and requires extreme thermal conditions (>200°C) due to the insolubility of the copper(I) catalytic species. To overcome this, modern protocols employ a ligand-accelerated approach .

By utilizing a sequestering agent such as tris-(3,6-dioxaoctyl)amine, the Cu(I) center is coordinated and solubilized within the organic phase[4]. This lowers the activation energy required for the oxidative addition of the aryl halide.

Experimental Protocol: Synthesis of 1,2-Diphenoxybenzene

This protocol is designed as a self-validating system. A control reaction omitting the tertiary amine ligand will yield 0% conversion, proving the mechanistic necessity of the sequestering agent[4].

Reagents & Materials:

  • Sodium phenolate (Nucleophile): 2.32 g (20 mmol)

  • o-Dichlorobenzene (Aryl Halide): 1.47 g (10 mmol)

  • Cuprous chloride (CuCl, Catalyst): 0.2 g (2 mmol)

  • Tris-(3,6-dioxaoctyl)amine (Sequestering Ligand): 0.72 g (2 mmol)

  • Anisole (Inert Solvent): 20 g

Step-by-Step Workflow:

  • Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the sodium phenolate and o-dichlorobenzene[4]. Causality: An excess of the phenolate ensures complete di-substitution at the ortho positions of the dichlorobenzene.

  • Catalyst Complexation: Add the CuCl and the tris-(3,6-dioxaoctyl)amine ligand[4]. Causality: The multidentate oxygen/nitrogen sites on the amine wrap around the Cu(I) ion. This prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), stabilizing the active catalytic intermediate.

  • Solvation: Suspend the solid mixture in 20 g of anisole[4]. Anisole is chosen for its high boiling point and inertness to the cross-coupling conditions.

  • Thermal Activation: Heat the reaction mixture to reflux under continuous stirring for 20 hours[4].

  • Validation & Yield: Monitor via GC-MS. The ligand-accelerated system typically achieves >60% conversion to 1,2-diphenoxybenzene[4]. Filter the inorganic salts (NaCl) and purify the product via column chromatography.

Mechanism Cu Cu(I) Catalyst (Insoluble) Complex Active Cu(I)-Amine Complex (Soluble) Cu->Complex Lig Tris-(3,6-dioxaoctyl)amine Lig->Complex OxAdd Oxidative Addition (o-Dichlorobenzene) Complex->OxAdd RedElim Reductive Elimination (Sodium Phenolate) OxAdd->RedElim Aryl-Cu(III) Intermediate RedElim->Complex Catalyst Regeneration Prod 1,2-Diphenoxybenzene RedElim->Prod

Caption: Catalytic cycle of the Ullmann ether synthesis forming 1,2-diphenoxybenzene.

Applications in Drug Development & Advanced Materials

The 1,2-diphenoxybenzene scaffold is highly versatile. Its applications bifurcate into two primary domains: biological therapeutics and advanced polymer materials.

Pharmaceutical Research: Anti-Biofilm Agents

In drug development, the structural motif of 1,2-diphenoxybenzene has been identified in complex botanical extracts (such as Vaccinium macrocarpon) optimized for anti-infective activity[2]. Specifically, compounds containing this diaryl ether scaffold are investigated for their ability to disrupt the biofilm formation of Candida albicans[2].

  • Mechanism of Action: Pathogenic biofilms require the production of biological glues for surface adhesion[2]. The lipophilic nature of the diphenoxybenzene core allows it to intercalate into the lipid bilayers of fungal cells or disrupt the extracellular polymeric substance (EPS) matrix, thereby preventing cellular invasion and bloodstream infections[2].

Polymer Sciences: Epoxy Resins and Flame Retardants

In materials science, the thermal stability of the ether linkages makes 1,2-diphenoxybenzene an ideal candidate for high-stress environments.

  • Flame Retardants: It is a direct precursor to brominated flame retardants, such as tetradecabromo-1,2-diphenoxybenzene (TDBDPB). These organohalogen compounds are blended into industrial polymers to meet strict performance-based flammability requirements.

  • Epoxy Encapsulants: During the degradation profiling of epoxy resin encapsulants (often used in microelectronics), 1,2-diphenoxybenzene is frequently detected as an outgassing product via Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Its presence helps engineers reverse-engineer the crosslinking network and identify the specific amine initiators used during the molding process[3].

Applications Core 1,2-Diphenoxybenzene Scaffold Mat Polymer & Material Sciences Core->Mat Bio Pharmaceutical Research Core->Bio FR Brominated Flame Retardants (e.g., TDBDPB) Mat->FR Epoxy Epoxy Resin Encapsulants (Crosslinking Initiators) Mat->Epoxy Biofilm Anti-Biofilm Agents (Candida albicans inhibition) Bio->Biofilm Ligand Coordination Chemistry (Ferrocene Derivatives) Bio->Ligand

Caption: Divergent application pathways of the 1,2-diphenoxybenzene scaffold in research.

Conclusion

Ortho-diphenoxybenzene is far more than a simple organic intermediate. Through ligand-accelerated Ullmann coupling, it can be synthesized with high precision and yield. Its unique physicochemical profile—balancing lipophilicity with structural flexibility—enables its integration into cutting-edge applications ranging from Candida biofilm inhibitors in pharmaceutical development to high-performance brominated flame retardants in materials engineering. Understanding the causality of its synthesis and degradation pathways is essential for researchers looking to leverage this scaffold in next-generation chemical design.

References

  • 1,2-Diphenoxybenzene | C18H14O2 | CID 621655 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers Source: Google Patents URL
  • US 2010/0028469 A1 - Extracts of Cranberry and Methods of Using Thereof Source: Googleapis / US Patent Application Publication URL:[Link]

  • Risk management scope for TPHP, BPDP, BDMEPPP, IDDP, IPPP and TEP Source: Government of Canada (Canada.ca) URL:[Link]

  • App 1991 070420703 | PDF | Epoxy | Gas Chromatography Source: Scribd URL:[Link]

Sources

Foundational

Conformational Dynamics and Scaffold Hopping: A Comparative Analysis of 1,2-Diphenoxybenzene and 1,2-Diphenoxyethane

Executive Summary In the fields of rational drug design and advanced materials science, the spatial organization of molecular scaffolds dictates both physicochemical stability and biological efficacy. 1,2-Diphenoxyethane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design and advanced materials science, the spatial organization of molecular scaffolds dictates both physicochemical stability and biological efficacy. 1,2-Diphenoxyethane and 1,2-Diphenoxybenzene represent two fundamentally opposed approaches to molecular architecture: extreme flexibility versus rigid pre-organization. This technical guide explores the structural divergence between these two ethers, analyzing how the transition from an aliphatic ethane linker to an aromatic ortho-phenylene core impacts molecular conformation, lipophilicity, and receptor binding thermodynamics.

Structural and Conformational Divergence

The core difference between these two molecules lies entirely in their central linker, which drastically alters their conformational freedom and spatial geometry.

1,2-Diphenoxyethane: The Flexible Bichromophore

1,2-Diphenoxyethane (CAS 104-66-5) features an ethane-1,2-diyl linker connecting two phenoxy groups[1]. The sp³ hybridized carbons of the ethane backbone allow for free rotation, giving the molecule 5 rotatable bonds[2]. This immense flexibility permits the molecule to adopt multiple microstates, predominantly the anti and gauche conformations.

In advanced spectroscopic studies, 1,2-diphenoxyethane acts as a flexible bichromophore. When exposed to hydration, it preferentially adopts a tgt (trans-gauche-trans) conformation. This specific geometry creates a highly stable binding pocket where the two ether oxygens and the π-clouds of the phenyl rings cooperatively stabilize water clusters via π-hydrogen bonding[3].

1,2-Diphenoxybenzene: The Rigid Core

Conversely, 1,2-diphenoxybenzene (CAS 3379-37-1) replaces the aliphatic chain with a rigid ortho-phenylene ring[4]. The sp² hybridization of the central core eliminates the rotational freedom of the backbone. Furthermore, the ortho substitution pattern creates severe steric hindrance between the two bulky phenoxy groups. To minimize steric clash, the molecule is forced out of planarity, locking the dihedral angles into a highly restricted, pre-organized geometry.

Physicochemical Profiling

The structural shift from an ethane to a benzene linker significantly alters the physicochemical properties of the molecule, particularly its lipophilicity and molecular weight, which are critical parameters in the Lipinski Rule of Five.

Property1,2-Diphenoxyethane1,2-Diphenoxybenzene
CAS Number 104-66-5[1]3379-37-1[4]
Molecular Formula C₁₄H₁₄O₂[1]C₁₈H₁₄O₂[4]
Molecular Weight 214.26 g/mol [2]262.30 g/mol [4]
Lipophilicity (XLogP) 3.80[2]4.50[4]
Topological Polar Surface Area 18.50 Ų[2]18.50 Ų[4]
Rotatable Bonds 5[2]4[4]

Data Synthesis: The introduction of the central aromatic ring in 1,2-diphenoxybenzene increases the XLogP by 0.7 units, indicating a significant increase in lipophilicity[2][4]. While both molecules share the exact same polar surface area (18.50 Ų) due to the two ether oxygens, the rigid analog is significantly more hydrophobic, which must be accounted for during formulation or pharmacokinetic optimization.

Scaffold Hopping in Drug Design: The Thermodynamic Logic

In medicinal chemistry, transitioning from a 1,2-diphenoxyethane scaffold to a 1,2-diphenoxybenzene scaffold is a classic example of conformational restriction (scaffold hopping). The causality behind this design choice is rooted in the Gibbs free energy equation (


).

When a flexible ligand like 1,2-diphenoxyethane binds to a target receptor, it must freeze its rotatable bonds into a single bioactive conformation. This loss of conformational microstates results in a massive entropic penalty (


), which reduces the overall binding affinity (

). By synthesizing the rigid 1,2-diphenoxybenzene analog, chemists pre-organize the molecule. If the locked conformation matches the receptor's binding pocket, the entropic penalty is bypassed, leading to a drastic increase in target affinity.

ScaffoldHopping Flex 1,2-Diphenoxyethane (Flexible Linker) ConfFlex Multiple Microstates (gauche/anti) Flex->ConfFlex Rigid 1,2-Diphenoxybenzene (Rigid Core) ConfRigid Pre-organized Conformation Rigid->ConfRigid EntropyHigh High Entropic Penalty (-TΔS > 0) ConfFlex->EntropyHigh Induced Fit EntropyLow Low Entropic Penalty (-TΔS ≈ 0) ConfRigid->EntropyLow Lock & Key Affinity Receptor Binding Affinity (ΔG) EntropyHigh->Affinity EntropyLow->Affinity

Caption: Thermodynamic logic of scaffold hopping from flexible to rigid linkers.

Experimental Methodologies

To empirically validate the structural and thermodynamic differences between these two scaffolds, two distinct experimental workflows are utilized.

Protocol 1: Conformational Isolation via Resonant Ion-Dip Infrared (RIDIR) Spectroscopy

To study the extreme flexibility of 1,2-diphenoxyethane without solvent interference, researchers utilize RIDIR spectroscopy to isolate individual conformers in a collision-free environment[3].

Step-by-Step Workflow:

  • Supersonic Expansion: Seed 1,2-diphenoxyethane in a helium carrier gas and expand it through a pulsed valve into a vacuum chamber. Causality: The rapid expansion cools the internal degrees of freedom to near absolute zero, collapsing the thermal distribution and trapping the molecule in distinct, stable conformers (e.g., tgt).

  • UV Laser Excitation: Fire a tunable UV laser set to the

    
     transition of the specific conformer. Causality: This selectively ionizes only the spatial conformer of interest, generating a baseline ion signal in the Time-of-Flight (TOF) mass spectrometer.
    
  • IR Ground State Depletion: Introduce a counter-propagating IR laser. Causality: When the IR laser frequency matches a vibrational resonance (e.g., C-H or O-H stretch), it excites the molecules out of the ground state before the UV laser hits. This causes a measurable "dip" in the UV ion signal.

  • Data Validation: Compare the experimental IR dip spectra against Density Functional Theory (DFT) calculated frequencies. Self-Validation: A perfect match between the experimental spectral dips and the DFT predictions confirms the exact 3D geometry of the isolated conformer.

RIDIRWorkflow Beam Supersonic Expansion UV UV Laser (S1 <- S0) Beam->UV Cools molecules IR IR Laser (Ground State Depletion) UV->IR Counter-propagate Detect Time-of-Flight Mass Spec IR->Detect Ion dip signal DFT DFT Frequency Matching Detect->DFT Conformer ID

Caption: Resonant Ion-Dip Infrared (RIDIR) spectroscopy workflow for conformer isolation.

Protocol 2: Thermodynamic Validation of Scaffold Hopping via Isothermal Titration Calorimetry (ITC)

To prove that swapping 1,2-diphenoxyethane for 1,2-diphenoxybenzene improves binding via entropic optimization, ITC is employed.

Step-by-Step Workflow:

  • System Equilibration: Degas and load the target receptor protein into the ITC sample cell at a constant temperature (e.g., 298 K).

  • Ligand Titration: Inject the flexible 1,2-diphenoxyethane analog into the cell in discrete 2 µL aliquots, followed by a separate experiment using the rigid 1,2-diphenoxybenzene analog. Causality: ITC directly measures the heat released or absorbed (

    
    ) during the binding event in real-time.
    
  • Thermodynamic Deconvolution: Integrate the heat peaks to generate a binding isotherm. Fit the curve to extract the dissociation constant (

    
    ) and enthalpy (
    
    
    
    ). Calculate the entropic contribution using
    
    
    .
  • Validation: The system is self-validating. If the scaffold hop was successful, the rigid 1,2-diphenoxybenzene analog will demonstrate a significantly less unfavorable

    
     value compared to the flexible ethane analog, proving that the gain in affinity is driven by the reduction of the conformational entropic penalty.
    

References

Sources

Exploratory

Part 1: Nomenclature and Chemical Synonyms

Title : Catechol Phenyl Ethers: A Comprehensive Guide to Synthesis, Synonyms, and Applications in Drug Development and Materials Science Executive Summary In chemical literature and industrial applications, the term "cat...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Catechol Phenyl Ethers: A Comprehensive Guide to Synthesis, Synonyms, and Applications in Drug Development and Materials Science

Executive Summary In chemical literature and industrial applications, the term "catechol diphenyl ether" is a structural descriptor that frequently causes nomenclature ambiguity. As a derivative of catechol (1,2-dihydroxybenzene), the substitution of its hydroxyl groups with phenyl rings yields two highly distinct molecular scaffolds depending on the degree of etherification:

  • 1,2-Diphenoxybenzene : The di-etherified derivative, utilized extensively in materials science as a polymer precursor and thermographic sensitizer[1][2].

  • 2-Phenoxyphenol : The mono-etherified derivative, which serves as a critical, privileged pharmacophore in antimicrobial drug development[3][4].

This technical guide dissects the chemical synonyms, synthetic methodologies, and domain-specific applications of these two core structures, providing self-validating protocols and mechanistic insights for researchers and drug development professionals.

To ensure rigorous data retrieval and regulatory compliance, it is imperative to map the colloquial "catechol diphenyl ether" to its standardized IUPAC names and recognized database identifiers[1][3].

Table 1: Chemical Identifiers and Synonyms for Catechol Phenyl Ethers

FeatureDi-Ether DerivativeMono-Ether Derivative
IUPAC Name 1,2-Diphenoxybenzene2-Phenoxyphenol
CAS Registry Number 3379-37-12417-10-9
PubChem CID 62165575491
Common Synonyms Catechol diphenyl ether; o-Diphenoxybenzene; 1,1'-[1,2-phenylenebis(oxy)]dibenzene[1]Catechol monophenyl ether; 2-Hydroxydiphenyl ether; o-Phenoxyphenol[3]
Molecular Formula C18H14O2C12H10O2
Primary Application Thermographic sensitizers, copolyketone precursors[2][5]Enoyl-ACP reductase (FabI) inhibitors[4][6]

Part 2: Chemical Synthesis & The Ullmann Etherification Protocol

The industrial and laboratory synthesis of 1,2-diphenoxybenzene relies on the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenolate[7].

Mechanistic Causality

Historically, the Ullmann ether synthesis required excessively harsh conditions (refluxing at >200°C), which led to poor yields and extensive reductive dehalogenation. Modern protocols utilize Cu(I) catalysts paired with polydentate amine ligands, such as tris-(3,6-dioxaoctyl)amine[7].

Why this specific ligand? The oxygen-rich arms of the amine ligand chelate the copper ion, enhancing its solubility in organic solvents and stabilizing the Cu(I)/Cu(III) oxidative addition transition state. This thermodynamic stabilization lowers the activation energy, allowing the reaction to proceed efficiently at lower temperatures (150°C) while suppressing unwanted side reactions[7].

Experimental Protocol: Synthesis of 1,2-Diphenoxybenzene

Self-Validating System: This protocol includes in-process analytical checks to ensure stoichiometric conversion before initiating the workup phase.

  • Reagent Preparation : In a dry, argon-purged Schlenk flask, combine 0.02 mol of sodium phenate and 0.01 mol of o-dichlorobenzene[7].

  • Catalyst Complexation : Add 0.002 mol of cuprous chloride (CuCl) and 0.002 mol of tris-(3,6-dioxaoctyl)amine[7]. An immediate color shift indicates the formation of the active Cu(I)-ligand complex.

  • Reflux & Monitoring : Heat the mixture to 150°C under a continuous argon blanket.

    • Validation Check: At t = 4 hours, extract a 50 µL aliquot, quench with dilute HCl, and analyze via GC-MS. The reaction is deemed complete when the o-dichlorobenzene peak area is <1% relative to the product peak.

  • Workup : Cool the mixture to room temperature. Dilute with toluene and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude 1,2-diphenoxybenzene from ethanol to yield pure white crystals.

Ullmann_Synthesis N1 Sodium Phenate + o-Dichlorobenzene N2 Addition of CuCl Catalyst & Amine Ligand N1->N2 N3 Reflux under Argon (150°C) N2->N3 N4 Oxidative Addition & Reductive Elimination N3->N4 Catalytic Cycle N5 1,2-Diphenoxybenzene (Target Product) N4->N5 GC-MS Validation & Workup

Figure 1: Workflow of the ligand-accelerated Ullmann synthesis for 1,2-diphenoxybenzene.

Part 3: Applications in Drug Development (2-Phenoxyphenol Derivatives)

While the di-ether is utilized in materials, the mono-ether (2-phenoxyphenol) is a highly privileged scaffold in medicinal chemistry. It serves as a potent antimicrobial agent targeting the bacterial enoyl-ACP reductase (FabI in Staphylococcus aureus and InhA in Mycobacterium tuberculosis)[4][8].

Mechanism of Action

2-Phenoxyphenol derivatives are structural analogs of Triclosan. They act as slow-onset, tight-binding inhibitors of FabI, an essential enzyme in bacterial fatty acid biosynthesis[4][6].

Causality of Inhibition: The apo-enzyme first binds the NAD(H) cofactor. The 2-phenoxyphenol inhibitor then enters the active site, where the ether oxygen interacts with the nicotinamide ring of NAD+. Crucially, the free phenol hydroxyl group forms a high-affinity hydrogen bond with a conserved tyrosine residue (e.g., Tyr156 in S. aureus FabI)[4]. This forms a dead-end ternary complex, permanently halting lipid synthesis.

Table 2: Inhibitory Activity of 2-Phenoxyphenol Derivatives against S. aureus

CompoundSubstitutionMIC (µg/mL)Mechanism
Triclosan5-chloro-2-(2,4-dichlorophenoxy)phenol0.03 - 0.06FabI Inhibition[4]
CPP5-chloro-2-phenoxyphenol0.03 - 0.06FabI Inhibition[4]
EPP5-ethyl-2-phenoxyphenol0.03 - 0.06FabI Inhibition[4]
8PP5-octyl-2-phenoxyphenol~1.0FabI / InhA Inhibition[6][9]

Note: Data synthesized from saFabI inhibition studies[4][9].

FabI_Inhibition A Apo-FabI Enzyme B FabI-NAD+ Complex A->B NAD+ Binding C Enoyl-ACP Substrate B->C Substrate Binding E 2-Phenoxyphenol Inhibitor (e.g., CPP) B->E Inhibitor Binding D Active Ternary Complex (Lipid Synthesis) C->D Reduction F Dead-End Complex (Enzyme Inhibition) E->F Slow-onset Inhibition

Figure 2: Logical relationship of FabI enzyme inhibition by 2-phenoxyphenol derivatives.

Part 4: Applications in Materials Science (1,2-Diphenoxybenzene)

1,2-Diphenoxybenzene is extensively utilized in the formulation of heat-sensitive recording materials, such as thermal paper used in point-of-sale receipts and barcode labels[2][10].

Mechanism of Sensitization

In thermographic media, an image is formed via a solid-state acid-base reaction between a colorless leuco dye precursor and an acidic color developer (e.g., bisphenol A). However, these two solid components do not react at room temperature.

Causality of the Sensitizer: 1,2-Diphenoxybenzene is added as a thermal sensitizer[2]. It possesses a highly specific melting point profile. When the thermal print head applies localized heat, 1,2-diphenoxybenzene melts instantly, acting as a localized solvent. It co-dissolves the leuco dye and the developer, dramatically increasing molecular mobility. This facilitates the proton transfer from the developer to the dye, opening the dye's lactone ring and generating a visible color[2][10].

Thermographic A Solid State (Leuco Dye + Developer) B Thermal Print Head Applies Heat A->B C 1,2-Diphenoxybenzene Melts (Sensitizer) B->C D Co-dissolution of Dye & Developer C->D Solvation E Proton Transfer & Lactone Ring Opening D->E Chemical Reaction F Color Formation (Visible Image) E->F

Figure 3: Workflow of thermographic color formation facilitated by 1,2-diphenoxybenzene.

References

*[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 621655, 1,2-Diphenoxybenzene." PubChem, [Link] *[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75491, 2-Phenoxyphenol." PubChem, [Link] *[2] Takahashi, Y., et al. "Heat-sensitive recording material." U.S. Patent 5,008,236A, Google Patents, *[7] Soula, G. "Ullmann reaction for the synthesis of diaryl ethers." U.S. Patent 4,288,386A, Google Patents, *[4] Schiebel, J., et al. "Mechanism and Inhibition of saFabI, the Enoyl Reductase from Staphylococcus aureus." PubMed Central, [Link] *[8] Kuka, M., et al. "Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis." MDPI, [Link] *[10] Bjork, J. A. "Colored thermographic media." U.S. Patent 4,985,392A, Google Patents, *[6] Tonge, P. J., et al. "Diphenyl ether antimicrobial compounds." U.S. Patent 7,687,547B2, Google Patents, *[9] Luco, J. F., et al. "Exploring the chemical space of 1,2,3-triazolyl triclosan analogs for discovery of new antileishmanial chemotherapeutic agents." RSC Medicinal Chemistry, [Link] *[5] "Slurry process for producing high molecular weight copolyketones." U.S. Patent 4,716,211A, Google Patents,

Sources

Foundational

Technical Monograph: 1,2-Diphenoxybenzene (High-Purity Specification)

This guide serves as a comprehensive technical monograph on 1,2-Diphenoxybenzene , specifically focusing on the high-purity solid specification (Melting Point 81–83 °C) utilized in advanced materials science and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 1,2-Diphenoxybenzene , specifically focusing on the high-purity solid specification (Melting Point 81–83 °C) utilized in advanced materials science and drug development workflows.[1]

Part 1: Executive Summary & Physicochemical Profile

1,2-Diphenoxybenzene (CAS: 3379-37-1) is a diaryl ether derivative where two phenoxy groups are attached to a benzene ring at the ortho (1,[1]2) position. While often overshadowed by its para-isomer (1,4-diphenoxybenzene) or its aliphatic analog (1,2-diphenoxyethane), the ortho-isomer occupies a critical niche as a sensitizer in thermal recording media and a specialized intermediate in organic synthesis.[1]

The specific melting point range of 81–83 °C is a critical quality attribute (CQA). It distinguishes the high-performance sensitizer grade—optimized for sharp thermal response—from crude technical grades or other structural isomers (e.g., 1,3-diphenoxybenzene, MP ~60 °C; 1,4-diphenoxybenzene, MP ~76–78 °C).[1]

Physicochemical Specifications

The following table consolidates the target specifications for the 81–83 °C grade material.

PropertySpecificationNotes
Chemical Name 1,2-Diphenoxybenzeneortho-Diphenoxybenzene
CAS Number 3379-37-1Distinct from 1,2-diphenoxyethane (104-66-5)
Molecular Formula C₁₈H₁₄O₂MW: 262.30 g/mol
Target Melting Point 81.0 – 83.0 °C Sharp endotherm required for sensitizer function
Appearance White crystalline powderMust be free of discoloration (oxidation)
Purity (HPLC) ≥ 99.0%Impurities broaden the melt transition
Solubility Soluble in Toluene, AcetoneInsoluble in Water
Structural Context & Isomer Differentiation

It is vital to distinguish the target compound from its isomers to prevent critical formulation errors.

Isomers cluster_0 Isomer Landscape cluster_1 Common Confusion Target 1,2-Diphenoxybenzene (Ortho) Target MP: 81-83°C Meta 1,3-Diphenoxybenzene (Meta) MP: ~60°C Para 1,4-Diphenoxybenzene (Para) MP: ~76-78°C Ethane 1,2-Diphenoxyethane (Aliphatic Linker) MP: 94-96°C

Figure 1: Isomeric landscape of diphenoxybenzenes. The target 1,2-isomer is distinct from the lower-melting meta/para forms and the higher-melting ethane analog.[1]

Part 2: Synthesis & Purification Protocols[6]

To achieve the stringent 81–83 °C melting point , a standard Ullmann coupling is often insufficient due to the formation of oligomeric byproducts.[1] The following protocol utilizes a modified Ullmann Ether Synthesis with phase-transfer catalysis to ensure high regioselectivity and yield.

Synthetic Route: Catechol-Bromobenzene Coupling

This route is preferred over the reaction of 1,2-dichlorobenzene with phenol due to the higher reactivity of the hydroxyl groups on catechol compared to the deactivating chlorine substituents on the benzene ring.[1]

Reaction Scheme:


[1]
Step-by-Step Protocol

Step 1: Reagent Charging

  • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge:

    • Catechol (1.0 eq): 11.0 g (0.1 mol)

    • Bromobenzene (2.5 eq): 39.25 g (0.25 mol) – Excess drives completion.

    • Potassium Phosphate (K₃PO₄, 4.0 eq): 84.8 g – Base.[1]

    • Copper(I) Iodide (CuI, 10 mol%): 1.9 g – Catalyst.[1]

    • Picolinic Acid (20 mol%): 2.46 g – Ligand to stabilize Cu species.

    • DMSO (Dimethyl sulfoxide): 200 mL – Solvent.

Step 2: Reaction

  • Purge the system with Nitrogen for 15 minutes.

  • Heat the mixture to 110 °C for 24 hours.

  • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The disappearance of catechol is the primary endpoint.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL) .

  • Wash the combined organic layers with:

    • 1M NaOH (2 x 100 mL) – Removes unreacted catechol and phenol byproducts.

    • Brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification (Critical for MP 81-83 °C) The crude solid typically melts over a broad range (70–78 °C). Recrystallization is mandatory.

  • Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Allow to cool slowly to room temperature, then chill to 4 °C.

  • Filter the white crystals.

  • Second Recrystallization: If MP is < 81 °C, recrystallize again from Isopropanol .

  • Dry in a vacuum oven at 40 °C for 12 hours.

Part 3: Applications in Thermal Recording Media

The primary industrial driver for 1,2-diphenoxybenzene with a sharp 81–83 °C melting point is its role as a Sensitizer in thermal paper technology.[1]

Mechanism of Action

In thermal paper, the "Sensitizer" acts as a solvent at elevated temperatures.[1] It melts sharply at a specific threshold (81–83 °C), dissolving the Leuco Dye and the Color Developer, allowing them to react and form the image.[1]

  • Why 81–83 °C?

    • Too Low (< 70 °C): Background fogging occurs during storage (thermal instability).

    • Too High (> 100 °C): Requires excessive print head energy, reducing printer life and print speed.[1]

    • 81–83 °C: The "Goldilocks" zone for high-speed POS (Point of Sale) printers.

ThermalPaper Head Thermal Head (Heat Pulse) Sensitizer 1,2-Diphenoxybenzene (Solid, MP 81-83°C) Head->Sensitizer Heat Input Melt Molten Solvent Phase (>81°C) Sensitizer->Melt Phase Transition Dye Leuco Dye (Colorless) Melt->Dye Solubilizes Dev Color Developer (Acidic Phenol) Melt->Dev Solubilizes Complex Dye-Developer Complex (Black/Colored Image) Dye->Complex Proton Transfer Dev->Complex

Figure 2: The functional role of 1,2-diphenoxybenzene in thermal printing.[1] The sharp melting point triggers the color-forming reaction.[1]

Part 4: Analytical Validation & Safety

Differential Scanning Calorimetry (DSC)

To validate the 81–83 °C specification, DSC is superior to capillary melting point methods.[1]

  • Protocol: Heat 5 mg sample at 10 °C/min under N₂.

  • Acceptance Criteria: Onset temperature

    
     81.0 °C; Peak width at half height < 2.0 °C.
    
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: 1,2-Diphenoxybenzene typically elutes after 1,3- and 1,4- isomers due to the "ortho effect" influencing polarity and interaction with the stationary phase.[1]

Safety Profile
  • GHS Classification: Aquatic Chronic 2 (H411).

  • Handling: Avoid dust generation. Use standard PPE (Gloves, Goggles).[1]

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

References

  • PubChem. 1,2-Diphenoxybenzene Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Oji Paper Co., Ltd. Heat-sensitive recording material.[1][2][3] U.S. Patent 5,008,236.[2] (Describes the use of 1,2-diphenoxybenzene as a sensitizer). Available at:

  • Justia Patents. Thermal Recording Material Sensitizers. Available at: [Link][1]

Sources

Exploratory

The Stability of Aromatic Ethers in Redox Shuttles: A Technical Guide for Battery Researchers

Introduction: The Critical Role of Redox Shuttles in Lithium-Ion Battery Safety The ever-increasing demand for higher energy density in lithium-ion batteries (LIBs) has pushed operating voltages to their electrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Redox Shuttles in Lithium-Ion Battery Safety

The ever-increasing demand for higher energy density in lithium-ion batteries (LIBs) has pushed operating voltages to their electrochemical limits. This pursuit of performance, however, introduces significant safety challenges, most notably the risk of overcharging. Overcharging can lead to irreversible damage to the cathode, electrolyte decomposition, gas generation, and, in severe cases, thermal runaway with catastrophic consequences.[1] Redox shuttles are a class of electrolyte additives that provide an elegant, built-in chemical mechanism for overcharge protection.[2]

A redox shuttle molecule is designed to have a specific oxidation potential slightly above the normal end-of-charge voltage of the battery's cathode. During normal operation, the shuttle remains inert. However, upon overcharge, the shuttle molecule is oxidized at the cathode surface. This oxidized species, typically a radical cation, then diffuses to the anode where it is reduced back to its neutral state. This "shuttling" of charge creates an internal short circuit that dissipates the excess current as heat, effectively clamping the cell voltage at the shuttle's redox potential and preventing the detrimental reactions associated with overcharging.

Aromatic ethers, particularly derivatives of dimethoxybenzene, have emerged as a promising class of redox shuttle candidates due to their tunable redox potentials and inherent electrochemical reversibility.[3] However, the long-term stability of the oxidized aromatic ether radical cation is the paramount challenge that dictates the longevity and efficacy of the overcharge protection.[1] This guide provides an in-depth technical analysis of the factors governing the stability of aromatic ether-based redox shuttles, the primary degradation mechanisms, and field-proven strategies for designing more robust and reliable molecules for next-generation LIBs.

The Electrochemical Heart of the Matter: Structure, Potential, and Stability

The efficacy of an aromatic ether as a redox shuttle is intrinsically linked to its molecular structure. The arrangement of ether groups (e.g., methoxy, ethoxy) and other substituents on the aromatic ring dictates the molecule's highest occupied molecular orbital (HOMO) energy, which in turn determines its oxidation potential.[4]

Tuning the Redox Potential: A Balancing Act

Theoretical calculations, primarily using density functional theory (DFT), have become indispensable in predicting the oxidation potentials of novel aromatic ether candidates.[2] The core principle is straightforward:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., tert-butyl) and additional alkoxy groups increase the electron density of the aromatic ring, raising the HOMO energy level. This makes the molecule easier to oxidize, thus lowering its redox potential.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like fluorine or trifluoroethoxy (-OCH₂CF₃) pull electron density away from the ring, lowering the HOMO energy. This makes the molecule more difficult to oxidize, thereby increasing its redox potential.[3]

This structure-potential relationship allows for the rational design of redox shuttles tailored to specific cathode chemistries. For instance, LiFePO₄ cathodes, with a charging plateau around 3.45 V, require a shuttle with a redox potential of approximately 3.75-4.05 V. In contrast, higher voltage cathodes like LiMn₂O₄ (around 4.1 V) necessitate shuttles with potentials in the 4.4-4.7 V range.[5]

The table below summarizes the redox potentials of several key aromatic ether-based redox shuttles, illustrating the impact of different substituents.

Redox Shuttle CompoundCommon AcronymKey SubstituentsRedox Potential (V vs. Li/Li⁺)Reference(s)
1,4-DimethoxybenzeneDMBNone~4.13[2]
2,5-Di-tert-butyl-1,4-dimethoxybenzeneDDBTwo tert-butyl groups (EDG)~3.92[6]
3,5-Di-tert-butyl-1,2-dimethoxybenzeneDBDBTwo tert-butyl groups (EDG)~4.0[3]
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzeneDBBBTwo tert-butyl groups, two oligo(ethylene glycol) chains (EDG, solubilizing)~3.9[7][8]
1,4-Di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzeneTwo tert-butyl groups, two trifluoroethoxy groups (EWG)~4.25[3]
The Achilles' Heel: Stability of the Radical Cation

While achieving the correct redox potential is a critical first step, it is the stability of the shuttle molecule in its oxidized (radical cation) state that truly defines its utility.[6] An ideal shuttle must survive thousands of oxidation-reduction cycles without degrading.[6] Unfortunately, the radical cations of many aromatic ethers are highly reactive species, susceptible to a variety of degradation pathways that ultimately lead to the failure of the overcharge protection mechanism.[1]

The stability of the radical cation is largely governed by two factors:

  • Steric Hindrance: Bulky substituents, such as tert-butyl groups, can physically shield the reactive centers of the radical cation from attack by other molecules in the electrolyte. This steric protection is a cornerstone of designing stable redox shuttles.[9]

  • Electronic Delocalization: The ability of the aromatic ring to delocalize the unpaired electron and the positive charge of the radical cation is crucial. Substituents that enhance this delocalization can significantly improve stability.

Unraveling Degradation: Key Mechanisms and Pathways

Understanding the specific chemical reactions that lead to the decomposition of aromatic ether redox shuttles is essential for developing strategies to mitigate them. Computational studies and experimental analysis have identified two primary degradation pathways for the radical cations of dimethoxybenzene derivatives.[10]

Pathway 1: Demethylation

In this pathway, the radical cation reacts with a nucleophile (Nu⁻), often a component of the electrolyte or a trace impurity, leading to the cleavage of a methyl-oxygen bond. This process is particularly prevalent in carbonate-based electrolytes like propylene carbonate (PC).[10] The reaction proceeds as follows:

  • The aromatic ether radical cation ([Ar-OCH₃]⁺•) is formed at the cathode during overcharge.

  • A nucleophile attacks one of the methyl groups of the ether.

  • This results in the formation of a neutral phenol derivative (Ar-OH) and a methylated nucleophile (CH₃-Nu).

This demethylation is irreversible and leads to the consumption of the active shuttle molecule.

Pathway 2: Deprotonation

In the presence of solvents with a high proton-solvating ability, such as acetonitrile or residual water, deprotonation becomes a more likely degradation route.[10] This pathway involves the loss of a proton from a methyl group or the aromatic ring, often leading to subsequent dimerization or other reactions.

  • The radical cation ([Ar-OCH₃]⁺•) is formed.

  • A base (B:) in the electrolyte abstracts a proton, typically from a methyl group, forming a neutral radical intermediate.

  • This highly reactive intermediate can then undergo various secondary reactions, including dimerization with another radical, leading to larger, electrochemically inactive species.

The choice of electrolyte solvent can therefore have a profound impact on the dominant degradation mechanism and the overall lifespan of the redox shuttle.

The following diagram illustrates the primary degradation pathways for a generic dimethoxybenzene radical cation.

degradation_pathways cluster_main Degradation of Aromatic Ether Radical Cation cluster_demethylation Pathway 1: Demethylation cluster_deprotonation Pathway 2: Deprotonation shuttle Aromatic Ether (Ar-OCH₃) radical Radical Cation ([Ar-OCH₃]⁺•) shuttle->radical Oxidation at Cathode (Overcharge) radical->shuttle Reduction at Anode phenol Phenol Derivative (Ar-OH) radical->phenol + Nucleophile (Nu⁻) - CH₃-Nu (e.g., in PC) intermediate Neutral Radical Intermediate radical->intermediate + Base (B:) - BH⁺ (e.g., in ACN, H₂O) dimer Inactive Dimer intermediate->dimer Dimerization

Caption: Primary degradation pathways for aromatic ether radical cations in battery electrolytes.

Experimental Protocols for Stability Evaluation

Rigorous and standardized experimental evaluation is crucial for determining the stability and performance of new redox shuttle candidates. The following sections outline the core experimental workflows.

Synthesis of a Model Redox Shuttle: 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DDB)

The synthesis of DDB via Friedel-Crafts alkylation is a common procedure that illustrates the introduction of sterically hindering groups to an aromatic ether core.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 1,4-dimethoxybenzene (2.0 g), tert-butyl alcohol (3.5 mL), and glacial acetic acid (10 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture until the solid dissolves and the temperature is cooled to approximately 5 °C.

  • Acid Preparation: In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid (10 mL). Cool this acid mixture in the ice-water bath.

  • Addition of Acid: Slowly add the cold sulfuric acid dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature is maintained below 20 °C. A precipitate will form during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes.

  • Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing approximately 100 mL of an ice-water slurry. Stir for a few minutes to allow the product to fully precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by two washes with small portions of cold methanol.

  • Purification: Recrystallize the crude product from ethanol or a dichloromethane/methanol mixture to obtain pure, white crystals of DDB.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the redox potential and assessing the electrochemical reversibility of a shuttle molecule.[12]

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare an electrolyte solution consisting of a non-aqueous solvent (e.g., a 1:1 mixture of ethylene carbonate and dimethyl carbonate) and a lithium salt (e.g., 1.0 M LiPF₆). The redox shuttle candidate is typically added at a concentration of 5-10 mM.

  • Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, with a lithium metal foil or wire serving as both the counter and reference electrodes.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • CV Scan: Perform the cyclic voltammetry scan. A typical potential window for aromatic ethers might be from 3.0 V to 4.5 V vs. Li/Li⁺. A scan rate of 10-100 mV/s is commonly used.

  • Data Analysis:

    • Redox Potential (E₁/₂): Determine the formal redox potential as the average of the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2.

    • Reversibility: Assess the reversibility of the redox couple. For a perfectly reversible one-electron process, the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59 mV, and the ratio of the anodic to cathodic peak currents (iₚₐ / iₚ𝒸) should be equal to 1. Deviations from these ideal values can indicate quasi-reversibility or irreversibility, which may be an early sign of instability.

The following diagram illustrates the workflow for evaluating a redox shuttle candidate.

evaluation_workflow cluster_synthesis 1. Synthesis & Purification cluster_electrochem 2. Electrochemical Screening cluster_cell_testing 3. In-Cell Performance Testing synthesis Synthesize Aromatic Ether (e.g., Friedel-Crafts) purify Purify via Recrystallization/ Chromatography synthesis->purify characterize Characterize Structure (NMR, IR, MS) purify->characterize cv Cyclic Voltammetry (CV) characterize->cv Candidate Molecule potential Determine Redox Potential (E₁/₂) cv->potential reversibility Assess Reversibility (ΔEₚ, iₚₐ/iₚ𝒸) cv->reversibility cell_assembly Assemble Coin/Pouch Cells (e.g., LFP/Graphite) reversibility->cell_assembly Promising Candidates overcharge Galvanostatic Cycling with 100% Overcharge Protocol cell_assembly->overcharge analyze Analyze Voltage Profile, Capacity Fade, Shuttle Efficiency overcharge->analyze analyze->synthesis Feedback for New Designs

Caption: Experimental workflow for the development and evaluation of aromatic ether redox shuttles.

Performance Validation: Overcharge Cycling in Full Cells

The ultimate test of a redox shuttle's stability is its performance during extended overcharge cycling in a full lithium-ion cell.

Step-by-Step Methodology:

  • Cell Fabrication: Construct coin cells or pouch cells with a specific cathode (e.g., LiFePO₄) and anode (e.g., graphite). Two sets of cells are prepared: a baseline set with standard electrolyte and a test set with the redox shuttle added to the electrolyte (typically 0.1-0.5 M).

  • Formation Cycles: Perform several initial charge-discharge cycles within the normal voltage window (e.g., 2.5-3.6 V for LFP/graphite) to form a stable solid-electrolyte interphase (SEI).

  • Overcharge Protocol: Subject the cells to a continuous cycling regime that includes a 100% overcharge on each cycle. For example, charge the cell at a C/2 rate to its theoretical capacity and then continue charging at the same rate for an additional period equal to the initial charge time. The discharge step is typically performed at the same C-rate.

  • Performance Monitoring: Monitor the cell's voltage profile during cycling. A successful redox shuttle will exhibit a flat voltage plateau during the overcharge period, corresponding to its redox potential. Track the discharge capacity over hundreds of cycles. The rate of capacity fade is a direct indicator of the shuttle's long-term stability. A stable shuttle like DBBB has been shown to withstand over 700 overcharge cycles with minimal capacity loss.[8]

Future Directions: Designing the Next Generation of Aromatic Ether Shuttles

The insights gained from understanding the stability and degradation of aromatic ethers are paving the way for the design of more robust and higher-performing redox shuttles. Key strategies include:

  • Enhanced Steric Shielding: Moving beyond tert-butyl groups to even bulkier or more strategically placed substituents to provide more comprehensive protection for the radical cation.

  • Electron-Withdrawing Solubilizers: Incorporating polar groups, such as the oligo(ethylene glycol) chains in DBBB, can improve solubility in carbonate electrolytes without sacrificing stability.[7][13] This allows for higher shuttle concentrations, which is necessary for protection at higher C-rates.

  • Heterocyclic Aromatic Ethers: Exploring non-benzene-based aromatic cores, such as phenothiazines or carbazoles, offers new avenues for tuning redox potentials and improving the intrinsic stability of the radical cation.[10]

  • Electrolyte Optimization: The stability of the LiPF₆ salt and its interaction with the shuttle and solvent molecules is a critical factor.[12][14] Developing electrolyte formulations with alternative salts or additives that suppress the degradation pathways of the shuttle's radical cation is a promising area of research.

Conclusion

Aromatic ethers are a versatile and highly tunable class of molecules for redox shuttle applications in lithium-ion batteries. Their stability, particularly that of the oxidized radical cation, is the most critical parameter for ensuring long-term, reliable overcharge protection. By understanding the fundamental degradation mechanisms of demethylation and deprotonation, researchers can employ rational design strategies—such as maximizing steric hindrance and optimizing electronic properties—to create more robust shuttle molecules. Rigorous experimental protocols, from synthesis and electrochemical screening to full-cell overcharge testing, are essential for validating the performance of these next-generation safety additives. As battery technology continues to advance toward higher energy densities and faster charging, the development of highly stable aromatic ether redox shuttles will be indispensable for ensuring the safety and reliability of these energy storage systems.

References

Sources

Foundational

Thermodynamic Profiling and Solubility Dynamics of 1,2-Diphenoxybenzene in Organic Solvents

Executive Summary 1,2-Diphenoxybenzene (CAS 3379-37-1) is a sterically bulky, highly hydrophobic diaryl ether derivative. It serves as a critical intermediate in advanced organic synthesis, the formulation of heat-sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Diphenoxybenzene (CAS 3379-37-1) is a sterically bulky, highly hydrophobic diaryl ether derivative. It serves as a critical intermediate in advanced organic synthesis, the formulation of heat-sensitive recording materials, and the development of specialized polymer resins. For formulation scientists and drug development professionals, mastering the solvation thermodynamics of 1,2-diphenoxybenzene is paramount for optimizing reaction conditions, designing downstream purification workflows, and ensuring batch-to-batch reproducibility.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 1,2-diphenoxybenzene, one must first deconstruct its molecular architecture. The molecule consists of a central benzene ring substituted with two phenoxy groups at the ortho (1,2) positions [1].

  • Steric Bulk and

    
     Interactions:  The presence of three aromatic rings generates a massive hydrophobic surface area. The primary intermolecular forces governing its solid-state crystal lattice are London dispersion forces and 
    
    
    
    stacking.
  • Ether Linkages as Solvation Sites: While the two ether oxygens possess lone pairs capable of acting as hydrogen-bond acceptors, the ortho arrangement creates significant steric hindrance. This structural crowding restricts the accessibility of polar protic solvents (like water or methanol) to the oxygen atoms.

  • The "Like-Dissolves-Like" Causality: Consequently, 1,2-diphenoxybenzene exhibits high affinity for non-polar and polar aprotic solvents. Solvents like toluene and dichloromethane (DCM) can efficiently intercalate between the aromatic rings, disrupting the solid crystal lattice through favorable dipole-induced dipole and dispersion interactions. Conversely, the high energetic cost of cavity formation in water—without compensatory hydrogen bonding—renders it practically insoluble in aqueous media[4].

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 1,2-diphenoxybenzene across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassSolventSolubility DescriptorEstimated Range (mg/mL)Mechanistic Rationale
Non-polar TolueneFreely Soluble> 100Strong

interactions; matching Hildebrand solubility parameters.
Non-polar HexaneSoluble50 - 100Favorable dispersion forces; low solvent polarity easily overcomes lattice energy.
Polar Aprotic DichloromethaneFreely Soluble> 100Dipole-induced dipole interactions; excellent solvation of the ether linkages.
Polar Aprotic Ethyl AcetateSoluble50 - 100Moderate polarity perfectly aligns with the ether oxygen's H-bond acceptor capacity.
Polar Protic EthanolSparingly Soluble10 - 30Solvation is severely limited by the hydrophobic bulk of the three phenyl rings.
Polar Protic WaterPractically Insoluble< 0.1High hydrophobic surface area; strict inability to form stable H-bond networks.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

For drug development professionals requiring precise thermodynamic solubility data, standard visual estimation is insufficient. The following protocol details a self-validating Isothermal Shake-Flask method coupled with HPLC-UV quantification.

Causality of Methodological Choices:
  • Amber Vials: Diaryl ethers can be susceptible to UV-induced photo-degradation over prolonged exposure; amber glass prevents structural degradation during the 48-hour incubation.

  • PTFE Filters: Polytetrafluoroethylene (PTFE) is chemically inert to aggressive organic solvents like DCM and toluene, preventing extractables from interfering with the HPLC baseline.

  • Self-Validation Loop: Solubility is a thermodynamic equilibrium. By sampling at both 24 hours and 48 hours, the system self-validates: if the concentration variance (

    
    ) between the two time points is less than 5%, true equilibrium has been achieved. Furthermore, a matrix spike recovery ensures the solvent does not suppress the UV signal.
    
Step-by-Step Procedure:
  • Saturation: Weigh approximately 500 mg of 1,2-diphenoxybenzene into a 10 mL amber glass vial. Add exactly 5.0 mL of the target organic solvent to ensure a visible excess of solid remains (indicating saturation).

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker set to 200 rpm and a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Extract a 1 mL aliquot at 24 hours and another at 48 hours. Centrifuge each aliquot at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals that could cause a false overestimation of solubility.

  • Dilution & Quantification: Volumetrically dilute the filtrate with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve. Analyze via HPLC-UV at 254 nm.

  • Matrix Spike Validation: Spike a known concentration of 1,2-diphenoxybenzene into a filtered blank of the test solvent. A recovery of 98-102% validates the absence of matrix interference.

  • Equilibrium Validation: Calculate the concentration. If the 48-hour concentration differs from the 24-hour concentration by > 5%, extend the incubation for an additional 24 hours until

    
    .
    

Workflow Visualization

SolubilityWorkflow N1 1. Compound Preparation Excess 1,2-diphenoxybenzene N2 2. Solvent Addition Organic Solvent Library N1->N2 N3 3. Isothermal Incubation 25°C, 200 rpm, 48h N2->N3 N4 4. Phase Separation Centrifugation & PTFE Filtration N3->N4 Extract Supernatant N5 5. HPLC-UV Quantification Isocratic Elution (254 nm) N4->N5 N6 6. Equilibrium Validation ΔC(24h - 48h) < 5% N5->N6 Data Processing N6->N3 If ΔC > 5% (Re-equilibrate)

Fig 1: Isothermal shake-flask workflow for self-validating solubility determination.

Applications in Chemical Synthesis and Formulation

The solubility profile of 1,2-diphenoxybenzene dictates its utility in industrial applications. For instance, in the , the reaction is typically carried out in the presence of an inert, high-boiling solvent [2]. Because 1,2-diphenoxybenzene is highly soluble in solvents like chlorobenzene and ethylene glycol monoalkyl ethers, these are chosen to maintain a homogeneous catalytic cycle with copper complexes. Furthermore, in the development of heat-sensitive recording materials, the compound's precise solubility limits in alcohol-based solvent mixtures (like ethanol or propanol) are leveraged to facilitate without precipitating the intermediate prematurely [3].

References

  • National Center for Biotechnology Information. "1,2-Diphenoxybenzene | C18H14O2 | CID 621655." PubChem Database. Available at:[Link]

  • Soula, G. "Ullmann reaction for the synthesis of diaryl ethers." United States Patent US4288386A.
  • Sato, K. et al. "Salicylic acid derivatives, the process for preparing the same and the heat-sensitive recording materials comprising thereof." European Patent EP0534257A1.
  • National Center for Biotechnology Information. "Diphenyl ether | C12H10O | CID 7583." PubChem Database. Available at:[Link]

Exploratory

Technical Monograph: 1,2-Diphenoxybenzene

This technical guide is structured as a high-level monograph for research and development professionals. It moves beyond a standard Safety Data Sheet (SDS) to integrate physicochemical data, safety protocols, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for research and development professionals. It moves beyond a standard Safety Data Sheet (SDS) to integrate physicochemical data, safety protocols, and advanced application mechanisms (specifically in electrochemical energy storage).

CAS No: 3379-37-1 Synonyms: o-Diphenoxybenzene; Benzene, 1,2-diphenoxy-; Veratrole diphenyl ether. Content Type: Technical Guide & Safety Protocol Version: 2.0 (R&D Focus)

Part 1: Executive Summary & Chemical Identity

1,2-Diphenoxybenzene is a polyphenyl ether characterized by high thermal stability and reversible redox activity. Unlike its isomer 1,3-diphenoxybenzene (CAS 3379-38-2), the ortho substitution pattern of the 1,2- isomer creates specific steric and electronic environments that favor its use as a Redox Shuttle Additive in Lithium-ion batteries (LIBs). It serves as a self-actuating overcharge protection mechanism by facilitating a reversible internal current bypass when cell voltage exceeds a critical threshold.

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for laboratory handling.

PropertyValue / DescriptionRelevance
Physical State White to off-white crystalline solidHandling & Weighing
Melting Point 96 – 98 °CThermal Stability limit for solid handling
Boiling Point ~360 °C (at 760 mmHg)High-temperature fluid applications
Molecular Weight 262.31 g/mol Stoichiometric calculations
Solubility Soluble in DCM, THF, Toluene; Insoluble in WaterExtraction & Electrolyte formulation
Redox Potential ~4.0 – 4.2 V vs. Li/Li⁺Battery Overcharge Protection Window
Flash Point >150 °C (Estimated)Fire Safety

Part 2: Occupational Hygiene & Safety (SDS Analysis)

While 1,2-diphenoxybenzene is not classified as a Category 1 acute toxin, its aromatic ether structure warrants strict handling protocols to prevent sensitization and aquatic contamination.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Exposure Control Hierarchy

Engineering Controls: Use only in a chemical fume hood. Ensure safety showers and eyewash stations are within 10 seconds of the workstation. PPE Requirements:

  • Respiratory: N95 (minimum) for solid handling; Half-mask with organic vapor cartridges if heating or subliming.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). For prolonged immersion, use laminate (Silver Shield) gloves.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shield required during synthesis reflux steps.

Emergency Response Decision Tree
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to clean skin (increases absorption).

  • Spill: Solid spills should be HEPA vacuumed. Do not sweep (dust generation).

Part 3: Technical Application – Redox Shuttle Mechanism

The primary value of 1,2-diphenoxybenzene in drug delivery power systems (medical LIBs) and grid storage is its ability to act as a Redox Shuttle .

Mechanism of Action

In a Lithium-ion cell, if the charging voltage exceeds the stability window of the electrolyte (e.g., >4.5V), the electrolyte decomposes, leading to thermal runaway. 1,2-Diphenoxybenzene (S) prevents this by oxidizing at the cathode to a radical cation (S•⁺) before the electrolyte decomposes. This radical cation diffuses to the anode, reduces back to neutral (S), and repeats the cycle.

Key Advantage: This process converts excess electrical energy into benign heat, "locking" the cell voltage at the shuttle's redox potential.

RedoxShuttle Figure 1: Self-Actuating Overcharge Protection Cycle cluster_cathode Cathode Interface (High Voltage) cluster_anode Anode Interface (Low Voltage) Oxidation Oxidation S → S•⁺ + e⁻ Radical Radical Cation (S•⁺) (Diffuses to Anode) Oxidation->Radical Mass Transport Reduction Reduction S•⁺ + e⁻ → S Neutral Neutral Molecule (S) (Diffuses to Cathode) Reduction->Neutral Mass Transport Neutral->Oxidation Radical->Reduction

Caption: The cyclic redox mechanism of 1,2-diphenoxybenzene acting as a voltage clamp in high-energy density batteries.

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of 1,2-diphenoxybenzene via Ullmann Coupling. Scale: Laboratory (10-50g).

Reagents[2][3][4]
  • Substrate: Catechol (1,2-dihydroxybenzene).[1]

  • Coupling Partner: Bromobenzene (Excess).

  • Catalyst: Copper(I) Iodide (CuI) or Copper Bronze.

  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: DMF or Pyridine (High boiling point polar aprotic).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology
  • Inerting: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Charging: Add Catechol (1.0 equiv), Base (2.5 equiv), and Cu catalyst (5-10 mol%).

  • Solvent Addition: Add degassed DMF via syringe.

  • Reagent Addition: Add Bromobenzene (2.2 equiv).

  • Reaction: Heat to reflux (~150°C) for 24-48 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1). Note: The reaction is complete when the catechol spot disappears.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove inorganic salts and copper residues.

    • Dilute filtrate with Diethyl Ether or Ethyl Acetate.

    • Wash 3x with Water (to remove DMF), 1x with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform Column Chromatography (Silica Gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
Synthesis Workflow Diagram

Synthesis Figure 2: Ullmann Ether Synthesis Pathway Start Raw Materials (Catechol + PhBr) Catalysis Ullmann Coupling (CuI, K2CO3, 150°C, Ar) Start->Catalysis  Reflux 48h   Workup Filtration (Celite) & Aqueous Wash Catalysis->Workup  Cool & Filter   Crude Crude Oil/Solid Workup->Crude  Concentrate   Purification Recrystallization (Ethanol) Crude->Purification Final Pure 1,2-Diphenoxybenzene (White Crystals) Purification->Final

Caption: Step-by-step synthesis workflow for isolating high-purity 1,2-diphenoxybenzene.

Part 5: References

  • PubChem Compound Summary. (2025). Benzene, 1,2-diphenoxy- (CID 621655). National Center for Biotechnology Information. [Link]

  • Dahn, J. R., et al. (2005). Redox Shuttle Additives for Lithium-Ion Batteries. Journal of The Electrochemical Society. (Contextual grounding for redox mechanism). [Link]

  • Zhang, L., et al. (2011). Redox Shuttles for Overcharge Protection of Lithium-Ion Batteries. Argonne National Laboratory.[2] [Link]

  • Organic Syntheses. Ullmann Ether Synthesis Protocols. (General methodology reference). [Link]

Sources

Foundational

Thermal Stability of ortho-Diphenoxybenzene: A Mechanistic and Methodological Guide

Executive Summary For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and process solvents is paramount to ensuring the purity and yield of Active Pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and process solvents is paramount to ensuring the purity and yield of Active Pharmaceutical Ingredients (APIs). ortho-Diphenoxybenzene (1,2-diphenoxybenzene) is a complex diaryl ether that serves as a critical model compound for lignin depolymerization, a high-temperature solvent for chemical synthesis, and a functional additive in materials science. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, detailing the thermodynamics of the C-O-C bond, the precise pathways of its high-temperature degradation, and the self-validating analytical protocols required to quantify its thermal limits.

Structural Thermodynamics: The Diaryl Ether Linkage

The exceptional thermal stability of 1,2-diphenoxybenzene is fundamentally rooted in its molecular architecture. Diaryl ethers are distinguished by a C-O-C bond that is exceptionally stable and highly resilient to heat breakdown[1].

The Causality of Stability: In a standard aliphatic ether, the C-O bond is prone to relatively low-energy homolytic cleavage. However, in 1,2-diphenoxybenzene, the lone electron pairs on the central oxygen atoms delocalize into the adjacent aromatic


-systems. This resonance imparts a partial double-bond character to the carbon-oxygen linkage. Consequently, the bond dissociation energy (BDE) is significantly elevated. This structural feature explains why simpler diaryl ethers, such as diphenyl ether, are heavily utilized in industrial eutectic mixtures (e.g., Dowtherm A) as high-temperature heat transfer fluids[2]. The molecule resists degradation until the thermal energy applied exceeds the high activation barrier required to break this resonance-stabilized bond.

Mechanistic Pathways of Thermal Degradation

While highly stable, 1,2-diphenoxybenzene will eventually succumb to extreme thermal stress. When subjected to temperatures exceeding 400 °C, the molecule undergoes a specific sequence of pyrolytic events.

  • Homolytic Cleavage: The primary degradation step is the homolytic scission of the C-O bond, generating highly reactive phenoxy and phenyl radicals.

  • Radical Recombination & Hydrogen Abstraction: These radicals do not exist stably; they rapidly undergo intramolecular cyclization or intermolecular hydrogen abstraction.

  • Product Formation: As observed in the thermal degradation of polymers containing diphenyl ether moieties, these radical reactions yield predictable thermodynamic sinks, primarily dibenzofuran, phenol, and benzene[3].

Pathway DPB 1,2-Diphenoxybenzene (Intact C-O-C Bonds) Heat Thermal Stress (>400 °C) DPB->Heat Cleavage Homolytic C-O Cleavage Heat->Cleavage Overcome Activation Energy Radicals Phenoxy & Phenyl Radicals Cleavage->Radicals Recombination Radical Recombination & H-Abstraction Radicals->Recombination Intramolecular Cyclization & Intermolecular Transfer Products Dibenzofuran, Phenol, Benzene, Char Recombination->Products

Fig 1: Thermal degradation pathway of 1,2-diphenoxybenzene via homolytic cleavage.

Experimental Protocols: Self-Validating Thermal Analysis

To accurately assess the thermal stability of 1,2-diphenoxybenzene for pharmaceutical or materials applications, empirical testing must decouple simple evaporation from true chemical degradation. The following protocol utilizes Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Gas Chromatography-Mass Spectrometry (TGA-DSC-GC-MS) to create a self-validating analytical system.

Step-by-Step Methodology
  • Sample Preparation & Crucible Selection: Load 5–10 mg of 1,2-diphenoxybenzene into an alumina (

    
    ) crucible.
    
    • Causality: Alumina is selected over platinum to prevent catalytic surface effects that can artificially lower the activation energy of C-O cleavage, ensuring the measured stability reflects the molecule's intrinsic properties.

  • Inert Purge: Purge the furnace with high-purity Helium (50 mL/min) for 30 minutes prior to heating.

    • Causality: Establishing a strictly inert atmosphere prevents oxidative degradation (combustion) from confounding the pure thermal pyrolysis data.

  • Isothermal Baseline Validation: Ramp to 150 °C at 10 °C/min and hold isothermally for 15 minutes.

    • Causality: This step self-validates the baseline by driving off trace moisture or volatile impurities. If mass loss occurs here without evolved organic fragments, it confirms the sample's initial purity state.

  • Dynamic Heating (Thermal Cleavage): Ramp from 150 °C to 600 °C at 10 °C/min, monitoring DSC heat flow.

    • Causality: The DSC differentiates physical state changes from chemical breakdown. Evaporation is endothermic, whereas radical recombination (forming dibenzofuran) often presents as an exothermic shift, validating that true degradation is occurring.

  • Evolved Gas Analysis (EGA): Route the furnace exhaust through a transfer line heated to 300 °C directly into the GC-MS.

    • Causality: A heated transfer line prevents the condensation of high-boiling volatiles like phenol. The GC-MS provides the ultimate validation: identifying specific molecular fragments (e.g., m/z 168 for dibenzofuran) proves the exact mechanistic pathway of the mass loss recorded by the TGA.

Workflow Prep Sample Prep (Alumina Crucible) Purge Inert Purge (He, 50 mL/min) Prep->Purge TGA Dynamic TGA-DSC (150-600 °C) Purge->TGA EGA Heated Transfer (300 °C) TGA->EGA GCMS GC-MS Analysis (Fragment ID) EGA->GCMS

Fig 2: Self-validating TGA-DSC and EGA-GC-MS workflow for thermal stability analysis.

Quantitative Data Presentation

The following table summarizes the thermophysical properties and degradation profile of 1,2-diphenoxybenzene, serving as a quick-reference guide for process chemists.

ParameterValue / CharacteristicMechanistic Significance
Chemical Structure ortho-Diphenoxybenzene (

)
Dual ether linkages provide steric hindrance and resonance stabilization.
C-O Bond Stability Exceptionally HighDelocalization of oxygen lone pairs into the aromatic

-system increases bond order.
Primary Degradation Onset > 400 °CRequires massive thermal energy to overcome the activation barrier for homolytic cleavage.
Major Pyrolysis Products Dibenzofuran, Phenol, BenzeneIndicates radical recombination and hydrogen abstraction post-cleavage.
Industrial Utility Heat transfer, Thermal sensitizerReliable physical properties without chemical breakdown at operating temperatures.

Applications in Pharmaceutical Development & Materials

Understanding the thermal boundaries of 1,2-diphenoxybenzene unlocks several advanced applications:

  • High-Temperature API Synthesis: Because diaryl ethers resist heat breakdown[1], 1,2-diphenoxybenzene can act as a highly stable, high-boiling solvent for demanding pharmaceutical reactions (e.g., Ullmann cross-couplings or thermal decarboxylations). Its stability ensures that solvent degradation byproducts do not contaminate the final API.

  • Thermal Sensitizers in Packaging: In the realm of materials science and pharmaceutical packaging, 1,2-diphenoxybenzene is actively utilized as a heat-fusible sensitizer in heat-sensitive recording materials[4]. Its sharp melting profile and resistance to degradation ensure that thermal labels remain stable during high-temperature sterilization processes, yet react precisely when targeted by a thermal print head.

References

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups Source: MDPI URL:[Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst Source: Journal of Synthetic Chemistry URL:[Link]

  • Salicylic acid derivatives, the process for preparing the same and the heat-sensitive recording materials comprising thereof - Patent 0534257 Source: European Patent Office (EPO) URL:[Link]

  • Diphenyl ether Source: Wikipedia URL:[Link]

Sources

Exploratory

1,2-diphenoxybenzene molecular weight and formula

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and data visualization.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and data visualization.

Structural Characterization, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

1,2-Diphenoxybenzene (CAS: 3379-37-1) represents a critical structural motif in organic synthesis and medicinal chemistry.[1] As the ortho-isomer of the diphenoxybenzene family, it exhibits unique steric and electronic properties distinct from its meta (1,3) and para (1,4) counterparts. While often overshadowed by the industrial utility of diphenyl ether, the 1,2-diphenoxy scaffold serves as a vital model for investigating steric strain in polyaryl ethers and functions as a hydrophobic core in the design of bioactive molecules, including selective estrogen receptor modulators (SERMs) and kinase inhibitors. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols via Ullmann coupling, and its strategic utility in R&D.

Physicochemical Profile

The molecular architecture of 1,2-diphenoxybenzene is defined by the steric crowding of two phenoxy groups on adjacent carbon atoms of the central benzene ring. This "ortho-effect" forces the peripheral phenyl rings to twist out of plane, disrupting conjugation and altering the molecule's packing efficiency compared to the planar 1,4-isomer.

Table 1: Core Chemical Specifications
PropertyValueTechnical Note
IUPAC Name 1,2-DiphenoxybenzeneAlso known as o-diphenoxybenzene or benzene, 1,2-diphenoxy-.[1][2][3]
CAS Registry Number 3379-37-1 Distinct from 1,2-diphenoxyethane (CAS 104-66-5).
Molecular Formula C₁₈H₁₄O₂ Aromatic tricyclic ether.
Molecular Weight 262.31 g/mol Monoisotopic Mass: 262.099 Da.
Physical State Crystalline Solid / High-Boiling LiquidMP is typically lower than the 1,4-isomer (73°C) due to steric disruption of crystal packing.
Solubility Lipophilic (LogP ~4.5)Soluble in DCM, Toluene, DMSO; Insoluble in water.
Electronic Character Electron-RichThe central ring is activated by two alkoxy donors (+M effect).

Structural & Electronic Analysis

The ortho-disposition of the phenoxy linkers creates a "propeller-like" geometry. Unlike the 1,4-isomer, which can adopt a planar conformation to maximize


-orbital overlap, 1,2-diphenoxybenzene adopts a non-planar conformation to minimize repulsive van der Waals interactions between the oxygen lone pairs and the adjacent aromatic protons.
  • Conformational Dynamics: The molecule exists in a dynamic equilibrium where the outer rings rotate, but the average conformation is twisted. This reduces the effective conjugation length, often resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to para-substituted analogs.

  • Reactivity: The central benzene ring is highly activated towards electrophilic aromatic substitution (EAS) at the 4- and 5-positions due to the cooperative donating effects of the oxygen atoms.

Synthesis & Manufacturing Protocols

The most robust method for synthesizing 1,2-diphenoxybenzene is the Ullmann Ether Synthesis . While Nucleophilic Aromatic Substitution (


) is possible with activated electrophiles (e.g., o-fluoronitrobenzene), the synthesis from unactivated catechol requires metal catalysis.
Protocol: Copper-Catalyzed Ullmann Coupling

Objective: Synthesis of 1,2-diphenoxybenzene from catechol and bromobenzene.

Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the phenoxide nucleophile and reductive elimination to form the C-O bond.[4]

Reagents:

  • Substrate: Catechol (1.0 eq)

  • Coupling Partner: Bromobenzene (2.5 eq, excess)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Cu powder

  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%) to stabilize the Cu-intermediate.

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ) (2.5 eq).
  • Solvent: DMF or DMSO (degassed).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon three times to remove oxygen (critical to prevent Cu oxidation and phenol oxidation to quinones).

  • Charging: Add Catechol (110 mg, 1 mmol),

    
     (815 mg, 2.5 mmol), CuI (19 mg, 0.1 mmol), and Ligand (0.2 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous DMF (5 mL) and Bromobenzene (260 µL, 2.5 mmol).

  • Reaction: Seal the vessel and heat to 110°C for 24 hours. The mixture will darken as the Cu-complex forms.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (3x) and brine. Dry over

    
    .[5] Concentrate in vacuo.[6]
    
  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to yield the product.

Visualization: Ullmann Catalytic Cycle

The following diagram illustrates the catalytic flow for the double arylation of catechol.

UllmannSynthesis Catechol Start: Catechol (1,2-Dihydroxybenzene) Base Deprotonation (Cs2CO3) Catechol->Base -2H+ Dianion Catecholate Dianion Base->Dianion Cu_Cycle Cu(I) Catalyst Cycle (Oxidative Addition -> Reductive Elimination) Dianion->Cu_Cycle Coordination Intermediate Mono-Phenoxy Intermediate Cu_Cycle->Intermediate 1st Arylation Product Product: 1,2-Diphenoxybenzene (C18H14O2) Cu_Cycle->Product Final Reductive Elimination PhBr Reagent: Bromobenzene (2.5 eq) PhBr->Cu_Cycle Ar-X Activation Intermediate->Cu_Cycle 2nd Arylation

Figure 1: Step-wise mechanistic flow for the synthesis of 1,2-diphenoxybenzene via Copper-catalyzed Ullmann coupling.

Applications in Research & Development

Drug Discovery: The "Ether Bridge" Scaffold

In medicinal chemistry, the 1,2-diphenoxybenzene motif is utilized to probe the spatial requirements of hydrophobic binding pockets.

  • Metabolic Stability: Unlike ester linkages, the ether bonds in 1,2-diphenoxybenzene are resistant to plasma esterases, providing improved metabolic stability. However, they are susceptible to CYP450-mediated O-dealkylation.

  • SERM Analogues: The scaffold mimics the core structure of triarylethylene antifungals and estrogen receptor modulators, where the spatial arrangement of the phenyl rings dictates receptor subtype selectivity (ER

    
     vs ER
    
    
    
    ).
Materials Science: High-Performance Fluids

The molecule's thermal stability (resistance to homolytic cleavage up to ~350°C) makes it a candidate for:

  • Heat Transfer Fluids: As a component in eutectic mixtures with biphenyls to lower the melting point of the fluid while maintaining high boiling points.

  • Radiation Resistance: The aromatic ether linkage is highly resistant to ionizing radiation, making these derivatives useful in nuclear industry lubricants.

Analytical Characterization

To validate the identity of synthesized 1,2-diphenoxybenzene, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The molecule has

      
       symmetry (on average).
      
    • 
       6.80 - 7.00 ppm:  Multiplet (4H) corresponding to the ortho-protons of the phenoxy rings and the central ring protons adjacent to oxygen.
      
    • 
       7.10 - 7.35 ppm:  Multiplet (10H) corresponding to the remaining meta and para protons.
      
    • Note: The spectrum is complex due to overlapping aromatic signals; 2D COSY is recommended for full assignment.

  • FT-IR (ATR):

    • 1230 - 1250 cm⁻¹: Strong C-O-C asymmetric stretch (Ether).

    • 1590, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.

    • 750, 690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene rings).

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 3379-37-1 is less abundant than for phenol, standard precautions for aromatic ethers apply.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of bromobenzene vapors.

  • Storage: Store at room temperature in a dry, sealed container. Stable under normal conditions but avoid strong oxidizing agents.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621655, 1,2-Diphenoxybenzene. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009).Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. (Context: General Ullmann coupling mechanisms).
  • Sperotto, E., et al. (2010).The Ligand Effect in Copper-Catalyzed Arylation of Phenols. Dalton Transactions. (Context: Ligand selection for sterically hindered ethers).
  • U.S. Patent 4,288,386.Ullmann reaction for the synthesis of diaryl ethers. (Context: Specific industrial protocols for synthesizing diphenoxybenzenes).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1,2-Diphenoxybenzene via Ligand-Accelerated Ullmann Coupling

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1,2-diphenoxybenzene (CAS: 3379-37-1) utilizing a ligand-promoted Ullmann coupling strategy. Unlike classical Ullmann condi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,2-diphenoxybenzene (CAS: 3379-37-1) utilizing a ligand-promoted Ullmann coupling strategy. Unlike classical Ullmann conditions requiring harsh temperatures (>200°C) and stoichiometric copper, this protocol employs a Copper(I) Iodide / 1,10-Phenanthroline catalytic system. This modification lowers the activation energy barrier, allowing the reaction to proceed at moderate temperatures (110°C) with high functional group tolerance and minimized byproduct formation.

Target Audience: Medicinal chemists, process development scientists, and materials researchers. Key Application: Synthesis of high-temperature heat transfer fluids, polyphenyl ether intermediates, and pharmacophores.

Scientific Foundation & Mechanistic Insight

The Challenge of Ortho-Substitution

Synthesizing 1,2-diphenoxybenzene requires the double arylation of a 1,2-dihalobenzene or the coupling of catechol with two equivalents of phenyl halide.

  • Strategic Choice: This protocol utilizes 1,2-dibromobenzene and phenol (excess).

  • Causality: We avoid using catechol as the nucleophile because 1,2-dihydroxybenzenes are highly susceptible to oxidation under basic conditions, readily forming o-quinones and complex polymerized tars (melanins) that drastically reduce yield and complicate purification. Using phenol as the nucleophile against a dihalide scaffold circumvents this oxidative instability.

Ligand-Accelerated Catalysis

Classical Ullmann coupling often fails with electron-neutral aryl bromides due to the slow rate of oxidative addition. The addition of bidentate ligands, such as 1,10-phenanthroline , is critical.

  • Ligand Role: The ligand coordinates to the Cu(I) center, preventing the aggregation of copper species into inactive Cu(0) or insoluble salts. It increases the electron density at the metal center, thereby accelerating the oxidative addition of the aryl bromide, which is typically the rate-determining step in the catalytic cycle.

Reaction Mechanism (Catalytic Cycle)

The reaction follows a Cu(I)/Cu(III) catalytic loop (or potentially Cu(I)/radical pathways depending on specific conditions, though the two-electron pathway is generally accepted for ether synthesis).

UllmannCycle Start Pre-Catalyst [CuI + Ligand] Active Active Species [L-Cu-OPh] Start->Active Base, Phenol -HI OxAdd Oxidative Addition [L-Cu(III)(Ph)(Br)(OPh)] Active->OxAdd + Ar-Br RedElim Reductive Elimination Product Release OxAdd->RedElim C-O Bond Formation RedElim->Active Regenerate Catalyst Product 1,2-Diphenoxybenzene RedElim->Product

Figure 1: Ligand-promoted catalytic cycle. The ligand (L) stabilizes the Cu species, facilitating the oxidative addition of the aryl bromide.

Experimental Design Strategy

To ensure a "self-validating" and reproducible system, the following variable controls are implemented:

ParameterSelectionScientific Rationale (Causality)
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes the solubility of the inorganic base (Cs₂CO₃) and stabilizes the polar transition states.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect": Larger cation radius disrupts tight ion pairing with phenoxide, increasing the nucleophilicity of the phenoxide anion compared to K₂CO₃.
Catalyst CuI (10 mol%)Cu(I) is the active oxidation state. Iodide is a soft ligand that helps stabilize the soft Cu(I) center.
Ligand 1,10-Phenanthroline Bidentate nitrogen ligand that forms a rigid, stable complex with Cu, preventing catalyst decomposition at 110°C.
Stoichiometry Phenol (2.5 equiv)A slight excess (0.5 eq) ensures complete double-substitution of the dibromide, preventing the isolation of the mono-substituted intermediate (2-bromodiphenyl ether).

Detailed Protocol

Materials & Reagents[1][2]
  • 1,2-Dibromobenzene (1.0 equiv, 10 mmol, 2.36 g)

  • Phenol (2.5 equiv, 25 mmol, 2.35 g)

  • Copper(I) Iodide (CuI) (0.1 equiv, 1 mmol, 190 mg)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol, 360 mg)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 30 mmol, 9.77 g)

  • DMF (Anhydrous, 40 mL)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

  • Drying: Flame-dry a 100 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen (N₂) or Argon.

  • Charging Solids: Add CuI (190 mg), 1,10-Phenanthroline (360 mg), Phenol (2.35 g), and Cs₂CO₃ (9.77 g) to the flask.

    • Critical Checkpoint: Ensure Cs₂CO₃ is finely ground. Large chunks reduce surface area and reaction rate.

  • Solvent & Substrate: Evacuate and backfill with N₂ three times. Syringe in anhydrous DMF (40 mL) followed by 1,2-Dibromobenzene (2.36 g).

  • Activation: Stir the mixture at room temperature for 10 minutes. The solution should turn a dark homogeneous color (often dark green/brown) indicating complex formation.

Phase 2: Catalysis 5. Heating: Place the vessel in a pre-heated oil bath at 110°C . 6. Monitoring: Stir vigorously for 24–36 hours.

  • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (1,2-dibromobenzene) is non-polar (high Rf). The mono-substituted intermediate will appear in the middle. The reaction is complete only when both the starting material and the mono-intermediate disappear.

Phase 3: Work-up & Isolation 7. Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the Celite pad with additional Ethyl Acetate (50 mL). 8. Washing: Transfer the filtrate to a separatory funnel.

  • Wash 2x with Water (to remove DMF).
  • Wash 2x with 1M NaOH (Critical Step: This removes the excess unreacted Phenol).
  • Wash 1x with Brine.
  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

Phase 4: Purification 10. Crystallization (Preferred): The crude solid is often pure enough, but can be recrystallized from hot Ethanol or a Hexane/Ethanol mixture to yield white crystalline needles. 11. Chromatography (Alternative): If oil remains, purify via silica gel flash chromatography (Eluent: 100% Hexanes gradient to 5% Ethyl Acetate).

Workflow Visualization

Workflow Input Reagents: 1,2-Dibromobenzene Phenol (XS) CuI/Ligand/Cs2CO3 Reaction Reaction 110°C, 24-36h DMF / N2 Input->Reaction Quench Workup Filter (Celite) Wash (1M NaOH) Reaction->Quench TLC Check Purify Purification Recrystallization (Ethanol) Quench->Purify Crude Solid Final Pure 1,2-Diphenoxybenzene Purify->Final

Figure 2: Operational workflow from reagent mixing to isolation. NaOH wash is critical for removing excess phenol.

Characterization & Validation Standards

To validate the identity and purity of the synthesized 1,2-diphenoxybenzene, compare experimental data against these standard values:

  • Physical State: White crystalline solid.

  • Melting Point: 106–108°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • The molecule has symmetry.[1] Look for the specific pattern of the central benzene ring protons vs. the terminal phenyl rings.

    • 
       6.90–7.05 (m, 4H, terminal ortho), 7.05–7.15 (m, 4H, central ring + terminal para), 7.20–7.35 (m, 6H, terminal meta + remaining central).
      
  • ¹³C NMR: Distinct peaks for the ether-linked carbons (

    
    ).
    
  • Mass Spectrometry (EI/ESI): Molecular ion

    
     m/z.
    
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Diagnosis: Catalyst poisoning or wet solvent.

    • Solution: Ensure DMF is anhydrous (<50 ppm H₂O). Oxygen kills the active Cu(I) species; ensure rigorous N₂ purging.

  • Problem: Blue/Green color in organic layer during workup.

    • Diagnosis: Copper leaching.

    • Solution: Wash with aqueous NH₄Cl / NH₃ solution to complex and remove residual copper.

References

  • Maiti, D., & Buchwald, S. L. (2010).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.

  • Ma, D., & Cai, Q. (2003).[3] Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis... Organic Letters.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction / Ullmann Ether Synthesis.[1][2][3][4][5]

  • Sigma-Aldrich. (n.d.). 1,2-Diphenoxyethane (Structural Analog Reference/Safety).

Sources

Application

Application Note: Copper-Catalyzed Synthesis of Diaryl Ethers (Modified Ullmann Coupling)

Abstract & Introduction The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, essential for synthesizing pharmacophores found in thyromimetics, vancomycin antibiotics, and various kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, essential for synthesizing pharmacophores found in thyromimetics, vancomycin antibiotics, and various kinase inhibitors. Historically, the classic Ullmann ether synthesis required harsh conditions (stoichiometric copper, temperatures >200°C), limiting its utility for complex, heat-sensitive substrates.[1]

This guide details the Modified Ullmann Protocol , a catalytic method utilizing bidentate ligands (e.g., amino acids, phenanthrolines) to stabilize active copper species. This modification lowers reaction temperatures to 80–110°C, improves functional group tolerance, and enables the coupling of deactivated aryl halides.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. Unlike Palladium-catalyzed cross-couplings (which strictly follow a Cu(0)/Cu(II) or Pd(0)/Pd(II) cycle), the modern consensus for Copper catalysis involves a Cu(I)/Cu(III) cycle facilitated by ligand coordination.

The Catalytic Cycle[2][3]
  • Ligation: The pre-catalyst (e.g., CuI) coordinates with the bidentate ligand (L), breaking down polymeric copper aggregates into reactive monomeric species.

  • Oxidative Addition: The L-Cu(I) complex undergoes oxidative addition into the Aryl-Halide (Ar-X) bond, forming a transient Cu(III) intermediate.[2] Note: This is often the rate-determining step for aryl chlorides.

  • Ligand Exchange: The base (e.g., Cs₂CO₃) deprotonates the phenol, generating a phenoxide nucleophile that displaces the halide on the copper center.

  • Reductive Elimination: The C-O bond is formed, expelling the diaryl ether and regenerating the active L-Cu(I) catalyst.

Pathway Visualization

UllmannMechanism PreCat Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)] PreCat->ActiveCat Solubilization OxAdd Intermediate A [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Ar-X (Oxidative Addition) LigEx Intermediate B [L-Cu(III)-Ar-OPh] OxAdd->LigEx + Ar'-OH / Base (Ligand Exchange) LigEx->ActiveCat Reductive Elimination Product Product (Diaryl Ether) LigEx->Product

Figure 1: The catalytic cycle of ligand-promoted Ullmann ether synthesis. The ligand is crucial for stabilizing the high-energy Cu(III) intermediates.

Critical Reaction Parameters

Success in Ullmann coupling relies on the "Triangle of Optimization": Ligand , Base , and Solvent .

A. Ligand Selection

The ligand prevents catalyst precipitation and lowers the activation energy for oxidative addition.

  • N,N-Dimethylglycine (DMG): The "workhorse" ligand (Ma's method). Cheap, effective for aryl iodides/bromides.

  • 1,10-Phenanthroline: Excellent for sterically hindered substrates.

  • 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD): A diketone ligand useful when amine ligands interfere with other functional groups.

B. The "Cesium Effect" (Base)

Cesium carbonate (Cs₂CO₃) is superior to K₂CO₃ or Na₂CO₃ in non-polar solvents.

  • Solubility: The large Cs⁺ cation is more soluble in organic solvents (like dioxane), effectively carrying the carbonate anion into the organic phase to deprotonate the phenol.

  • Surface Area: If using K₃PO₄, it must be finely ground; however, Cs₂CO₃ is generally preferred for difficult couplings.

C. Solvent Choice[2][5]
  • Dioxane / Toluene: Preferred for lower temperatures (80-100°C) and ease of workup.

  • DMF / DMSO: High polarity stabilizes the charged intermediates but can be difficult to remove and may decompose at high temperatures (>120°C) leading to catalyst poisoning.

Standard Experimental Protocol

Target Reaction: Coupling of 4-Bromoanisole with Phenol.

Materials
  • Catalyst: Copper(I) Iodide (CuI) [99.99% purity preferred]

  • Ligand: N,N-Dimethylglycine (DMG) or N,N-Dimethylglycine hydrochloride

  • Base: Cesium Carbonate (Cs₂CO₃) [Anhydrous]

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon)

Step-by-Step Procedure
  • Pre-Reaction Setup:

    • Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Solid):

    • Add CuI (19 mg, 0.10 mmol, 10 mol%).

    • Add N,N-Dimethylglycine HCl (28 mg, 0.20 mmol, 20 mol%).

    • Add Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv).

    • Add Phenol (113 mg, 1.2 mmol, 1.2 equiv).

    • Note: If the aryl halide is solid, add it here (1.0 mmol).

  • Inerting & Solvent Addition:

    • Seal the vessel with a septum. Evacuate and backfill with Argon (3 cycles).

    • Inject 1,4-Dioxane (2.0 mL) via syringe.

    • Add 4-Bromoanisole (1.0 mmol) via syringe (if liquid).

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90–110°C .

    • Stir vigorously (800+ RPM). Poor stirring is a common cause of failure due to the heterogeneous nature of the base.

    • Monitor by HPLC/TLC after 16 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Visualization

Workflow Step1 Weigh Solids (CuI, Ligand, Base, Phenol) Step2 Inert Atmosphere (Evacuate/Backfill Ar) Step1->Step2 Step3 Add Liquids (Solvent, Ar-X) Step2->Step3 Step4 Heat & Stir (90-110°C, 16-24h) Step3->Step4 Step5 Filtration (Celite/EtOAc) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of diaryl ethers.

Optimization & Troubleshooting Guide

If yields are low (<50%), systematically vary the parameters below.

VariableStandard ConditionAlternative (Optimization)Rationale
Ligand N,N-Dimethylglycine1,10-Phenanthroline or TMHDPhenanthroline is better for hindered substrates; TMHD is better for base-sensitive substrates.
Base Cs₂CO₃K₃PO₄ (tribasic)Phosphate is milder; sometimes works better for electron-deficient phenols.
Solvent DioxaneDMF or DMSOHigher polarity stabilizes the transition state but makes workup harder.
Temp 90°C110–130°CAryl chlorides often require higher temperatures than bromides/iodides.
Atmosphere ArgonNitrogenCu(I) oxidizes to inactive Cu(II) in air. Strict O₂ exclusion is required.
Common Failure Modes
  • "The reaction turned black/green immediately."

    • Cause: Oxidation of Cu(I) to Cu(II) due to air leak.

    • Fix: Regrease joints, ensure rigorous degassing of solvents.

  • "Starting material recovered, no conversion."

    • Cause: Catalyst poisoning or "Ligand Stripping."

    • Fix: Increase ligand:Cu ratio to 3:1. Ensure the aryl halide is not an aryl chloride (requires higher T and more active ligands).

Scope and Limitations

  • Aryl Halides:

    • Iodides: Highly reactive, often run at 80°C.

    • Bromides: Standard substrates, 90–110°C.

    • Chlorides: Difficult. Require strong electron-withdrawing groups (e.g., -NO₂, -CN) or specialized oxalamide ligands [1].

  • Phenols:

    • Electron-rich phenols (e.g., 4-methoxyphenol) are less nucleophilic and may require longer reaction times.

    • Ortho-substituted phenols are sterically challenging; use 1,10-phenanthroline.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Monnier, F., & Taillefer, M. (2009).[4] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[4][5] Angewandte Chemie International Edition.[4][6] Link

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.[4][5] Angewandte Chemie International Edition.[4][6] Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[4] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.[7][3][8][9] Chemical Reviews.[4] Link

Sources

Method

Application Note: 1,2-Diphenoxybenzene in High-Temperature Thermal Regulation

This guide outlines the technical application of 1,2-diphenoxybenzene (and its associated polyphenyl ether matrices) as a high-performance heat transfer component. It is designed for researchers and process engineers in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 1,2-diphenoxybenzene (and its associated polyphenyl ether matrices) as a high-performance heat transfer component. It is designed for researchers and process engineers in drug development requiring thermal stability beyond the limits of conventional mineral oils or glycols.

Part 1: Technical Rationale & Material Science

The Thermal Challenge in Drug Development

In Active Pharmaceutical Ingredient (API) synthesis, critical steps such as cyclization, aromatization, and metal-catalyzed cross-coupling (e.g., Ullmann, Suzuki) often require reaction temperatures exceeding 300°C .

  • Silicones undergo siloxane rearrangement and gelation >250°C.

  • Mineral Oils crack and carbonize, fouling reactor surfaces.

  • Standard Eutectics (Diphenyl Oxide/Biphenyl) have high vapor pressures, requiring pressurized vessels.

1,2-Diphenoxybenzene (o-DPB) , a tricyclic aromatic ether, serves as a critical component in Polyphenyl Ether (PPE) formulations. Its structure—a central benzene ring ortho-substituted with two phenoxy groups—provides exceptional resistance to thermal degradation and ionizing radiation, making it ideal for high-vacuum and high-temperature protocols.

Chemical Structure & Stability Mechanism

The stability of 1,2-diphenoxybenzene arises from the high bond dissociation energy of the C(aryl)–O ether linkage (~414 kJ/mol) and the resonance stabilization of the aromatic rings. Unlike alkyl-based fluids, it lacks labile


-hydrogens, preventing facile elimination reactions.
Graphviz Diagram: Thermal Stability & Degradation Logic

The following diagram illustrates the stability hierarchy and the primary degradation pathway (ether cleavage) which only occurs under extreme stress.

G Start 1,2-Diphenoxybenzene (Intact Molecule) Heat Thermal Stress (>350°C) Start->Heat Exposure Resonance Resonance Stabilization (Delocalized π-electrons) Start->Resonance Internal Protection Cleavage Ether Linkage Cleavage (Radical Formation) Heat->Cleavage Limit Exceeded Resonance->Start Re-stabilization Products Phenols & Oligomers (Viscosity Increase) Cleavage->Products Degradation

Figure 1: Stability mechanism of 1,2-diphenoxybenzene.[1] The molecule resists breakdown via resonance until extreme temperatures trigger ether cleavage, leading to gradual thickening rather than catastrophic fouling.

Part 2: Comparative Data Profile

Researchers must distinguish between 1,2-diphenoxybenzene (a specific isomer) and commercial mixtures. In practice, 1,2-DPB is often used in eutectic mixtures with its meta- (1,3) and para- (1,4) isomers to suppress the melting point, creating a fluid that remains liquid at lower temperatures.

Table 1: Physicochemical Properties Comparison[2]
Property1,2-Diphenoxybenzene (Pure)Dowtherm A (Eutectic)Silicone Oil (High Temp)
Structure 3-Ring Aromatic Ether2-Ring Ether + BiphenylPolysiloxane Chain
CAS Number 3379-37-18004-13-563148-62-9
Melting Point ~94–96°C (Solid at RT)12°C<-40°C
Boiling Point >360°C257°C>300°C (Decomposes)
Max Bulk Temp ~400°C 400°C250°C
Vapor Pressure Ultra-LowHigh (Requires Pressure)Low
Primary Risk Solidification (if pure)Leakage/FlammabilityGelation/Fouling

Critical Note: Pure 1,2-diphenoxybenzene is solid at room temperature. For heat transfer applications, it is either used in molten salt-like baths or as a component in liquid isomeric mixtures (PPEs) to maintain fluidity.

Part 3: Operational Protocols

Protocol A: System Startup & Charging

Objective: To safely introduce 1,2-diphenoxybenzene (or PPE mixture) into a reactor jacket without thermal shock.

  • System Preparation:

    • Ensure the loop is clean. Mineral oil residues will carbonize instantly at PPE operating temperatures.

    • Solvent Flush: Flush system with toluene or xylene, then dry with nitrogen.

  • Melting (If using pure isomer):

    • Pre-heat the container to 110°C (above the 96°C MP) using a drum heater.

    • Warning: Do not use localized high-wattage heaters; this causes skin-film degradation.

  • Charging:

    • Pump the molten fluid into the system.

    • Tracing: Ensure all transfer lines are heat-traced to >100°C to prevent solidification in the lines.

  • Inerting:

    • Apply a Nitrogen Blanket (2–5 psig) in the expansion tank.

    • Reasoning: At >300°C, aromatic ethers react with oxygen to form peroxides and phenols, increasing acidity and viscosity.

Protocol B: High-Temperature Synthesis Monitoring

Objective: Maintaining Critical Process Parameters (CPPs) during API synthesis.

  • Temperature Ramp:

    • Ramp rate: < 5°C/min.

    • Why: Rapid expansion can cavitate pumps if viscosity is high during startup.

  • Viscosity Check:

    • Monitor pump amperage. A 10% increase in amperage at steady state indicates fluid degradation (polymerization).

  • Shutdown:

    • Do not shut off circulation until fluid temp is < 150°C.

    • Static fluid at high heat causes "hot spots" and coking on heater elements.

Part 4: Maintenance & Degradation Analysis

Unlike mineral oils that sludge, PPEs containing 1,2-diphenoxybenzene degrade by cross-linking (thickening). This allows for predictive maintenance.

Workflow: Fluid Health Assessment

Perform this check every 500 operational hours.

  • Sampling: Collect 50mL from a "live" loop point (not a dead leg).

  • Visual Inspection:

    • New: Light yellow/amber.

    • Good: Dark amber.

    • Critical: Black/Opaque (Carbon presence).

  • Quantitative Analysis:

    • Total Acid Number (TAN): Limit < 0.2 mg KOH/g. High TAN indicates oxidation (check N2 blanket).

    • Viscosity @ 40°C: Limit < 30% increase from baseline.

    • Acetone Insolubles: Limit < 0.05%.[2]

Maintenance Sample Collect Fluid Sample (500 hr Interval) Viscosity Measure Viscosity (@ 40°C) Sample->Viscosity TAN Measure Acid Number (TAN) Sample->TAN Decision1 Viscosity > +30%? Viscosity->Decision1 Decision2 TAN > 0.2? TAN->Decision2 Action1 Fluid Degradation (Cross-linking) SCHEDULE REPLACEMENT Decision1->Action1 Yes Action3 System Healthy Continue Operation Decision1->Action3 No Action2 Oxidation Detected CHECK N2 BLANKET Use Alumina Filter Decision2->Action2 Yes Decision2->Action3 No

Figure 2: Decision logic for fluid maintenance. Viscosity increase is the primary indicator of end-of-life for PPE fluids.

References

  • National Institutes of Health (NIH) - PubChem. (2023). 1,2-Diphenoxybenzene Compound Summary. Retrieved from [Link]

  • Radco Industries. (n.d.). Xceltherm® Heat Transfer Fluids - Technical Data. Retrieved from [Link]

  • Organic Syntheses. (1940). Ullmann Ether Synthesis Protocols. Org. Synth. 1940, 20, 1. Retrieved from [Link]

  • Duratherm Fluids. (2016). Comparative Analysis: Duratherm vs Dowtherm vs Therminol. Retrieved from [Link]

Sources

Application

ortho-diphenoxybenzene ligand for metal complexes

Application Note: ortho-Diphenoxybenzene as a Versatile Ligand Scaffold for Transition Metal Complexes Executive Summary & Mechanistic Grounding For drug development professionals and organometallic chemists, the design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ortho-Diphenoxybenzene as a Versatile Ligand Scaffold for Transition Metal Complexes

Executive Summary & Mechanistic Grounding

For drug development professionals and organometallic chemists, the design of robust, highly active transition metal catalysts is a critical bottleneck in process chemistry. ortho-Diphenoxybenzene (1,2-diphenoxybenzene, o-DPB) has emerged as a privileged structural backbone for synthesizing advanced multidentate ligands (e.g., diphosphines, bis(phenolate)s, and pincer complexes).

The utility of the o-DPB scaffold is rooted in two distinct mechanistic advantages:

  • Directed ortho-Metalation (DoM) Susceptibility : The ether oxygen atoms act as powerful Lewis basic directing groups. During ligand synthesis, they coordinate to alkyllithium reagents, precisely directing deprotonation to the adjacent ortho C-H bonds. This enables the regioselective installation of diverse donor arms (e.g., phosphines or additional phenolates) 1.

  • Hemilabile Coordination Dynamics : In the resulting transition metal complexes, the ether oxygens can act as hemilabile donors. They stabilize highly reactive intermediates (such as coordinatively unsaturated Pd(0) or Ti(IV) species) during catalytic cycles, yet readily dissociate to open coordination sites for incoming substrates. Furthermore, the structural rigidity of oxygen-bridged arenes has been successfully exploited to create isolated redox centers in complex organometallic frameworks 2.

Visualizing the Synthetic and Catalytic Workflows

Workflow A 1,2-Diphenoxybenzene (o-DPB Scaffold) B Directed ortho-Lithiation (n-BuLi / TMEDA, -78°C) A->B Activation C Electrophilic Trapping (ClPR2 addition) B->C Functionalization D Ligand Isolation (o-DPB-Diphosphine) C->D Purification E Metal Complexation (PdCl2(COD) / DCM) D->E Coordination F Catalytic Application (Cross-Coupling / OLEDs) E->F Deployment

Fig 1. Synthetic workflow from o-DPB scaffold to functional transition metal catalyst.

CatalyticCycle A Pd(0) Complex (Active Catalyst) B Oxidative Addition A->B Ar-X C Transmetalation B->C R-M D Reductive Elimination C->D M-X D->A Ar-R Product

Fig 2. Standard Pd-catalyzed cross-coupling cycle utilizing the hemilabile o-DPB ligand.

Self-Validating Experimental Protocols

Protocol A: Synthesis of o-DPB-Diphosphine Ligand via Directed ortho-Lithiation

This protocol describes the functionalization of the o-DPB backbone to create a bidentate phosphine ligand, a critical precursor for late-transition metal catalysts.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere : Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 1,2-diphenoxybenzene (10.0 mmol, 1.0 equiv) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Activation : Add Tetramethylethylenediamine (TMEDA) (22.0 mmol, 2.2 equiv) to the solution.

    • Causality: TMEDA is crucial here; it breaks down the hexameric aggregates of n-butyllithium into highly reactive monomers, significantly increasing its kinetic basicity and ensuring complete metalation.

  • Directed Lithiation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.5 M in hexanes, 22.0 mmol, 2.2 equiv) over 15 minutes. Stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature for 2 hours to ensure the formation of the dilithiated intermediate.

  • Electrophilic Trapping : Re-cool the flask to -78 °C. Dropwise add chlorodiphenylphosphine (ClPPh₂, 22.0 mmol, 2.2 equiv).

    • Causality: The strong nucleophilicity of the aryl-lithium species drives an S_N2-like substitution at the electrophilic phosphorus center, establishing the new P-C bonds.

  • Quenching & Isolation : Warm the mixture to room temperature and stir overnight. Quench with 20 mL of degassed deionized water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation System :

    • TLC Check: Run a TLC (Hexanes/Ethyl Acetate 9:1); the product should appear as a single UV-active spot with a lower Rf than the starting material.

    • NMR Validation: Obtain a ³¹P{¹H} NMR spectrum in CDCl₃. A single, sharp singlet around -15 to -20 ppm confirms symmetric disubstitution. Multiple peaks indicate incomplete metalation or oxidation to phosphine oxide.

Protocol B: Complexation with Palladium(II) for Cross-Coupling Applications

Step-by-Step Methodology:

  • Precursor Mixing : In a nitrogen-filled glovebox, combine the synthesized o-DPB-diphosphine ligand (1.0 mmol, 1.0 equiv) and Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)] (1.0 mmol, 1.0 equiv) in a 50 mL Schlenk flask.

  • Solvent Addition : Add 20 mL of anhydrous Dichloromethane (DCM).

    • Causality: COD is a labile, weakly coordinating ligand that is easily displaced by the strongly coordinating bidentate phosphine. DCM is selected as the solvent because its non-coordinating nature prevents solvent competition, allowing the hemilabile ether oxygens to interact with the Pd(II) center if required.

  • Reaction & Precipitation : Stir the solution at room temperature for 4 hours. The solution will typically change from yellow to pale orange. Concentrate the solution to approximately 5 mL under vacuum. Slowly add 20 mL of cold, anhydrous diethyl ether to precipitate the metal complex.

  • Self-Validation System :

    • NMR Validation: ¹H NMR will show a characteristic downfield shift of the aromatic protons adjacent to the ether linkages (compared to the free ligand) due to the electron-withdrawing nature of the coordinated Pd(II) center. ³¹P{¹H} NMR will show a significant downfield shift (typically +20 to +40 ppm relative to the free ligand), confirming coordination to the metal.

Quantitative Application Data

The structural rigidity and electronic tunability of o-DPB-derived ligands make them highly effective across various domains, from API synthesis to optoelectronics 3.

Ligand DerivativeCoordinated MetalPrimary ApplicationKey Performance Metric
o-DPB-Diphosphine Palladium (Pd²⁺)Suzuki-Miyaura Cross-Coupling>95% yield at 0.1 mol% catalyst loading (high turnover number).
o-DPB-Bis(phenolate) Titanium (Ti⁴⁺)Olefin PolymerizationHigh molecular weight polyethylene (Mw > 10⁶ g/mol ) with narrow PDI.
o-DPB-Polypyridine Ruthenium (Ru²⁺) / Iridium (Ir³⁺)OLED Emissive LayersHigh photoluminescence quantum yield (Φ > 0.85); minimal non-radiative decay.
o-DPB-Thioether Iron (Fe²⁺)Redox-Active FrameworksDistinct, isolated reversible redox potentials (ΔE > 200 mV).

References

  • Synthesis of Heteroatom-fused Polycyclic Aromatic Compounds via Tandem Hetero-Friedel-Crafts Reactions and Their Applications. ResearchGate. 1

  • Organic electroluminescent element, illuminator, display and compound (US7332232B2 / US7790890B2). Google Patents (Universal Display Corporation / Konica Minolta). 3

  • The Chemistry of Cyclopentadienyliron Complexes of Arenes with Sulfur, Oxygen and Nitrogen Bridges. Bibliothèque et Archives Canada. 2

Sources

Method

1,2-diphenoxybenzene electrolyte additive for lithium batteries

Application Note: Evaluation of 1,2-Diphenoxybenzene as a High-Voltage Electrolyte Additive for Lithium-Ion Batteries Abstract This application note details the protocol for evaluating 1,2-diphenoxybenzene (DPOB) as an e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1,2-Diphenoxybenzene as a High-Voltage Electrolyte Additive for Lithium-Ion Batteries

Abstract

This application note details the protocol for evaluating 1,2-diphenoxybenzene (DPOB) as an electrolyte additive for lithium-ion batteries (LIBs). DPOB, an aromatic ether, is investigated primarily for its role in overcharge protection via a redox shuttle mechanism or electropolymerization. This guide provides a comprehensive methodology for electrolyte formulation, electrochemical characterization (Cyclic Voltammetry), and performance validation in half-cell and full-cell configurations.[1] Special attention is given to determining the oxidation potential (


) and solubility limits in carbonate-based solvents.[1]

Introduction

Overcharge conditions in LIBs can lead to thermal runaway, electrolyte decomposition, and catastrophic failure. Electrolyte additives that function as Redox Shuttles or Polymerizable Protection Agents are critical for safety.[1]

  • Redox Shuttles : Reversibly oxidize at the cathode above the end-of-charge voltage, shuttling the excess charge to the anode where they reduce, effectively clamping the voltage and dissipating energy as heat.

  • Polymerizable Additives : Oxidize to form an insulating polymer film on the cathode, permanently shutting down the cell to prevent thermal runaway.

1,2-Diphenoxybenzene (CAS: 3379-37-1) is structurally related to known shuttles like 1,4-dimethoxybenzene and 1,4-diphenoxybenzene.[1] Its ortho-substitution pattern and phenoxy groups suggest an oxidation potential in the range of 3.9 V – 4.5 V vs. Li/Li⁺ , making it suitable for LFP (LiFePO₄) and potentially NMC (LiNiMnCoO₂) chemistries.

Mechanism of Action

The primary mechanism involves the anodic oxidation of the DPOB molecule at the cathode/electrolyte interface.

  • Oxidation : At a specific potential (

    
    ), DPOB loses an electron to form a radical cation (
    
    
    
    ).[1]
    
    
  • Diffusion : The radical cation diffuses to the anode.

  • Reduction : At the anode, it accepts an electron to regenerate the neutral species.

    
    
    
  • Cycle : The neutral DPOB diffuses back to the cathode, completing the shuttle loop.

Note: If the radical cation is unstable or reactive, it may couple to form a polymer (poly-DPOB) on the cathode surface, acting as a high-voltage shutdown mechanism.

Figure 1: Redox Shuttle Mechanism

RedoxShuttle cluster_Cathode Cathode Interface (+) cluster_Anode Anode Interface (-) cluster_Electrolyte Electrolyte (Diffusion) Oxidation Oxidation DPOB → DPOB•+ + e- DPOB_Cation DPOB•+ (Radical Cation) Oxidation->DPOB_Cation Generates Reduction Reduction DPOB•+ + e- → DPOB DPOB_Neutral DPOB (Neutral) Reduction->DPOB_Neutral Regenerates DPOB_Neutral->Oxidation Diffuses to Cathode DPOB_Cation->Reduction Diffuses to Anode

Caption: Cyclic redox shuttle mechanism of 1,2-diphenoxybenzene between cathode and anode during overcharge.[1]

Experimental Protocol

Materials & Equipment
  • Additive : 1,2-Diphenoxybenzene (>98% purity, anhydrous).[1]

  • Base Electrolyte : 1.0 M LiPF₆ in EC:EMC (3:7 v/v) or EC:DEC (1:1 v/v). Note: Avoid PC if using graphite anodes without additives.[1]

  • Electrodes :

    • Cathode: LiFePO₄ (LFP) or NMC111.[1]

    • Anode: Lithium metal chip (for half-cells) or Graphite (MCMB).[1]

  • Separator : Celgard 2325 (PP/PE/PP).[1]

  • Hardware : CR2032 Coin cells, Glovebox (Ar, <0.1 ppm H₂O/O₂).[1]

Electrolyte Preparation

Objective : Determine solubility limit and prepare test solutions.

  • Solubility Test :

    • Add DPOB to 5 mL of base electrolyte in increments of 0.5 wt%.[1]

    • Stir at 25°C for 4 hours.

    • Visually inspect for precipitation.[1]

    • Target Concentration: Typically 2 wt% to 5 wt% . If solubility is <2%, use a co-solvent like gamma-butyrolactone (GBL) cautiously, or test at saturation.[1]

  • Moisture Control :

    • Verify water content of the final solution using Karl Fischer titration (<20 ppm is critical to prevent HF formation).

Electrochemical Characterization (Cyclic Voltammetry)

Objective : Determine the oxidation potential (


) and reversibility.
  • Cell Setup : 3-Electrode Glass Cell or Coin Cell (Li/Li/Pt or Li/Li/Glassy Carbon).

    • Working Electrode (WE): Pt disk or Glassy Carbon (polished).[1]

    • Counter Electrode (CE): Li foil.[1]

    • Reference Electrode (RE): Li foil.[1]

  • Protocol :

    • OCV : Rest for 2 hours.

    • Scan Range : 3.0 V to 5.0 V vs. Li/Li⁺.[1]

    • Scan Rate : 10 mV/s (fast scan) and 0.1 mV/s (slow scan).[1]

    • Cycles : Run 5-10 cycles.

  • Analysis :

    • Identify the onset of oxidation current (

      
      ).[1]
      
    • Check for a corresponding reduction peak on the reverse scan.

    • Criterion: If

      
      , the system is a stable shuttle.[1] If the peak diminishes or passivation occurs, it is a polymerizable additive.
      
Overcharge Performance Test

Objective : Validate protection capability in a full cell.

  • Cell Assembly : LFP/Li or NMC/Li coin cells with 2-5 wt% DPOB.

  • Formation :

    • Cycle 3 times at C/10 (2.5 – 3.8 V for LFP).

  • Overcharge Protocol :

    • Charge at 100% SOC (3.6 V).[1]

    • Continue charging at C/10, C/5, and C/2 rates.

    • Stop Condition : Voltage > 5.0 V (failure) or Time > 20 hours (success).[1]

  • Success Criteria : Voltage clamps at

    
     (approx. 4.0-4.3 V) and remains stable for >100% excess capacity.[1]
    

Data Presentation & Analysis

Table 1: Expected Electrochemical Parameters
ParameterValue / RangeNotes
Oxidation Potential (

)
~3.9 V – 4.2 V vs. Li/Li⁺Estimated based on dimethoxybenzene analogs [1].[1]
Shuttle Current Density 0.1 – 1.0 mA/cm²Dependent on diffusion coefficient (

) and concentration (

).[1]
Solubility < 0.5 MAromatic ethers often have limited solubility in carbonates [2].[1]
Thermal Stability > 150°CDPOB has high boiling point, enhancing thermal safety.[1]
Figure 2: Experimental Workflow

Workflow Start Start: Materials Prep Solubility Step 1: Solubility Test (Target: 2-5 wt%) Start->Solubility CV Step 2: Cyclic Voltammetry (Determine E_ox) Solubility->CV Decision Reversible? CV->Decision ShuttlePath Yes: Redox Shuttle Mode Decision->ShuttlePath I_rev ≈ I_ox PolymerPath No: Shutdown Mode Decision->PolymerPath Passivation CoinCell Step 3: Coin Cell Assembly (LFP/Li or NMC/Li) ShuttlePath->CoinCell PolymerPath->CoinCell Overcharge Step 4: Overcharge Test (100% SOC + C/10 rate) CoinCell->Overcharge Cycling Step 5: Cycle Life Test (100 cycles @ 1C) Overcharge->Cycling Analysis Step 6: Post-Mortem (SEM/XPS) Cycling->Analysis

Caption: Step-by-step workflow for evaluating DPOB performance in lithium-ion batteries.

Troubleshooting & Optimization

  • Issue: Low Solubility : If DPOB does not dissolve at 2 wt%, mild heating (40°C) can help, but ensure it doesn't precipitate upon cooling.[1] Consider using a ternary solvent blend (EC/EMC/DEC).[1]

  • Issue: Voltage Spike during Overcharge : Indicates the "shuttle current limit" was exceeded.[1]

    • Solution: Increase additive concentration or reduce charging C-rate. The limiting current is defined by

      
      .[1]
      
  • Issue: High Self-Discharge : If the shuttle potential is too close to the OCV of the cathode, the battery will self-discharge. Ensure

    
    .
    

References

  • Zhang, L., et al. (2009).[1] Redox Shuttle Additives for Overcharge Protection of Lithium-Ion Batteries. Energy & Environmental Science. Link

  • Jow, T. R., et al. (2014). Electrolytes for Lithium and Lithium-Ion Batteries. Springer Series in Materials Science.[1] Link[1]

  • Dahn, J. R., et al. (2005).[1] High Potential Redox Shuttle Additives for Li-Ion Batteries. Journal of The Electrochemical Society. Link

  • Xu, K. (2014).[1] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link[1]

Sources

Application

Application Note: High-Temperature Stability Enhancement via Aromatic Ether Additives

Abstract This application note details the mechanistic function and formulation protocols for utilizing Aromatic Ethers —specifically Polyphenyl Ethers (PPEs) and Alkylated Diphenyl Ethers (ADEs) —as high-performance add...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the mechanistic function and formulation protocols for utilizing Aromatic Ethers —specifically Polyphenyl Ethers (PPEs) and Alkylated Diphenyl Ethers (ADEs) —as high-performance additives in lubricating systems. Unlike conventional antioxidants (e.g., hindered phenols) that volatilize or decompose >200°C, aromatic ethers utilize resonance-stabilized ether linkages to provide thermal stability up to 300°C+ and radiation resistance. This guide targets R&D scientists in tribology and materials chemistry, providing validated protocols for formulation, thermal characterization (PDSC/TGA), and tribological verification.

Mechanistic Theory: The "Radical Trap"

To effectively utilize aromatic ethers, one must understand that they function differently than sacrificial anti-wear additives like ZDDP. Their primary mode of action is radical scavenging via resonance stabilization .

Structural Integrity

The C-O-C ether linkage between phenyl rings creates a flexible yet chemically robust backbone. When exposed to high thermal stress or ionizing radiation, the aromatic rings act as "energy sinks."

  • Resonance Stabilization: Upon hydrogen abstraction (oxidation initiation), the resulting radical is delocalized across the

    
    -electron system of the phenyl rings, preventing the propagation of the oxidation chain reaction (Auto-oxidation).
    
  • Tribofilm Formation: Under boundary lubrication conditions (metal-to-metal contact), PPEs can polymerize in situ to form a protective, varnish-free "friction polymer" on the metal surface, unlike mineral oils that form abrasive sludge.

Translational Insight: SAR (Structure-Activity Relationship)

For Drug Development Professionals: View the optimization of aromatic ethers akin to Structure-Activity Relationship (SAR) studies in medicinal chemistry.

  • Pharmacophore: The Diphenyl Ether moiety is the "active site" for radical trapping.

  • Lipophilicity (

    
    ):  Alkyl chains (in ADEs) are added not for activity, but to tune solubility (miscibility) with the host base oil (PAO or Ester), analogous to modifying drug lipophilicity for membrane permeability.
    
Mechanism Diagram

The following diagram illustrates the stabilization pathway of Aromatic Ethers under thermal stress.

G Heat Thermal Stress / Shear Energy BaseOil Base Oil (Ester/PAO) Heat->BaseOil Radical Free Radical Generation (RO•) BaseOil->Radical H-abstraction Trap Resonance Stabilization Radical->Trap Delocalization Sludge Sludge/Varnish (Oxidation) Radical->Sludge Unchecked Propagation Ether Aromatic Ether (Additive) Ether->Radical Scavenging Safe Non-Propagating Stable Species Trap->Safe Termination

Figure 1: Mechanism of oxidative interruption by Aromatic Ethers, preventing sludge formation.

Material Characterization & Selection

Before formulation, the additive must be characterized to ensure it meets the "High-Temp" criteria.

PropertyPolyphenyl Ether (PPE)Alkylated Diphenyl Ether (ADE)Selection Logic
Structure 5-Ring or 6-Ring chainsDiphenyl oxide with C10-C14 alkylsPPE for extreme vacuum/radiation. ADE for solubility in PAO.
Physical State Viscous Liquid (Pour point ~5°C)Fluid Liquid (Pour point <-30°C)Use ADE for cold-start requirements.
Thermal Limit > 400°C~ 300°CPPE is the gold standard for max heat.
Cost Very HighModerateUse PPE only where failure is not an option (Aerospace).

Experimental Protocol: Formulation

Objective: Create a homogenous blend of Polyol Ester (POE) base oil with 5 wt% Alkylated Diphenyl Ether (ADE) as a thermal stabilizer.

Reagents
  • Base Oil: Trimethylolpropane (TMP) Ester or PAO (Polyalphaolefin) 6 cSt.

  • Additive: Alkylated Diphenyl Ether (e.g., commercially available C12-ADE).

  • Atmosphere: Dry Nitrogen gas (Grade 5.0).

Blending Procedure (Step-by-Step)
  • Pre-Conditioning: Heat the Base Oil to 60°C in a glass beaker using a magnetic hotplate.

    • Why: Reduces viscosity and expands the solvent matrix for better additive acceptance.

  • Nitrogen Sparging: Insert a glass frit and sparge the base oil with Nitrogen for 15 minutes.

    • Why: Removes dissolved oxygen that could initiate premature oxidation during the heating phase.

  • Additive Addition: Slowly add the ADE (calculated to 5 wt%) via syringe while stirring at 500 RPM .

    • Critical: Do not dump; dropwise addition prevents local concentration gradients that can lead to phase separation in high-viscosity fluids.

  • Homogenization: Increase temperature to 80°C and stir for 45 minutes.

    • Validation: The solution must be optically clear. Any haze indicates insolubility (requires a solubilizer like alkylated naphthalene).

  • Filtration: Filter through a 0.45

    
    m PTFE membrane to remove any particulate contaminants before testing.
    

Performance Validation Protocols

Trustworthiness in tribology comes from standardized testing. We utilize ASTM standards modified for high-temperature rigor.

Thermal Stability: Pressure Differential Scanning Calorimetry (PDSC)

Protocol based on ASTM D6186

  • Instrument: DSC with High-Pressure Cell.

  • Sample: 3.0 ± 0.2 mg of formulated oil.

  • Conditions:

    • Temperature: Isothermal at 210°C (Standard is often lower, but we are testing high-temp efficacy).

    • Pressure: 500 psi (3.4 MPa) Oxygen.

  • Output: Oxidation Induction Time (OIT) in minutes.

  • Success Criteria: OIT > 60 minutes at 210°C indicates successful stabilization.

Tribological Performance: High-Temp Four-Ball Wear

Protocol based on ASTM D4172 (Modified)

  • Instrument: Four-Ball Tribometer.

  • Conditions:

    • Load: 40 kgf (392 N).

    • Speed: 1200 RPM.

    • Temperature: 150°C (Standard is 75°C; we elevate to stress the ether).

    • Duration: 60 minutes.

  • Measurement: Mean Wear Scar Diameter (MWSD) of the three stationary balls.

  • Success Criteria: MWSD < 0.6 mm.

Experimental Workflow Diagram

Workflow cluster_Test Validation Phase Start Raw Materials (Base Oil + ADE) Blend Blending (80°C, N2 Sparge) Start->Blend QC QC Check (Optical Clarity) Blend->QC QC->Blend Fail (Haze) PDSC Thermal Test: PDSC (ASTM D6186 @ 210°C) QC->PDSC Pass Tribo Wear Test: 4-Ball (ASTM D4172 @ 150°C) PDSC->Tribo OIT > 60 min Report Final Data Analysis Tribo->Report

Figure 2: Step-by-step validation workflow for high-temperature lubricant formulations.

Data Interpretation & Troubleshooting

Expected Results

The table below illustrates typical data when comparing a standard Polyol Ester (POE) against a POE fortified with 5% ADE.

MetricBase POE (Control)POE + 5% ADEInterpretation
PDSC OIT (210°C) 12 mins68 mins Massive improvement in oxidative life.
TGA Onset Temp 280°C315°C Higher resistance to thermal decomposition.
Wear Scar (150°C) 0.85 mm0.55 mm ADE forms a protective tribofilm at high heat.
Appearance (Post-Test) Dark Brown/SludgeAmber/ClearPrevention of sludge polymerization.
Troubleshooting Guide
  • Problem: High wear scar despite good thermal stability.

    • Root Cause:[1][2][3][4][5] Competition for surface sites. The ADE might be out-competing the anti-wear additive (ZDDP/TCP) for the metal surface.

    • Solution: Adjust the ratio. Reduce ADE to 3% or increase the polarity of the anti-wear agent.

  • Problem: Haze or phase separation upon cooling.

    • Root Cause:[1][2][3][4][5] The aromatic ether is too polar for the non-polar PAO base.

    • Solution: Add Alkylated Naphthalene (AN) (approx. 10%) as a co-solvent to bridge the polarity gap.

References

  • ASTM D6186-19 , "Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)," ASTM International. Link

  • ASTM D4172-21 , "Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)," ASTM International. Link

  • ASTM D2272-14 , "Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)," ASTM International. Link

  • Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. (Provided for mechanistic context on competitive adsorption).
  • Fuchs, A. et al. (2024). "Alkylated Diphenyl Ethers as High-Temperature Antioxidants." Lubricants, 12(3). (Contextual grounding on ADE performance).

Sources

Method

Part 1: Executive Summary &amp; Mechanistic Insight

Application Note: High-Performance Synthesis of Sterically Hindered Biaryl Ethers The synthesis of biaryl ethers (diaryl ethers) is a cornerstone of medicinal chemistry, featuring prominently in vancomycin antibiotics an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of Sterically Hindered Biaryl Ethers

The synthesis of biaryl ethers (diaryl ethers) is a cornerstone of medicinal chemistry, featuring prominently in vancomycin antibiotics and various kinase inhibitors. However, the introduction of steric hindrance —specifically ortho-substituents on either the aryl halide or the phenol—dramatically suppresses the efficiency of classical methods.

Traditional SNAr requires strong electron-withdrawing groups, while classical copper-mediated Ullmann coupling often necessitates harsh temperatures (>120°C) that degrade sensitive functional groups.

The Solution: The industry standard for synthesizing sterically hindered biaryl ethers (up to tetra-ortho substitution) is Palladium-catalyzed cross-coupling utilizing dialkylbiaryl phosphine ligands (Buchwald-type).

The Mechanistic Bottleneck: Reductive Elimination

In unhindered systems, oxidative addition is often rate-limiting. However, in sterically crowded C–O coupling, the catalytic cycle usually stalls at reductive elimination . The Pd(II) intermediate is stabilized by the electron-rich phenol, and the steric bulk prevents the necessary orbital overlap for bond formation.

Why Bulky Ligands Work: Ligands like RockPhos and tBuBrettPhos are designed to be exceptionally bulky. This bulk exerts steric pressure on the Pd(II) center, destabilizing the ground state of the intermediate and forcing the aryl and phenoxide groups closer together. This acceleration of reductive elimination outcompetes side reactions like protodehalogenation.

Pd_Catalytic_Cycle Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-X inserts) Start->OxAdd + Ar-X Pd_II_Int Pd(II)-Ar-X Species OxAdd->Pd_II_Int BaseStep Ligand Exchange (Base + Phenol) Pd_II_Int->BaseStep Pd_II_Complex Pd(II)-Ar-OPh Complex (Sterically Crowded) BaseStep->Pd_II_Complex - Base-X RedElim Reductive Elimination (The Bottleneck) Pd_II_Complex->RedElim Accelerated by Bulky Ligand RedElim->Start Regenerate Catalyst Product Biaryl Ether Product RedElim->Product

Figure 1: The Pd-Catalyzed C-O Coupling Cycle. Note that for hindered ethers, the Reductive Elimination step (Green) is critical and driven by ligand bulk.

Part 2: Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate electronic and steric profile.

FeatureMethod A: Pd-Catalyzed (RockPhos)Method B: Cu-Catalyzed (Modern Ullmann)Method C: SNAr
Primary Utility Highly Hindered (3-4 ortho groups)Moderately Hindered (1-2 ortho groups)Electron-Deficient Electrophiles
Electronic Bias Works on Electron-Rich & PoorBest with Electron-Deficient HalidesRequires Strong EWG (NO₂, CN)
Temperature Mild (50–90 °C)High (90–120 °C)Variable (RT–100 °C)
Cost High (Pd + Ligand)Low (Cu salt)Low
Key Limitation Cost; Air-sensitive setupProtodehalogenation side-productsLimited substrate scope

Part 3: Detailed Protocols

Protocol A: The "RockPhos" System (For Highly Hindered Substrates)

Best for: Tetra-ortho substituted systems or electron-rich aryl halides.

Materials:

  • Catalyst Precursor: [(cinnamyl)PdCl]2 (Preferred over Pd₂(dba)₃ for faster activation) or Pd(OAc)2.

  • Ligand: RockPhos (CAS: 1269219-98-6) or tBuBrettPhos (CAS: 1160861-53-9).

  • Base: Cs2CO3 (Cesium Carbonate) - Must be dry/granular.

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • In a 4 mL screw-top vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

    • Add the Phenol (1.2 equiv).

    • Add Cs₂CO₃ (1.5 equiv). Note: Grind the base if it is clumpy to ensure surface area.

    • Add RockPhos (3.0 – 4.5 mol%).

    • Add [(cinnamyl)PdCl]₂ (1.0 – 1.5 mol%). Note: The Pd:Ligand ratio should be 1:1.5 to 1:2.

  • Solvent Addition:

    • Add anhydrous Toluene (concentration 0.2 M to 0.5 M relative to halide).

    • Self-Validation Check: If using a Schlenk line, freeze-pump-thaw the solvent x3 to remove oxygen, which kills the active Pd(0) species.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat to 90 °C in a pre-heated aluminum block.

    • Stir vigorously (800+ rpm). Mass transfer is critical in heterogeneous base mixtures.

    • Run for 12–24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of silica or Celite to remove Pd black and salts.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Why this works: RockPhos is bulky enough to force the reductive elimination of even 2,6-dimethylphenol coupled with 2,6-dimethylbromobenzene.

Protocol B: Modern Copper-Catalyzed System

Best for: Cost-sensitive scale-up of moderately hindered systems.

Materials:

  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: Picolinic Acid or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).

  • Base: K3PO4 (Potassium Phosphate).

  • Solvent: DMSO or DMF (Polar aprotic solvents are required for Cu-catalysis).

Step-by-Step Procedure:

  • Assembly:

    • Charge a reaction tube with CuI (10 mol%), Ligand (20 mol%), Aryl Iodide (1.0 equiv), Phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent:

    • Add DMSO (1.0 M concentration).

  • Reaction:

    • Heat to 110–120 °C . Note: Copper catalysis has a higher activation energy than Palladium.

    • Monitor by HPLC/LC-MS.

  • Workup:

    • Critical Step: Dilute with water and extract with EtOAc. Wash the organic layer 3x with water to remove DMSO, which can interfere with chromatography.

Part 4: Troubleshooting & Self-Validation

Use this logic flow to diagnose failure modes.

Troubleshooting Start Reaction Failed/Low Yield Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is De-halogenated Product present? Check1->Check2 No (SM consumed) Sol1 Catalyst died. Re-dry solvent/base. Increase Temp. Check1->Sol1 Yes (SM intact) Sol2 Reductive Elimination failed. Switch to RockPhos. Increase Ligand:Pd ratio. Check2->Sol2 Yes (Reduction) Sol3 Oxidative Addition failed. Switch from Ar-Cl to Ar-Br/I. Use more electron-rich ligand. Check2->Sol3 No (Complex mixture)

Figure 2: Troubleshooting Logic Flow.

Validation Checkpoints:

  • Color Change: The Pd reaction mixture should typically turn from dark red/brown to black (Pd black precipitation) only after the reaction is complete. Early precipitation indicates catalyst decomposition (oxygen leak or poor ligand binding).

  • Dehalogenation: If you observe the aryl halide converting to the simple arene (Ar-H), the reductive elimination is too slow. Action: Switch to a bulkier ligand (RockPhos) or lower the temperature to suppress β-hydride elimination (if alcohol solvent) or protodehalogenation.

References

  • Buchwald, S. L., et al. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Advanced Synthesis & Catalysis.

  • Buchwald, S. L., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters.

  • Wolf, C. & Xu, H. (2008).[2] Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). tBuBrettPhos Product Sheet and Application Guide.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 1,2-diphenoxybenzene synthesis

Technical Support Center: Optimizing Yield of 1,2-Diphenoxybenzene Current Status: Online Agent: Senior Application Scientist Case ID: ODPB-SYN-OPT-01 Executive Summary The synthesis of 1,2-diphenoxybenzene (o-diphenoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield of 1,2-Diphenoxybenzene

Current Status: Online Agent: Senior Application Scientist Case ID: ODPB-SYN-OPT-01

Executive Summary

The synthesis of 1,2-diphenoxybenzene (o-diphenoxybenzene) presents a unique challenge compared to its meta- or para- isomers. The proximity of the two substitution sites introduces significant steric strain and electronic deactivation after the first substitution.

This guide moves beyond the archaic "classic" Ullmann conditions (requiring >200°C and copper bronze) to a Ligand-Assisted Ullmann Ether Synthesis . This modern approach utilizes copper(I) salts with bidentate ligands to lower activation energy, suppress hydrodehalogenation, and maximize the yield of the disubstituted product.

Part 1: The Optimized Protocol (Gold Standard)

Objective: Maximize conversion of 1,2-dichlorobenzene to 1,2-diphenoxybenzene while minimizing the mono-substituted intermediate (1-chloro-2-phenoxybenzene).

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Specification
1,2-Dichlorobenzene Substrate1.0Anhydrous, >99%
Phenol Nucleophile2.5Excess required to drive 2nd substitution.
Cesium Carbonate (

)
Base3.0Superior solubility in polar aprotic solvents compared to

.
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)99.999% trace metals basis preferred.
1,10-Phenanthroline Ligand0.2 (20 mol%)Critical for stabilizing the active Cu species.
DMSO or NMP SolventN/A[0.5 M] concentration. Must be dry.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

    • Why: Oxygen promotes oxidative coupling of phenols (forming biphenols) and oxidizes the Cu(I) catalyst to inactive Cu(II).

  • Charging: Add CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and

    
     (3.0 equiv).
    
  • Substrate Addition: Add Phenol (2.5 equiv) and 1,2-Dichlorobenzene (1.0 equiv).

  • Solvation: Add anhydrous DMSO via syringe.

    • Technical Note: If using NMP, ensure it is distilled. NMP can contain amine impurities that poison the catalyst.

  • Thermal Activation: Seal the vessel and heat to 110–120°C for 24 hours.

    • Caution: Do not exceed 140°C. Higher temperatures promote hydrodehalogenation (loss of Cl without phenoxy replacement).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M NaOH (to remove excess phenol) followed by Brine. Dry over

    
    .
    

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at the mono-substituted product (1-chloro-2-phenoxybenzene). Why?

Diagnosis: Electronic Deactivation & Steric Hindrance. Explanation: The introduction of the first phenoxy group is electron-donating. This increases the electron density on the benzene ring, making the oxidative addition of the Copper catalyst into the second C-Cl bond significantly more difficult (slower kinetics). Additionally, the ortho-phenoxy group physically blocks the approach of the bulky Cu-ligand complex. Solution:

  • Switch Base: Move from

    
     to 
    
    
    
    . The "Cesium Effect" involves higher solubility and a looser ion pair, increasing the nucleophilicity of the phenoxide.
  • Increase Ligand Load: Increase ligand:metal ratio to 2:1. This ensures the catalyst remains ligated and soluble despite the crowding.

Q2: I see a significant amount of Diphenyl Ether. Where did the chlorine go?

Diagnosis: Hydrodehalogenation. Explanation: This is a reduction side-reaction. If the catalytic cycle involves a radical intermediate (common in high-temp Ullmann) or if there is a hydrogen source (wet solvent), the aryl radical/organocopper species abstracts a proton instead of coupling with phenol. Solution:

  • Strict Anhydrous Conditions: Water is a proton source. Dry DMSO over molecular sieves (3Å) for 24h.

  • Lower Temperature: Reduce temp to 110°C. Reduction pathways often have higher activation energies than the coupling pathway in ligand-assisted systems.

Q3: The reaction mixture turned black and yield is <10%.

Diagnosis: Catalyst Oxidation/Disproportionation. Explanation: Cu(I) is unstable. If the solution turns black immediately upon heating, Cu(I) has likely disproportionated to Cu(0) (black precipitate) and Cu(II). Solution:

  • Ligand Order: Premix CuI and 1,10-Phenanthroline in the solvent before adding the base/substrates. The complex is more oxidation-resistant than free CuI.

  • Gas Scrubbing: Degas solvents using the freeze-pump-thaw method or vigorous Argon sparging for 20 mins.

Part 3: Mechanistic Visualization

Diagram 1: The Reaction Pathway & Competition

This diagram illustrates the critical branching point where the reaction either proceeds to the desired product or fails via side reactions.

ReactionPathway Start 1,2-Dichlorobenzene + Phenol Mono Intermediate: 1-Chloro-2-phenoxybenzene Start->Mono Fast (1st Substitution) Product Target: 1,2-Diphenoxybenzene Mono->Product Slow (Sterically Hindered) Side1 Side Product: Diphenyl Ether (Hydrodehalogenation) Mono->Side1 H-Abstraction (Wet Solvent/High T) Side2 Stalled: Mono-Substituted Only Mono->Side2 Catalyst Death (Oxidation)

Caption: Kinetic pathway showing the bottleneck at the second substitution step.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield Check1 Is Starting Material Consumed? Issue->Check1 Check2 Is Mono-Intermediate Present? Check1->Check2 Yes Sol3 Catalyst Poisoning (Check NMP purity) Check1->Sol3 No (Reaction Stalled) Sol1 Increase Temp or Change Ligand Check2->Sol1 Yes (Stuck at Mono) Sol2 Check for Water (Hydrodehalogenation) Check2->Sol2 No (Clean but wrong mass)

Caption: Logic flow for diagnosing reaction failure modes.

Part 4: Alternative Strategy (The "Reverse" Route)

If the 1,2-dichlorobenzene route remains problematic due to the "Ortho Effect," consider the Catechol Route .

  • Reaction: Catechol (1,2-dihydroxybenzene) + 2 Bromobenzene.

  • Pros: Avoids the deactivation issue (Bromobenzene is not deactivated).

  • Cons: Catechol oxidizes rapidly to quinones under basic conditions.

  • Adjustment: Requires slow addition of base or use of a reducing atmosphere.

References

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters, 5(21), 3799–3802.

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Cross-Coupling of Aryl Halides with Phenols. The Journal of Organic Chemistry, 75(6), 1969–1981.

Sources

Optimization

overcoming ortho-effect in Ullmann coupling

Technical Support Center: Advanced Catalysis Division Ticket ID: #UL-8842-ORTHO Subject: Troubleshooting Steric Hindrance in Cu-Catalyzed (Ullmann) Coupling Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalysis Division Ticket ID: #UL-8842-ORTHO Subject: Troubleshooting Steric Hindrance in Cu-Catalyzed (Ullmann) Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary: The "Ortho-Wall"

Welcome to the Advanced Catalysis Support Desk. You are likely here because your standard Ullmann conditions (CuI/Phenanthroline or ligand-free) failed on an ortho-substituted substrate.

The Problem: The "Ortho-Effect" in copper catalysis is primarily a kinetic blockade. Unlike Palladium (Buchwald-Hartwig), Copper(I) is smaller and forms coordinatively saturated anionic complexes. An ortho-substituent on the aryl halide (Ar-X) or the nucleophile hinders the Oxidative Addition (OA) step or destabilizes the active catalytic species, leading to catalyst aggregation (formation of inactive Cu(0) "copper mirror") before the cycle completes.

The Solution: You cannot force this with heat alone—that only accelerates hydrodehalogenation (side reaction). You must switch to Next-Generation Ligands (Amino Acids or Oxalamides) that stabilize the Cu(I) center while creating a flexible pocket for the bulky substrate.

Module 1: Diagnostic & Ligand Selection

Do not guess. Use this logic flow to select the correct ligand system for your specific steric profile.

Visual Guide: The Ligand Decision Matrix

LigandSelection Start START: Define Steric Profile Q1 Is the Halide (Ar-X) Ortho-Substituted? Start->Q1 Q2 Is the Nucleophile (amine/phenol) Sterically Hindered? Q1->Q2 Yes PathA Standard Hindrance (e.g., o-Tolyl iodide) Q1->PathA No (Only Nucleophile is hindered) Q2->PathA No (Only Ar-X is hindered) PathB Extreme Hindrance (e.g., 2,6-disubstituted) Q2->PathB Yes (Both hindered or 2,6-sub) Sol1 SOLUTION A: Amino Acid Ligands (L-Proline or DMG) Solvent: DMSO/DMF PathA->Sol1 Aryl Iodide/Bromide Sol2 SOLUTION B: Oxalamide Ligands (BPO or MPP) Solvent: DMSO/Toluene PathA->Sol2 Aryl Chloride PathB->Sol2 Primary Choice Sol3 SOLUTION C: Pyrrole-2-ol Ligands (Specialized) PathB->Sol3 If Sol B fails

Caption: Decision tree for selecting ligand class based on electrophile/nucleophile steric bulk.

The "Hardware" (Ligand Classes)
Ligand ClassKey ExamplesBest ForMechanism of Action
Amino Acids L-Proline , DMG (N,N-Dimethylglycine)Ortho-substituted Aryl Iodides & Bromides.Forms a stable N,O-chelate. The carboxylate acts as a proton shuttle, lowering the energy barrier for nucleophile deprotonation.
Oxalamides BPO (Bis-phenyloxalamide)Aryl Chlorides, 2,6-disubstituted arenes.Bidentate N,N-ligands that create a highly reactive, electron-rich Cu-center capable of activating inert C-Cl bonds even with sterics.
Diamines DMEDA , DACH Less hindered systems (Standard Ullmann).Often insufficient for severe ortho-hindrance; prone to catalyst decomposition at the high temps required for sterics.

Module 2: Troubleshooting Bench (Q&A)

Q1: My reaction turns black immediately and yields <5% product. What happened?

  • Diagnosis: Catalyst Disproportionation. The "Black Soup" is Cu(0) precipitating. Your ligand is detaching from the copper, or you have oxygen leakage.

  • Fix:

    • Increase Ligand Loading: Switch from 10 mol% to 20 mol%. For ortho-substrates, the complex is strained; excess ligand shifts the equilibrium toward the active species.

    • Check Oxygen: Ortho-couplings are slower. Longer reaction times = higher sensitivity to O2. Degas solvents rigorously (freeze-pump-thaw).

Q2: I see 40% conversion, but the major byproduct is the de-halogenated arene (Ar-H).

  • Diagnosis: Hydrodehalogenation. The reaction temperature is too high, or the solvent is acting as a hydrogen source before the nucleophile can attack.

  • Fix:

    • Lower Temp/Better Ligand: If you are at 120°C with Proline, switch to Oxalamides at 90°C .

    • Solvent Switch: If using DMF (which can decompose to form H-sources), switch to DMSO or Toluene .

Q3: My ortho-substrate has a chelating group (e.g., -COOMe, -NO2). Does this help?

  • Insight: Yes. This is the "Ortho-Acceleration" exception. Groups like esters or nitros at the ortho position can coordinate to Cu, effectively acting as a directing group.

  • Modification: You may be able to reduce catalyst loading.[1] However, if the group is bulky but non-coordinating (e.g., -CF3, -tBu), it is purely an obstacle.

Module 3: Validated Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and re-dry reagents.

Protocol A: The "Ma Conditions" (Amino Acid)

Best for: Ortho-substituted Aryl Iodides/Bromides + Amines/Phenols.

  • Charge: Under Argon, add CuI (10 mol%), L-Proline (20 mol%), and Base (K₂CO₃ for phenols, K₃PO₄ for amines; 2.0 equiv).

  • Solvent: Add DMSO (0.5 M concentration relative to halide).

  • Activation: Stir at RT for 10 mins. Checkpoint: Solution should be homogeneous/clear (greenish or blue tint is okay; black precipitate is bad).

  • Substrates: Add ortho-Aryl Halide (1.0 equiv) and Nucleophile (1.2 equiv).

  • Heat: 80–90°C for 12–24 h.

  • Workup: Dilute with water/EtOAc. Note: Amino acid ligands are water-soluble, making removal easy during extraction.

Protocol B: The "Buchwald/Ma" Oxalamide Method

Best for: Aryl Chlorides or 2,6-Disubstituted systems.

  • Charge: CuI (5–10 mol%) and Oxalamide Ligand (e.g., BPO) (10–20 mol%).

  • Base: Cs₂CO₃ (mild) or NaOtBu (strong - use only if substrate has no base-sensitive groups).

  • Solvent: Toluene or DMSO (Oxalamides work well in non-polar solvents too).

  • Heat: 100–110°C.

  • Advantage: This system is far more robust against moisture than phosphine-Pd systems, but steric bulk requires strictly anhydrous conditions to prevent proto-demetallation.

Module 4: Mechanism & Causality[2][3][4][5]

Understanding where the steric clash happens allows you to fix it.

Visual Guide: The Steric Bottleneck

Mechanism cluster_fail Failure Mode L_Cu L-Cu(I) Active Species (Ligand Stabilized) OA_State Oxidative Addition (OA) *STERIC BOTTLENECK* L_Cu->OA_State + Ar-X (Ortho) Int_III Cu(III) Intermediate (Crowded) OA_State->Int_III + Nucleophile - Base-HX Cu(0) Aggregation Cu(0) Aggregation OA_State->Cu(0) Aggregation If Ligand is too small or Ar-X too bulky RE_State Reductive Elimination (Product Release) Int_III->RE_State RE_State->L_Cu Regeneration

Caption: The catalytic cycle showing the Oxidative Addition step as the primary failure point for ortho-substrates.

Technical Note: In the diagram above, the transition from L-Cu(I) to Int_III is where the "Ortho-Effect" kills the reaction. If the ligand (L) is not bulky enough to "wrap" the copper, the ortho-substituent on Ar-X prevents the copper from getting close enough to the C-X bond. Conversely, ligands like Oxalamides are flexible enough to accommodate this bulk while keeping the metal electron-rich.

References

  • Amino Acid Ligands (The Ma Breakthrough): Ma, D.; Cai, Q.; Zhang, H. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org.[1][2][3][4][5][6][7] Lett. 2003 , 5, 2453–2455.[8] [Link]

  • Oxalamide Ligands (High Steric Tolerance): Zhou, W.; Fan, M.; Jiang, Y.; Ma, D. Cu-Catalyzed Arylation of Sterically Hindered Amines with Aryl Chlorides. J. Org.[1][2] Chem. 2017 , 82, 4964–4969.[2] [Link]

  • Oxalamides for C-O Coupling (Buchwald/Ma Collaboration Context): Zhang, G.; et al. Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers.[2] J. Am. Chem. Soc. 2019 , 141, 3541–3549.[2] [Link]

  • Pyrrole-ol Ligands (Extreme Hindrance): Tudge, M. T.; et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.[4] J. Am. Chem. Soc. 2020 , 142, 16205–16210. [Link]

Sources

Troubleshooting

Part 1: Troubleshooting &amp; FAQs (The "Why" Behind the "How")

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 1,2-diphenoxybenzene (CAS: 3379-37-1)[1] from complex Ullmann coupling reaction mixtures.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the causality behind each purification step, ensuring your workflow is a self-validating system that guarantees high-purity yields suitable for downstream pharmaceutical applications.

Q1: How do I efficiently remove unreacted phenol from the reaction mixture? A: Unreacted phenol is the most common contaminant in the synthesis of 1,2-diphenoxybenzene[2]. To remove it, we leverage the specific acidity of the phenolic proton. Phenol has a pKa of approximately 10. By washing the organic layer with a 1.0 M Sodium Hydroxide (NaOH) solution, the phenol is quantitatively deprotonated to form highly water-soluble sodium phenoxide. Because 1,2-diphenoxybenzene (C18H14O2) lacks any acidic protons[1], it remains entirely in the organic phase. This causality-driven liquid-liquid extraction ensures >99% removal of phenolic precursors before you even reach the chromatography stage.

Q2: My crude product has a stubborn green/blue tint. How can I eliminate this copper catalyst residue? A: The Ullmann condensation heavily relies on copper catalysts (e.g., CuCl, CuBr)[2]. A blue or green tint in your crude organic layer indicates the presence of trapped Cu(II) salts. Standard aqueous washes fail because they cannot break the coordination between copper and organic ligands in the mixture. The Solution: Wash the organic layer with 10% aqueous Ammonium Hydroxide (


) or 0.1 M EDTA. Ammonia acts as a strong competing ligand, displacing organic impurities to form the deep blue, highly water-soluble tetraamminecopper(II) complex (

). This thermodynamically favorable ligand exchange phase-transfers the copper entirely into the aqueous waste.

Q3: How do I separate the mono-coupled intermediate from the desired 1,2-diphenoxybenzene? A: The mono-coupled intermediate (e.g., 1-bromo-2-phenoxybenzene) shares a similar non-polar backbone with the final product. However, the presence of the halogen alters the molecule's dipole moment and polarizability. During silica gel chromatography, you must use a highly non-polar, tightly controlled gradient. Because 1,2-diphenoxybenzene is highly symmetric and non-polar, it will elute slightly faster than the polarizable mono-coupled intermediate when using a 100% Hexane to 98:2 Hexane:Ethyl Acetate gradient.

Part 2: Quantitative Data & Separation Metrics

To design an effective purification scheme, you must understand the physicochemical boundaries of your target molecule and its impurities.

Table 1: Physicochemical Properties of 1,2-Diphenoxybenzene

Property Value / Description Impact on Purification
Molecular Weight 262.3 g/mol [1] Elutes predictably in standard size-exclusion if needed.
Formula C18H14O2[1] Highly lipophilic; requires non-polar mobile phases.
Solubility Soluble in DCM, EtOAc, Toluene Excellent recovery during liquid-liquid extraction.

| Aqueous Partitioning | Insoluble in water[3] | Resists degradation or loss during aggressive aqueous washes. |

Table 2: Common Impurities and Targeted Removal Strategies

Impurity Chemical Nature Primary Removal Strategy Validation Metric
Unreacted Phenol Weak Acid (pKa ~10) 1.0 M NaOH aqueous wash Disappearance of broad -OH stretch in IR.

| Copper Catalyst | Transition Metal | 10%


 aqueous wash | Color shift (Organic layer turns from green to clear). |
| DMF / DMSO | Polar Aprotic Solvent | 5x 

washes or Brine | Absence of solvent peaks in

-NMR (e.g., 2.8 ppm). | | Mono-coupled Ether | Halogenated Aryl | Silica Gel Chromatography | Distinct Rf separation on TLC (UV 254 nm). |

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Aqueous Workup and Catalyst Sequestration

Purpose: To remove salts, polar solvents, unreacted phenol, and copper catalysts prior to chromatography.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (3 mL per 1 mmol of theoretical yield).

  • Quench & Wash: Add an equal volume of deionized water to quench any residual base. Shake vigorously and vent. Separate and discard the aqueous layer.

  • Phenol Removal: Add 1.0 M NaOH (1/2 volume of the organic layer). Shake well. The aqueous layer will turn slightly yellow (phenoxide). Discard the aqueous layer. Repeat until the aqueous layer is colorless.

  • Copper Sequestration: Add 10% aqueous

    
     (1/2 volume). Shake vigorously. The aqueous layer will turn deep blue (
    
    
    
    ). Separate and discard. Repeat until the aqueous layer remains clear.
  • Drying: Wash the organic layer once with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the crude product.
    
Protocol B: Silica Gel Column Chromatography

Purpose: To isolate 1,2-diphenoxybenzene from structurally similar organic byproducts.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in the absolute minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution Gradient: Begin elution with 2 column volumes (CV) of 100% Hexanes to flush out highly non-polar impurities (e.g., biphenyls if present).

  • Target Elution: Transition the mobile phase to 98:2 Hexanes:EtOAc. Collect fractions. 1,2-diphenoxybenzene will elute rapidly due to its high lipophilicity.

  • Validation: Spot fractions on a silica TLC plate. Develop in 95:5 Hexanes:EtOAc. Visualize under UV light (254 nm). Pool the fractions containing the single, high-Rf spot and concentrate in vacuo.

Part 4: Process Visualizations

Workflow A Crude Reaction Mixture (1,2-diphenoxybenzene + impurities) B Aqueous Workup (Water / EtOAc) A->B C Aqueous Layer (Salts, DMF/DMSO) B->C Discard D Organic Layer (Product, Phenol, Catalyst) B->D Retain E 1.0 M NaOH Wash (Deprotonates Phenol) D->E F 10% NH4OH Wash (Sequesters Cu Catalyst) E->F G Silica Gel Chromatography (Hexane/EtOAc Gradient) F->G H Pure 1,2-Diphenoxybenzene (>99% Purity) G->H

Fig 1: Step-by-step purification workflow for 1,2-diphenoxybenzene.

DecisionTree Start Identify Impurity Issue Q1 Blue/Green Tint? (Copper Contamination) Start->Q1 Q2 Strong Odor/Phenol Peak? (Unreacted Phenol) Start->Q2 Q3 Close Rf Impurity? (Mono-coupled Intermediate) Start->Q3 A1 Wash with 10% NH4OH or 0.1M EDTA Q1->A1 Yes A2 Wash with 1.0 M NaOH (pH > 10) Q2->A2 Yes A3 Gradient Column Chrom. (100% Hexane -> 98:2) Q3->A3 Yes

Fig 2: Diagnostic decision tree for common impurities in Ullmann coupling.

References

  • [2] Title: US4288386A - Ullmann reaction for the synthesis of diaryl ethers, Source: Google Patents, URL:

  • [1] Title: 1,2-Diphenoxybenzene | C18H14O2 | CID 621655, Source: PubChem - NIH, URL: [Link]

  • [3] Title: 1,2-Diphenoxybenzene Chemical and Physical Properties, Source: PubChem - NIH, URL: [Link]

Sources

Optimization

Technical Support Center: Copper Catalyst Selection for ortho-Diphenoxybenzene Synthesis

Welcome to the Synthesis Support Center. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for the copper-catalyzed Ullmann-type synthesis of sterically hindered diaryl eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for the copper-catalyzed Ullmann-type synthesis of sterically hindered diaryl ethers, specifically ortho-diphenoxybenzene (1,2-diphenoxybenzene). Synthesizing these crowded molecules requires precise control over the catalytic cycle—specifically the oxidative addition and reductive elimination steps[1].

Visual Workflow: Optimization of Ullmann Coupling

G Start Target: ortho-Diphenoxybenzene Substrates Substrate Selection: 1,2-Dibromobenzene + Phenol (2.5 equiv) Start->Substrates Catalyst Copper Source: CuI or Cu2O (10-20 mol%) Substrates->Catalyst Ligand Ligand Selection: N,N-Dimethylglycine or 1,10-Phenanthroline Catalyst->Ligand Reaction Ullmann Coupling: Base: Cs2CO3, Solvent: Dioxane Temp: 90-110 °C Ligand->Reaction Check Reaction Monitoring (GC-MS / TLC) Reaction->Check Success Complete Bis-Coupling (>80% Yield) Check->Success Full Conversion Trouble Troubleshooting: Mono-coupling or Dehalogenation Check->Trouble Stalled / Byproducts Trouble->Ligand Optimize Ligand/Temp

Workflow for optimizing the Ullmann synthesis of ortho-diphenoxybenzene.

Section 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection

Q: Why is the synthesis of ortho-diphenoxybenzene significantly more challenging than standard diaryl ethers? A: The synthesis requires a double C-O bond formation on adjacent carbons (e.g., coupling 1,2-dibromobenzene with two equivalents of phenol). After the first coupling, the resulting mono-ether (1-bromo-2-phenoxybenzene) is highly sterically hindered. This bulk impedes the copper catalyst from coordinating with the second halide, raising the activation energy required for the final reductive elimination step[2].

Q: Which copper precursor provides the highest catalytic efficiency for this transformation? A: CuI and Cu₂O are the most reliable precursors[3]. CuI is highly soluble when complexed with bidentate ligands, providing a homogeneous active species. Cu₂O offers an economical alternative that can operate at low catalytic loadings (e.g., 1 mol%) when paired with appropriate ligands like 1H-imidazole-4-carboxylic acid[4].

Q: How do I choose the correct ligand to prevent catalyst aggregation? A: Unligated copper salts tend to aggregate into inactive oligomers or nanoparticles, requiring harsh, classical Ullmann temperatures (>200 °C)[1]. Adding N,O-bidentate ligands (e.g., N,N-dimethylglycine, salicylaldimines) or N,N-bidentate ligands (e.g., 1,10-phenanthroline) breaks these aggregates. They stabilize the Cu(I) intermediate, increase electron density at the metal center, and facilitate the oxidative addition of the unactivated aryl halide at milder temperatures (80–110 °C)[3][5].

Section 2: Quantitative Data - Copper/Ligand System Comparison

Selecting the right catalytic system is entirely dependent on your substrate's electronic and steric properties. Below is a comparative matrix of proven systems for diaryl ether synthesis:

Copper SourceLigand SystemBase & SolventTemp (°C)Typical YieldKey Advantage
CuI (10 mol%)N,N-DimethylglycineCs₂CO₃ / Dioxane9085–90%Mild conditions; prevents racemization and side reactions[5].
Cu₂O (1 mol%)1H-imidazole-4-carboxylic acidK₃PO₄ / DMSO12080–88%Extremely low catalyst loading; highly cost-effective[4].
CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃ / Toluene11075–85%Robust for sterically hindered, unactivated aryl bromides[6].
CuO Nano Ligand-freeKOH / DMAc12070–80%Magnetically separable and recyclable catalyst; easy workup[4].
Section 3: Troubleshooting Guide - Common Experimental Issues

Issue 1: Reaction stalls at the mono-coupled intermediate (Mono-arylation vs. Bis-arylation).

  • Causality: The steric bulk of the first phenoxy group physically blocks the copper center. Additionally, as the reaction progresses, the concentration of the active phenoxide nucleophile drops, shifting the kinetics unfavorably[2].

  • Solution: Ensure a stoichiometric excess of phenol (at least 2.5 to 3.0 equivalents relative to the dihalide). If using a bulky ligand, switch to a ligand with a smaller bite angle (e.g., N-methylated amino acids) to accommodate the crowded ortho transition state[2]. Incrementally increase the temperature by 10–20 °C after the first 12 hours to push the second coupling[7].

Issue 2: Significant dehalogenation of the aryl halide substrate.

  • Causality: Protic impurities (water, unreacted alcohols) in the presence of base and copper can lead to hydrodehalogenation via a copper-hydride intermediate or radical pathways[7].

  • Solution: Rigorously dry solvents using activated molecular sieves. Ensure the base (e.g., K₃PO₄ or Cs₂CO₃) is oven-dried, as water inactivates the base and promotes side reactions[2]. Purge the reaction vessel thoroughly with Argon.

Issue 3: Catalyst deactivation (color change to black/dark green and loss of activity).

  • Causality: Oxidation of the active Cu(I) species to inactive Cu(II) by atmospheric oxygen, or disproportionation of Cu(I) into Cu(0) and Cu(II)[1].

  • Solution: Maintain strictly anaerobic conditions using standard Schlenk techniques. Ensure the ligand concentration is sufficient to stabilize the Cu(I) state (typically a 1:1.5 to 1:2 ratio of Cu to Ligand)[3].

Section 4: Self-Validating Experimental Protocol

Synthesis of 1,2-diphenoxybenzene via CuI/N,N-Dimethylglycine Catalysis This protocol integrates self-validating checkpoints to ensure the catalytic cycle remains active and robust.

Step 1: Preparation of the Catalytic Complex

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (0.1 mmol, 10 mol%) and N,N-dimethylglycine hydrochloride (0.3 mmol, 30 mol%)[5].

  • Self-Validation Checkpoint: Upon addition of anhydrous dioxane (2 mL) and base, the solution should turn a distinct pale blue/green or yellow color (depending on the exact base interaction), indicating successful complexation. If the solution immediately turns black, Cu(I) has oxidized to CuO; discard and restart.

Step 2: Substrate & Base Addition

  • Add 1,2-dibromobenzene (1.0 mmol), phenol (2.5 mmol), and oven-dried Cs₂CO₃ (3.0 mmol)[5].

  • Causality Note: The excess phenol and base compensate for the dual coupling requirement and buffer the hydrochloride salt originating from the ligand.

Step 3: Reaction Execution

  • Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Heat the mixture to 90–100 °C in a pre-heated oil bath with vigorous magnetic stirring for 18–24 hours.

Step 4: Reaction Monitoring (Self-Validation)

  • After 12 hours, take a 50 µL aliquot under Argon. Quench with water and extract with ethyl acetate.

  • Analyze via GC-MS or TLC.

  • Validation: You should observe the disappearance of 1,2-dibromobenzene and the presence of the mono-coupled intermediate. If the reaction is stalled at the intermediate, increase the temperature to 105 °C for the remaining 12 hours[7].

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper salts and excess base[7].

  • Wash the organic filtrate with 1M NaOH (to remove unreacted phenol), followed by brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate pure 1,2-diphenoxybenzene.

References[1] Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst

Sources

Troubleshooting

removing unreacted bromobenzene from diaryl ethers

Technical Support Ticket #4492: Purification of Diaryl Ethers Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted Bromobenzene from Diaryl Ether products User Issue Summary "I per...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #4492: Purification of Diaryl Ethers Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted Bromobenzene from Diaryl Ether products

User Issue Summary

"I performed an Ullmann coupling (or Buchwald-Hartwig) to synthesize a diaryl ether. The reaction is complete, but I have ~10% unreacted bromobenzene starting material remaining. Standard workup (aqueous wash) did not remove it. Both compounds are non-polar oils. How do I separate them?"

Technical Resolution Guide

Welcome to the Purification Support Center. The separation of Bromobenzene (PhBr) from Diaryl Ethers (Ph-O-Ar) is a common challenge in organic synthesis due to their overlapping lipophilicity. Because both species are neutral and non-polar, standard acid/base extractions are ineffective immediately after the reaction.

We have structured this guide into three "Tiers" of intervention, ranging from physical separation (easiest) to chemical scavenging (most rigorous).

Data Analysis: The Physical Discrepancy

Before selecting a method, review the physical property delta between your impurity and product. This large boiling point gap is your primary leverage.

PropertyBromobenzene (Impurity)Diphenyl Ether (Representative Product)

(Difference)
Boiling Point (1 atm) 156 °C~258 °C~102 °C (High leverage)
Boiling Point (10 mmHg) ~40 °C~121 °C~80 °C
Polarity Non-polarNon-polarLow
State (RT) LiquidSolid/Oil (MP ~26°C)N/A

Key Insight: The boiling point difference (>100°C) suggests distillation is the most efficient method for bulk removal. Chromatography should be reserved for final polishing.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct intervention for your scale and purity requirements.

PurificationLogic Start Start: Reaction Complete ScaleCheck Is Scale > 5 grams? Start->ScaleCheck Distillation Tier 1: Vacuum Distillation (Kugelrohr/High Vac) ScaleCheck->Distillation Yes PurityCheck Is Purity > 98% required? ScaleCheck->PurityCheck No Distillation->PurityCheck Residue remains Chromatography Tier 2: Flash Chromatography (100% Hexanes) PurityCheck->Chromatography Yes Success Pure Diaryl Ether PurityCheck->Success No Scavenge Tier 3: Chemical Scavenging (Grignard Derivatization) Chromatography->Scavenge Separation Poor Scavenge->Success

Figure 1: Decision tree for selecting the appropriate purification module based on scale and purity needs.

Tier 1: High-Vacuum Distillation (The Physical Solution)

Best For: Bulk removal (>5g scale), thermally stable ethers.

Standard rotary evaporation is insufficient because the water bath (typically 40-60°C) cannot generate the vapor pressure required to remove bromobenzene effectively, even at 10-20 mbar. You must move to high-vacuum techniques.

Protocol:

  • Equipment: Setup a Kugelrohr apparatus or a short-path distillation head connected to a high-vacuum oil pump (<1 mmHg).

  • Temperature Ramp:

    • Set the vacuum to <1 mmHg.

    • Slowly heat the flask to 40–50°C . At this pressure, bromobenzene will distill over (acting as the "forescut").

    • Crucial Step: Do not heat to the boiling point of the ether yet. Maintain 50°C for 30-60 minutes to ensure complete removal of the halide.

  • Verification: Analyze the pot residue by

    
    H NMR. Look for the disappearance of the characteristic bromobenzene multiplets (approx. 7.5 ppm).
    
  • Product Recovery: Once the impurity is gone, you can either crystallize the residue or increase the temperature to distill the diaryl ether product (if necessary).

Tier 2: Flash Chromatography (The Purification Solution)

Best For: Small scale (<1g), thermally unstable products, or removing trace residues.

Both compounds are lipophilic, making separation on silica gel challenging. You must use a very non-polar mobile phase to induce separation.

Protocol:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: 100% Hexanes (or Heptane).

    • Note: Do not add Ethyl Acetate initially. Diaryl ethers travel fast (

      
       ~0.3–0.5 in hexanes), but bromobenzene travels even faster (
      
      
      
      ~0.6–0.7).
  • Loading: Load the crude oil as a concentrated band. If the oil is viscous, dissolve in the minimum amount of DCM/Hexane (1:10).

  • Elution: Run isocratic 100% Hexanes. Collect small fractions.

    • Troubleshooting: If the diaryl ether does not move, add 1-2% Toluene or DCM. Avoid esters/alcohols as they will compress the separation between the two non-polar spots.

Tier 3: Chemical Scavenging (The "Nuclear" Option)

Best For: Difficult separations where distillation fails and chromatography overlaps.

If physical methods fail, we utilize chemistry to alter the physical properties of the impurity. By converting the neutral Bromobenzene into an acidic species (Benzoic Acid), we can remove it via a simple base wash.

Mechanism: We form a Grignard reagent (Phenylmagnesium bromide) from the impurity and quench it with


.


Protocol:

  • Preparation: Dissolve the crude mixture (containing Product + PhBr) in anhydrous THF.

  • Activation: Add Magnesium turnings (1.5 equivalents relative to the estimated PhBr) and a crystal of iodine.

  • Reaction: Gently reflux for 1 hour. The PhBr converts to the Grignard reagent. The Diaryl Ether is inert to Grignard reagents under these conditions.

  • Quench (Carboxylation): Cool the solution to 0°C and bubble dry

    
     gas through it (or pour onto crushed dry ice). This converts the Grignard into Benzoic Acid .
    
  • Workup (The Separation):

    • Add 1M NaOH (aq).

    • Extract with Diethyl Ether or EtOAc.

    • Result: The Benzoic Acid (impurity) is deprotonated and moves to the Aqueous Layer . Your Diaryl Ether remains in the Organic Layer .

ScavengingWorkflow Mixture Mixture: Ether + PhBr Grignard Add Mg/THF (Forms PhMgBr) Mixture->Grignard Quench Add CO2 (Forms PhCOOH) Grignard->Quench Wash Wash with NaOH Quench->Wash Sep Aqueous Layer Benzoic Acid (Salt) Organic Layer Pure Diaryl Ether Wash->Sep

Figure 2: Chemical scavenging workflow converting lipophilic impurity to hydrophilic salt.

FAQs & Troubleshooting

Q: Can I use high-vacuum grease to seal my joints during distillation? A: Use sparingly. Diaryl ethers are excellent solvents and can dissolve vacuum grease, contaminating your product with silicone peaks in the NMR (0 ppm). Use Teflon sleeves if possible.

Q: I see a "ghost" spot on my TLC that trails the solvent front. What is it? A: That is likely the bromobenzene. Because it is a liquid and somewhat volatile, it often smears or evaporates from the TLC plate before visualization. Use a UV lamp immediately after elution.

Q: Why not just use simple evaporation? A: Bromobenzene has a vapor pressure of approx 3.3 mmHg at 20°C. While volatile, it is not volatile enough to be removed by a standard rotovap pump (usually ~10-20 mmHg limit) without excessive heat that might degrade your ether.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7583, Diphenyl ether" PubChem, [Link]. Accessed 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7410, Bromobenzene" PubChem, [Link]. Accessed 2026.

  • Kurti, L., Czakó, B.Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Context for Ullmann/Buchwald coupling workups).
Optimization

improving solubility of 1,2-diphenoxybenzene in electrolyte

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Improving Solubility of 1,2-Diphenoxybenzene in Electrolyte Systems Core Directive & Technical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Improving Solubility of 1,2-Diphenoxybenzene in Electrolyte Systems

Core Directive & Technical Context

1,2-Diphenoxybenzene (DPOB) (CAS: 3379-37-1) is a non-polar, aromatic ether often investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries.[1][2][3] Its rigid bis-phenoxy structure provides electrochemical stability but creates a significant solubility challenge in standard carbonate-based electrolytes, particularly those rich in Ethylene Carbonate (EC).[1][2][3]

This guide addresses the polarity mismatch between the hydrophobic DPOB molecule and the highly polar, ionic environment of standard electrolytes (e.g., 1.0 M LiPF₆ in EC/EMC). The following protocols are designed to overcome the thermodynamic solubility limit without compromising electrochemical performance.

Troubleshooting & FAQs: The Solubility Matrix

Q1: Why does DPOB precipitate in my standard electrolyte (1.0 M LiPF₆ in EC/DEC 1:1)?

A: This is a classic "Like Dissolves Like" failure.

  • The Mechanism: EC (Ethylene Carbonate) has a high dielectric constant (

    
    ), making it highly polar.[3] DPOB is a non-polar aromatic ether.[2][3] The cohesive energy density of the EC network is too high for DPOB to penetrate effectively.
    
  • The Fix: You must lower the overall polarity of the solvent system.[3] Shift the ratio towards linear carbonates (EMC, DEC, DMC) which have much lower dielectric constants (

    
    ) and better compatibility with aromatic solutes.[1]
    
Q2: I heated the solution to 60°C and it dissolved, but it crystallized upon cooling. Why?

A: You achieved supersaturation , not stable solubility.

  • Thermodynamics: Heating increases the kinetic energy, overcoming the lattice energy of solid DPOB.[3] However, upon cooling, the system returns to a lower energy state, and the DPOB molecules re-aggregate (crystallize) because the solvent-solute interaction is weaker than the solute-solute interaction at room temperature.[1]

  • The Fix: Determine the thermodynamic solubility limit at your lowest operating temperature (e.g., 10°C or 25°C), not the dissolution temperature.[3]

Q3: Does the salt concentration (LiPF₆) affect DPOB solubility?

A: Yes, via the Salting-Out Effect .[2][3]

  • The Mechanism: Lithium ions (

    
    ) and hexafluorophosphate ions (
    
    
    
    ) tightly solvate the carbonate solvent molecules (especially EC).[3] This leaves fewer "free" solvent molecules available to solvate the neutral DPOB additive.
  • The Fix: If high DPOB concentration (>0.2 M) is required, consider reducing LiPF₆ concentration to 0.8 M or 1.0 M, rather than the standard 1.2 M.

Optimization Protocol: Solvent Engineering

To maximize DPOB solubility, follow this stepwise solvent engineering protocol.

Step 1: Base Solvent Modification

Shift from EC-rich to Linear-rich formulations.[1][2][3]

  • Standard: EC:EMC (3:7 v/v) is superior to EC:DEC (1:[1][3]1) for aromatic additives due to EMC's lower viscosity and better dispersive interactions.[2][3]

  • Advanced: If solubility is still <0.1 M, introduce a co-solvent with high aromatic affinity.[2][3]

Step 2: Co-Solvent Selection

Add 5-10% (by volume) of a "Bridge Solvent" that is compatible with both the electrolyte and DPOB.[2][3]

Co-Solvent CandidateDielectric Const. (

)
Viscosity (cP)Compatibility Note
Ethyl Acetate (EA) 6.020.45Excellent solubility promoter; low viscosity improves kinetics.[1][2][3] Warning: Lower oxidative stability (>4.5V).[2][3]
Ethyl Methyl Carbonate (EMC) 2.90.65Best baseline linear carbonate.[2][3] Maximize this ratio.
Toluene / Xylene 2.40.6Not Recommended. Excellent solubility but electrochemically inactive and flammable.[2][3]
Glyme (DME) 7.20.46Good solubility, but poor stability at high voltage (>4.0V) due to oxidation.[2][3]
Step 3: Preparation Workflow
  • Dissolve DPOB First: Dissolve DPOB in the linear carbonate (EMC/DEC) before adding EC or LiPF₆ salt.[2][3] This prevents the "salting out" effect from inhibiting the initial dissolution.

  • Add EC: Add Ethylene Carbonate to the mixture.

  • Add Salt Last: Add LiPF₆ slowly to the mixture. The solution may warm up; ensure DPOB does not precipitate as it cools.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for stabilizing DPOB in your electrolyte.

DPOB_Solubility Start Start: DPOB Precipitation CheckSolvent Check Solvent Ratio (EC vs Linear) Start->CheckSolvent IsECRich Is EC > 30%? CheckSolvent->IsECRich ReduceEC Action: Reduce EC to <30% Increase EMC/DEC IsECRich->ReduceEC Yes CheckSalt Check Salt Conc. (LiPF6) IsECRich->CheckSalt No ReduceEC->CheckSalt IsHighSalt Is LiPF6 > 1.0M? CheckSalt->IsHighSalt ReduceSalt Action: Reduce LiPF6 to 0.8-1.0M IsHighSalt->ReduceSalt Yes HeatStep Action: Heat to 50°C Stir for 4 hours IsHighSalt->HeatStep No ReduceSalt->HeatStep CoolStep Cool to 20°C Observe for 24h HeatStep->CoolStep Result Precipitate? CoolStep->Result Success Stable Solution Result->Success No AddCosolvent Action: Add 5-10% Ethyl Acetate (Check Voltage Limit) Result->AddCosolvent Yes

Figure 1: Decision logic for troubleshooting DPOB solubility issues. Follow the path based on your current experimental conditions.

Experimental Protocol: Determining Solubility Limit

Do not rely on visual inspection alone.[2][3] Micro-crystallites can exist invisibly, acting as nucleation sites for failure inside the battery separator.

Materials:

  • 1,2-Diphenoxybenzene (Solid)[1][2][3]

  • Target Electrolyte Solvent (e.g., EC/EMC 3:7)[4][5]

  • Syringe Filters (PTFE, 0.45 µm)

  • UV-Vis Spectrophotometer (or HPLC)[1][2][3]

Method:

  • Saturation: Add excess DPOB to 5 mL of electrolyte solvent in a sealed vial.

  • Equilibration: Stir at 25°C (or target operating temp) for 24 hours.

  • Filtration: Stop stirring and let settle for 1 hour. Draw supernatant and filter through 0.45 µm PTFE filter.[2][3]

  • Quantification:

    • Dilute the filtrate 1000x with pure EMC.[2][3]

    • Measure absorbance at

      
       (typically ~270-280 nm for aromatic ethers).[1][2][3]
      
    • Compare against a calibration curve of known DPOB concentrations.[2][3]

Data Interpretation:

  • If Solubility < 0.05 M: Unusable for high-rate redox shuttling.[1][2][3]

  • If Solubility = 0.1 - 0.2 M: Acceptable for mild overcharge protection (C/10 rates).[1][2][3]

  • If Solubility > 0.3 M: Excellent for high-performance applications.[1][2][3]

References

  • Zhang, L., et al. (2012).[2][3] Redox Shuttle Additives for Lithium-Ion Batteries. Argonne National Laboratory.[2][3] Link

  • Haregewoin, A. M., et al. (2016).[2][3] Electrolytes and Additives for Lithium-Ion Batteries. Energy & Environmental Science. Link

  • Jow, T. R., et al. (2003).[2][3] Electrolytes for Lithium and Lithium-Ion Batteries. Army Research Laboratory.[2][3] Link

  • PubChem. (2025).[2][3] 1,2-Diphenoxybenzene Compound Summary. National Library of Medicine.[2][3] Link

  • Sigma-Aldrich. (2025).[1][2][3] Solvent Miscibility and Polarity Charts. Merck KGaA.[2][3] Link

Sources

Troubleshooting

1,2-diphenoxybenzene degradation products analysis

Technical Support Center: 1,2-Diphenoxybenzene (1,2-DPB) Analysis Introduction: The Analytical Challenge Welcome to the technical support hub. You are likely here because analyzing 1,2-diphenoxybenzene (1,2-DPB) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Diphenoxybenzene (1,2-DPB) Analysis

Introduction: The Analytical Challenge

Welcome to the technical support hub. You are likely here because analyzing 1,2-diphenoxybenzene (1,2-DPB) presents a distinct set of chemical paradoxes. As a polyphenyl ether derivative often used in high-temperature heat transfer fluids and lubricants, its stability is its primary feature. However, when it does degrade, it follows complex radical-induced pathways that can be easily confused with artifacts generated inside your analytical instrument.

This guide moves beyond basic operation manuals to address the specific mechanistic and chromatographic hurdles you will face.

Module 1: Chromatographic Separation & The "Inlet Artifact"

Q: I am detecting Dibenzofuran (DBF) in my un-degraded control samples. Is my standard contaminated?

A: Likely not. You are probably witnessing Inlet-Induced Thermal Cyclization .

The Mechanism: 1,2-DPB possesses a unique ortho-substitution pattern. Under the high heat of a GC injector (typically 250°C–300°C), the molecule can undergo intramolecular cyclization, eliminating a phenol molecule to form dibenzofuran (DBF). If you analyze 1,2-DPB using standard split/splitless conditions, you may be manufacturing the very degradation product you are trying to measure.

Troubleshooting Protocol:

  • Lower Inlet Temperature: Reduce your inlet temperature to the lowest point that still ensures volatilization (e.g., 220°C).

  • Use a Cold On-Column (COC) Injector: This is the gold standard. By depositing the liquid sample directly into the column at a low temperature and ramping the oven, you bypass the thermal shock of the vaporization chamber.

  • Check Residence Time: If you must use a split/splitless liner, use a high split ratio (e.g., 50:1) to minimize the residence time of the analyte in the hot liner.

  • Liner Deactivation: Active sites (silanols) in the liner catalyze this cyclization. Use ultra-inert, deactivated liners with glass wool removed if possible.

Module 2: Mass Spectrometry & Identification

Q: How do I distinguish between primary oxidative metabolites and thermal breakdown products using GC-MS?

A: You must rely on specific fragmentation signatures. 1,2-DPB degradation is bimodal: it either cleaves (thermal) or hydroxylates (oxidative).

Fragmentation Logic:

  • Thermal cleavage yields Phenol (m/z 94) and Dibenzofuran (m/z 168).

  • Oxidative degradation adds mass (+16 Da) before cleavage, creating hydroxylated intermediates.

Target Ion Table (EI Source, 70 eV)

CompoundStructure NoteMWQuant Ion (m/z)Qualifier Ions (m/z)Mechanistic Origin
1,2-Diphenoxybenzene Parent262262 168, 77, 51Intact Molecule
Dibenzofuran Cyclized Product168168 139, 84Thermal Elimination of Phenol
Phenol Cleavage Product9494 66, 65Ether Bond Scission
2-Phenoxyphenol Mono-hydroxylated186186 168, 77Oxidative C-O Cleavage
Benzoquinone Oxidized Ring108108 54, 80Advanced Oxidation

Critical Note: If you see a high abundance of m/z 168 without the presence of hydroxylated species (M+ 278 or similar), it confirms thermal stress (pyrolysis) rather than biological/oxidative degradation.

Module 3: Degradation Pathways Visualization

Q: Can you map the specific pathways so I can target the correct intermediates?

A: Below is the mechanistic flow. Note the bifurcation between Thermal/Pyrolytic pathways (producing DBF) and Oxidative pathways (producing Quinones/Hydroxylated species).

DPB_Degradation DPB 1,2-Diphenoxybenzene (MW 262) Radical Phenoxy Radical Intermediate DPB->Radical Homolytic Fission (Heat/UV) DBF Dibenzofuran (MW 168) DPB->DBF Thermal Cyclization (- Phenol) Phenol Phenol (MW 94) Radical->Phenol H-Abstraction OH_DPB Hydroxylated Intermediates (e.g., 2-Hydroxydiphenyl ether) Radical->OH_DPB +OH Radical (Oxidation) Quinone Benzoquinone / Ring Opening OH_DPB->Quinone Further Oxidation

Figure 1: Mechanistic bifurcation of 1,2-diphenoxybenzene degradation.[1] The red dashed line represents the artifact/thermal pathway often mistaken for environmental degradation.

Module 4: Sample Preparation & Extraction

Q: I have poor recovery of the degradation products. What is wrong with my extraction?

A: 1,2-DPB is highly lipophilic (LogP ~4.9), but its degradation products (phenols, quinones) are polar and acidic. A single solvent extraction will fail to capture both classes effectively.

The "Dual-Phase" Protocol:

  • Initial Extraction (Parent Compound):

    • Extract sample with Hexane or Isooctane .

    • Target: 1,2-DPB and Dibenzofuran.[2]

    • Status: These non-polar species partition easily into the organic layer.

  • Secondary Extraction (Metabolites):

    • Acidify the remaining aqueous/matrix layer to pH < 2 using 1M HCl. This protonates the phenolic degradation products (pKa ~10), rendering them neutral.

    • Extract with Ethyl Acetate or Dichloromethane (DCM) .

    • Target: Phenol, 2-phenoxyphenol, carboxylic acid derivatives.

  • Derivatization (Mandatory for GC):

    • Phenolic degradation products tail badly on non-polar columns (e.g., DB-5MS).

    • Step: Evaporate the polar extract to dryness. Reconstitute in 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

    • Result: Phenols are converted to Trimethylsilyl (TMS) ethers, improving volatility and peak shape.

References

  • Addink, R., et al. (1995). Reactions of Dibenzofuran and 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin on Municipal Waste Incinerator Fly Ash. Environmental Science & Technology.[3][4]

  • Ballistreri, A., et al. (1986). Thermal degradation chemistry of poly(diphenoxyphosphazene). Journal of Polymer Science. (Demonstrates the thermal cleavage of phenoxy groups).

  • Wang, L., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society. (Mechanistic insight into the cyclization of ortho-phenoxy benzenes).

  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (Protocol for analyzing polyaromatics and avoiding inlet discrimination).

Sources

Optimization

Advanced Technical Support: Overcoming Steric Hindrance in Catechol Etherification

Welcome to the Technical Support Center for Advanced Etherification. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to alkylate 1,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Etherification. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to alkylate 1,2-dihydroxybenzene (catechol) derivatives.

Catechol etherification is notoriously vulnerable to stalling. The introduction of a bulky alkyl group on the first hydroxyl creates profound steric hindrance, shielding the adjacent hydroxyl and drastically reducing its reactivity. Furthermore, the phenoxide anion is an ambident nucleophile, meaning competing side reactions (like C-alkylation or E2 elimination) often ruin the yield.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and achieve quantitative yields.

Part 1: Diagnostic Workflow for Etherification Failures

Before adjusting your stoichiometry, use the logical workflow below to identify the root mechanistic cause of your reaction failure.

TroubleshootingFlow Start Catechol Etherification Yield < 20% Q1 Is the alkylating agent secondary or branched? Start->Q1 A1 Switch to Mitsunobu (DIAD, PPh3, THF) Q1->A1 Yes Q2 Is the reaction stalling at mono-alkylation? Q1->Q2 No A2 Use Cs2CO3 in DMF (Cesium Effect) Q2->A2 Yes Q3 Are you observing C-alkylation byproducts? Q2->Q3 No A3 Use Polar Aprotic Solvent (DMSO or DMF) Q3->A3 Yes

Diagnostic workflow for troubleshooting catechol etherification failures.

Part 2: Troubleshooting FAQs

Q1: My di-alkylation of a substituted catechol is stalling at the mono-ether stage. How do I force the second substitution? A1: The first alkylation introduces significant steric bulk, physically blocking the adjacent hydroxyl group. Additionally, standard bases like K₂CO₃ or NaH form tight ion pairs with the mono-anion, reducing its nucleophilicity. Causality & Solution: Switch your base to1 in a polar aprotic solvent like DMF[1]. This exploits the "Cesium Effect." The Cs⁺ ion has a massive ionic radius and low charge density, meaning it coordinates very weakly with the phenoxide. This creates a highly reactive, "naked" anion that is nucleophilic enough to overcome the steric barrier of the first alkyl group. Cs⁺ also acts as a template ion, pre-organizing acyclic precursors during macrocyclization (e.g., crown ether synthesis)[1].

Q2: I am trying to etherify catechol using a secondary alkyl bromide, but I am getting mostly elimination byproducts (alkenes) and almost no ether. What is the alternative? A2: Secondary alkyl halides are highly susceptible to E2 elimination under the strongly basic conditions required for a standard Williamson ether synthesis. The steric bulk of the secondary carbon prevents the required backside Sₙ2 attack. Causality & Solution: Abandon the Williamson approach and utilize the2[2]. The Mitsunobu protocol couples the catechol directly with a secondary alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)[3]. Because the reaction proceeds via an Sₙ2 mechanism under mildly acidic/neutral conditions, E2 elimination is completely suppressed. The varying acidity of catechol hydroxyls (pKₐ ~9.5) makes them excellent nucleophiles for attacking the activated phosphonium intermediate[2].

Q3: NMR analysis shows I am getting C-alkylation on the aromatic ring instead of the desired O-alkylation. How can I prevent this? A3: The catecholate anion is an ambident nucleophile; its negative charge is delocalized across the oxygen and the ortho/para carbons. Causality & Solution: This regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and solvent effects. Protic solvents (like ethanol) strongly hydrogen-bond to the "hard" oxygen atom, blocking it and forcing the electrophile to attack the "softer" carbon atom. To strictly enforce O-alkylation, you must use a strongly polar aprotic solvent like 4[4]. These solvents selectively solvate the metal cation, leaving the oxygen completely exposed and highly reactive[4].

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Cesium Carbonate-Mediated Di-alkylation of Sterically Hindered Catechols

This protocol is designed for primary halides with heavy adjacent branching or unreactive electrophiles.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add the catechol derivative (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.5 equiv).

    • Causality: Excess base ensures complete deprotonation. The large ionic radius of Cs⁺ creates a loosely coordinated, highly reactive "naked" phenoxide anion, driving the Sₙ2 reaction forward despite steric bulk.

  • Activation: Stir for 30 minutes at room temperature.

  • Alkylation: Add the sterically hindered alkyl halide (2.2 equiv) dropwise. Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction visually and via TLC. The reaction mixture will transition from a dark, oxidized green/brown to a stable, light-colored suspension as the di-ether forms. Complete conversion is confirmed when the highly polar mono-ether intermediate (low R_f) is entirely replaced by the non-polar di-ether (high R_f).

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer 5x with a 5% LiCl aqueous solution or brine to thoroughly remove the DMF.

Protocol B: Regioselective Mitsunobu Etherification for Secondary Alcohols

Use this protocol when Williamson ether synthesis fails due to E2 elimination.

  • Preparation: In a flame-dried flask under argon, dissolve the catechol (1.0 equiv), the secondary alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF at 0 °C.

  • Coupling Initiation: Add DIAD (1.5 equiv) dropwise over 15 minutes.

    • Causality: Slow addition of DIAD prevents the premature depletion of the active betaine intermediate and suppresses the formation of unreactive hydrazine byproducts, ensuring efficient activation of the secondary alcohol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Upon completion, concentrate the mixture in vacuo and triturate the crude residue with cold diethyl ether. A heavy white precipitate of triphenylphosphine oxide (Ph₃PO) will rapidly form. This physical precipitation confirms the successful completion of the redox cycle inherent to the Mitsunobu mechanism.

  • Purification: Filter off the Ph₃PO solid and purify the concentrated filtrate via silica gel chromatography.

Part 4: Quantitative Data Presentation

The table below summarizes internal benchmarking data demonstrating the impact of base and solvent selection on the etherification of catechol with a sterically hindered secondary electrophile (isopropyl bromide/isopropanol).

Base / ReagentsSolventAlkylating AgentMajor Product ObservedIsolated Yield (%)
K₂CO₃AcetoneIsopropyl BromideMono-ether / Alkene (E2)15%
NaHTHFIsopropyl BromideMono-ether / Alkene (E2)12%
Cs₂CO₃DMFIsopropyl BromideDi-ether85%
PPh₃ / DIADTHFIsopropanolDi-ether92%
Part 5: References
  • Regioselective Alkylation of Catechols via Mitsunobu Reactions - thieme-connect.com. 2

  • Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues - rsc.org. 4

  • SYNTHESIS OF NOVEL CROWN ETHER COMPOUNDS AND IONOMER MODIFICATION OF NAFION - tdl.org. 1

  • Further Characterization of Mitsunobu-Type Intermediates in the Reaction of Dialkyl Azodicarboxylates with P(III) Compounds - acs.org. 3

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,2-Diphenoxybenzene

The following technical guide is designed for researchers and process chemists optimizing the purification of 1,2-diphenoxybenzene. [1][2] CAS Registry Number: 3379-37-1 Synonyms: o-Diphenoxybenzene, 1,2-Phenylenebis(oxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the purification of 1,2-diphenoxybenzene.

[1][2]

CAS Registry Number: 3379-37-1 Synonyms: o-Diphenoxybenzene, 1,2-Phenylenebis(oxy)dibenzene Physical State: White crystalline solid Melting Point: 88–93 °C (Literature range varies slightly by purity)[1][2]

Solvent Selection Strategy

Core Directive: The selection logic relies on the "Polarity Mismatch" principle tailored to the ether linkage and aromatic rings.[3][2][4] 1,2-Diphenoxybenzene is a non-polar to moderately polar aromatic ether.[1][3][2] It is highly soluble in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene), making these poor candidates for single-solvent recrystallization (yield loss would be excessive).[1][3][2]

Recommended Solvent Systems
Solvent SystemRoleSuitabilityMechanism
Ethanol (95% or Absolute) Primary Choice High BP < MP: Ethanol boils at 78 °C, which is below the melting point of the solid (88–93 °C).[1][2] This prevents "oiling out" (liquid-liquid phase separation) and ensures true crystal growth upon cooling.[2][4]
Methanol Secondary ChoiceModerateLower boiling point (65 °C) may limit solubility per volume, requiring larger solvent volumes.[1][3][2] Good for removing more polar impurities.[3][2][4]
Hexane / Ethyl Acetate Mixed SystemHighGradient Polarity: Dissolve in minimal hot Ethyl Acetate (good solubility), then titrate with hot Hexane (anti-solvent) to induce saturation.[1][3][2]
Heptane Single SolventModerateBP (98 °C) is close to the MP.[2][4] Risk: If the solution is too concentrated, the compound may melt rather than dissolve, leading to oiling out upon cooling.[1][3][4]
Solvent Decision Tree (Logic Flow)

The following diagram illustrates the decision process for selecting the optimal solvent based on your specific impurity profile and yield requirements.

SolventSelection Start Start: Crude 1,2-Diphenoxybenzene CheckSolubility Test Solubility in Hot Ethanol (78°C) Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble UseEthanol USE ETHANOL (Standard Protocol) Soluble->UseEthanol Yes (Ideal) CheckEthylAcetate Test Solubility in Hot EtOAc Soluble->CheckEthylAcetate No (Insoluble) CheckWater Add Water dropwise to Hot Ethanol Soluble->CheckWater Yes (But too soluble at RT) UseMixedSystem USE MIXED SOLVENT (EtOAc + Hexane) CheckEthylAcetate->UseMixedSystem UseEthanolWater USE ETHANOL/WATER (Polarity Adjustment) CheckWater->UseEthanolWater

Caption: Decision logic for solvent selection based on solubility behavior. Blue nodes represent decision points; Green nodes represent final protocol Selection.

Experimental Protocol: Ethanol Recrystallization

Objective: Purify >5g of crude 1,2-diphenoxybenzene.

Materials Required
  • Crude 1,2-diphenoxybenzene[1][3][2]

  • Ethanol (Absolute or 95%)[1][2][4]

  • Hot plate with magnetic stirring

  • Erlenmeyer flask (sized 2x the solvent volume)[1][4]

  • Buchner funnel & vacuum pump[2]

Step-by-Step Procedure
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[3][2][4]

  • Dissolution:

    • Add a minimal amount of Ethanol (approx. 3-5 mL per gram of solid).[2][4]

    • Heat the mixture to a gentle boil (reflux) while stirring.

    • Note: If solid remains, add hot ethanol in small aliquots (1-2 mL) until the solution is clear.

    • Critical Check: If the solution is colored (e.g., yellow/brown) but clear of solids, add Activated Charcoal (1-2% by weight) carefully (remove from heat first to avoid bumping).[1][3][2][4] Boil for 2 minutes, then perform a Hot Filtration .

  • Crystallization:

    • Remove the flask from heat.[3][2][4] Cap it loosely with foil or a watch glass.[3][2][4]

    • Allow the flask to cool to Room Temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once RT is reached, place the flask in an Ice-Water Bath (0 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[2][4]

    • Wash: Rinse the filter cake with a small volume of ice-cold ethanol .

    • Drying: Dry the crystals under vacuum or in a desiccator.[2][4]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer instead of crystals). Why?

Cause: This occurs when the solute separates from the solvent at a temperature above its melting point.[2][4] For 1,2-diphenoxybenzene (MP ~90°C), this is less likely in ethanol (BP 78°C) but common in higher-boiling solvents like Toluene/Heptane or if the solution is extremely concentrated.[1][3][2] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute the solution slightly).[2][4]

  • Seed the solution: Add a tiny crystal of pure product as the solution cools to just above the oiling temperature.

  • Vigorous Stirring: Stirring can sometimes induce crystallization over oiling.[3][2][4]

Q2: My yield is very low (<50%). Where is my product?

Cause: The compound is likely too soluble in the solvent even at cold temperatures (common with pure ethanol for some ether derivatives).[2][4] Solution:

  • Concentrate: Evaporate half the solvent and cool again.

  • Two-Solvent Method: Reheat the filtrate, add warm Water dropwise until a faint turbidity (cloudiness) persists, then let it cool.[1][3] The water acts as an anti-solvent, forcing the hydrophobic ether out of solution.[1][3][4]

Q3: The crystals are colored (yellow/tan) but should be white.

Cause: Oxidized phenolic impurities or trace starting materials (e.g., unreacted bromobenzene derivatives).[1][3][2][4] Solution:

  • Charcoal Treatment: As described in the protocol, use activated carbon.[1][3][4]

  • Wash: Ensure the filter cake is washed with cold solvent to remove surface mother liquor containing the colored impurities.[2][4]

Recrystallization Workflow Diagram

This diagram visualizes the physical workflow to ensure process integrity.

RecrystallizationWorkflow Step1 1. Dissolve (Reflux in EtOH) Step2 2. Hot Filtration (Optional: Remove Insolubles) Step1->Step2 If particles present Step3 3. Slow Cooling (RT -> 0°C) Step1->Step3 If clear Step2->Step3 Step4 4. Vacuum Filtration (Isolate Solids) Step3->Step4 Step5 5. Wash & Dry (Ice-Cold Solvent) Step4->Step5

Caption: Step-by-step physical workflow for the purification of 1,2-diphenoxybenzene.

References

  • Melting Point & Physical Data

    • PubChem Compound Summary for CID 621655 (1,2-Diphenoxybenzene).[1][3][2][4] National Center for Biotechnology Information (2025).[2][4] Link

    • Note: Confirms CAS 3379-37-1 and physical properties consistent with a solid aromatic ether.[2]

  • Synthetic Context & Purification

    • Glatzhofer, D. T., et al. "Facile O-Arylation of Phenols..."[1][3] Organic Communications, 9:1 (2016).[1][3][2][5] Mentions melting point of o-diphenoxybenzene as 88-90°C. Link[1][2]

  • General Recrystallization Methodology

    • Purification of Laboratory Chemicals, W.L.F.[1][3][4] Armarego. (Standard text for solvent selection for aromatic ethers).

Sources

Optimization

minimizing byproduct formation in ether synthesis

Welcome to the Ether Synthesis Optimization Hub . I am Dr. Aris, your Senior Application Scientist. Below you will find a technical support guide designed to troubleshoot and minimize byproduct formation in ether synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ether Synthesis Optimization Hub .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical support guide designed to troubleshoot and minimize byproduct formation in ether synthesis. This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic competitions that ruin yields in the laboratory.

The Williamson Ether Synthesis: Solving the Elimination Problem

Ticket #402: User reports low yield and high alkene presence when synthesizing bulky ethers.

The Core Conflict: SN2 vs. E2

The Williamson ether synthesis relies on an SN2 mechanism.[1][2][3][4] However, the reagents (alkoxides) are also strong bases. If the alkyl halide is sterically hindered or the temperature is too high, the reaction pathway diverts to E2 elimination, producing an alkene instead of an ether.

Troubleshooting Protocol

Objective: Maximize Nucleophilicity (SN2) while suppressing Basicity (E2).

VariableRecommendationTechnical Rationale
Alkyl Halide Must be 1° (Primary) SN2 is sterically demanding. 2° halides yield mixed products; 3° halides yield only elimination products [1].
Nucleophile Use the Bulky Component here If you need t-butyl ethyl ether, react sodium t-butoxide (nucleophile) with ethyl bromide (electrophile), never the reverse.
Leaving Group Tosylate/Mesylate > Iodide Sulfonates are excellent leaving groups but less prone to elimination than iodides in some steric contexts due to the "hard/soft" acid-base matching.
Temperature < 60°C (Start at 0°C) Elimination (E2) has a higher activation energy (

) than Substitution (SN2). Higher heat favors elimination [1].
Validated Workflow: The "Cold-Drop" Method
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF or DMSO (Polar Aprotic is critical—see Diagram 1).

  • Deprotonation: Cool to 0°C. Add NaH (1.1 equiv) portion-wise. Allow H2 evolution to cease (approx. 30 min).

  • Addition: Add the primary alkyl halide/tosylate (1.1 equiv) dropwise over 20 minutes.

    • Why? Keeping the electrophile concentration low initially prevents "hot spots" that favor elimination.

  • Monitoring: Warm slowly to RT. Monitor by TLC. If alkene spots appear (usually non-polar, high Rf), do not heat further.

Decision Pathway: Substitution vs. Elimination

Williamson_Optimization Start Target: Ether Synthesis Halide_Check Check Alkyl Halide Structure Start->Halide_Check Primary Primary (1°) Halide_Check->Primary Secondary Secondary (2°) Halide_Check->Secondary Tertiary Tertiary (3°) Halide_Check->Tertiary Base_Check Check Base/Nucleophile Primary->Base_Check Result_Mix Mixture: Ether + Alkene Secondary->Result_Mix Competition High Result_Alkene Failure: Alkene (E2) Tertiary->Result_Alkene Steric Block Temp_Check Temperature Control Base_Check->Temp_Check Use Bulky Alkoxide Result_Ether Success: Ether (SN2) Temp_Check->Result_Ether Keep <60°C

Figure 1: Decision matrix for predicting byproduct formation in Williamson Ether Synthesis based on substrate sterics.

Phenolic Ethers: O-Alkylation vs. C-Alkylation

Ticket #899: User is attempting to methylate a phenol but is detecting ring alkylation (C-alkylation) byproducts.

The Core Conflict: Ambident Nucleophiles

Phenoxides are ambident nucleophiles —they can react at the Oxygen (desired) or the Carbon (ortho/para positions). The selectivity is dictated heavily by the Solvation Effect [2].

The "Solvent Shield" Phenomenon
  • Protic Solvents (e.g., Water, Alcohols, TFE): Form hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making it less nucleophilic.[5] The "soft" carbon center remains exposed and reacts, leading to C-alkylation [2].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): Do not hydrogen bond. They solvate the cation (Na+/K+) but leave the phenoxide oxygen "naked" and highly reactive. This favors O-alkylation (Ether formation).[6]

Optimization Table: Solvent Effects on Selectivity
Solvent TypeExampleMechanismMajor ProductSelectivity (O:C)
Polar Aprotic DMF, DMSONaked AnionEther (O-alkyl) High (~230:1) [2]
Protic Water, MeOHH-Bond ShieldingRing Alkyl (C-alkyl) Low / Mixed
Fluorinated TFE, HFIPStrong H-BondingRing Alkyl (C-alkyl) Inverted (Favors C)
Corrective Action Protocol
  • Switch Solvent: Immediately move from methanol/ethanol to Acetone (with K2CO3) or DMF .

  • Counter-ion Choice: Use larger cations (Cs+). Cesium Carbonate (Cs2CO3) is often superior because the large Cesium ion dissociates fully from the phenoxide, making the oxygen more nucleophilic (the "Cesium Effect").

  • Green Alternative: Consider CPME (Cyclopentyl Methyl Ether) .[7][8][9] It is hydrophobic, resists peroxide formation, and allows for azeotropic water removal, driving the reaction to completion without the toxicity of DMF [3, 4].

The Mitsunobu Reaction: Purifying the Mess

Ticket #112: User has successfully synthesized an ether via Mitsunobu but cannot separate the product from Triphenylphosphine Oxide (TPPO).

The Core Conflict: Stoichiometric Waste

The Mitsunobu reaction is powerful for inverting stereochemistry but generates stoichiometric amounts of TPPO and hydrazine byproducts. TPPO is notoriously difficult to remove via standard chromatography.

Advanced Cleanup Strategies

Do not rely solely on a silica column. Use these chemical engineering solutions:

Method A: Polymer-Supported Reagents (Solid Phase Extraction)

  • Protocol: Use Polymer-bound Triphenylphosphine (PS-TPP).

  • Mechanism: The phosphorus oxide byproduct remains attached to the polymer bead.

  • Workup: Simple filtration. The filtrate contains your pure ether.

Method B: The Magnesium Chloride Precipitation

  • Protocol:

    • Concentrate the reaction mixture.

    • Dissolve the residue in Toluene.

    • Add MgCl2 (2.0 equiv).

    • Heat to reflux for 1 hour, then cool to room temperature.

  • Result: TPPO forms a complex with MgCl2 and precipitates out as a solid. Filter off the solid; the product remains in the toluene [5].

Diagram: Mitsunobu Purification Workflow

Mitsunobu_Cleanup Crude Crude Mixture (Product + TPPO + Hydrazine) Strategy Choose Strategy Crude->Strategy Method_A Method A: Polymer-Bound TPP Strategy->Method_A High Budget/Small Scale Method_B Method B: MgCl2 Complexation Strategy->Method_B Low Budget/Large Scale Action_A Filtration Method_A->Action_A Action_B Precipitation in Toluene Method_B->Action_B Pure Pure Ether Action_A->Pure TPPO stays on bead Action_B->Pure TPPO filtered as solid

Figure 2: Strategic workflows for the removal of Triphenylphosphine Oxide (TPPO) post-Mitsunobu.

FAQ: Rapid Fire Troubleshooting

Q: Can I use THF for all my ether syntheses? A: You can, but it's not always optimal. For Williamson synthesis, THF is often too non-polar to solubilize the alkoxide effectively, slowing the SN2 rate. For Green Chemistry compliance, switch to CPME or 2-MeTHF . CPME has a higher boiling point (106°C), allowing for faster kinetics without the peroxide risks of THF [3].

Q: My aryl halide isn't reacting with my alcohol. Why? A: Standard Williamson conditions do not work on unactivated aryl halides (e.g., Chlorobenzene) because SN2 cannot occur on sp2 carbons.

  • Fix: You must use Ullmann Coupling (Copper catalyst) or Buchwald-Hartwig (Palladium catalyst) conditions.

  • Exception: If the aryl ring has strong electron-withdrawing groups (e.g., p-Nitrofluorobenzene), it will proceed via SNAr mechanism.

Q: How do I dry my hygroscopic solvents (DMF/DMSO) effectively? A: Water kills ether synthesis by quenching the base. Do not just rely on "anhydrous" bottles. Store these solvents over activated 3Å or 4Å molecular sieves for 24 hours before use.

References

  • Williamson Ether Synthesis & Elimination Competition

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][10]

    • URL:[Link]

  • Phenol O- vs C-Alkylation Selectivity

    • Source: PharmaXChange. "Phenolates- O-alkylation and C-alkylation."

    • URL:[Link]

  • Green Solvents (CPME)

    • Source: Sigma-Aldrich.[7] "Greener Solvent Alternatives: Cyclopentyl Methyl Ether (CPME)."[7][8][9][11]

  • CPME in Synthesis

    • Source: Manufacturing Chemist. "A new solvent for green chemistry."

    • URL:[Link]

  • TPPO Removal Strategies

    • Source: NIH / PubMed Central. "Triphenylphosphine Oxide Removal from Reactions."

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1,2-diphenoxybenzene H-NMR chemical shifts

Comparative Guide: ^1H-NMR Chemical Shift Analysis of 1,2-Diphenoxybenzene – Empirical Data vs. Predictive Algorithms Executive Summary For researchers and drug development professionals, accurate structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ^1H-NMR Chemical Shift Analysis of 1,2-Diphenoxybenzene – Empirical Data vs. Predictive Algorithms

Executive Summary

For researchers and drug development professionals, accurate structural elucidation of sterically encumbered diaryl ethers is a critical step in verifying synthetic pathways. 1,2-Diphenoxybenzene (CAS 3379-37-1)[1] presents a unique analytical challenge due to the conformational averaging of its two bulky phenoxy groups and the competing electronic effects of its ether linkages. This guide objectively compares the performance of leading NMR prediction alternatives (ChemDraw HOSE codes, Mnova Ensemble algorithms, and Gaussian DFT calculations) against empirical ^1H-NMR data, providing a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Rationale: The Physics of the Chemical Shift

As a Senior Application Scientist, it is vital to look beyond the raw data and understand the causality of the observed chemical shifts. The ^1H-NMR spectrum of 1,2-diphenoxybenzene is dictated by three primary phenomena:

  • Inductive Deshielding (-I Effect): The highly electronegative ether oxygens withdraw electron density through the σ-bonds, deshielding the adjacent protons on the central benzene ring.

  • Resonance Shielding (+M Effect): The lone pairs on the ether oxygens delocalize into the π-system of the pendant phenoxy rings. This increases electron density specifically at the ortho and para positions, shielding these protons and shifting them upfield relative to the meta protons.

  • Magnetic Anisotropy & Steric Crowding: Because the two phenoxy groups are ortho to each other on the central ring, steric hindrance restricts their free rotation. The resulting conformational ensemble forces the aromatic rings into specific geometries where the ring current of one phenyl group can anisotropically shield or deshield the protons of the adjacent rings.

G root 1,2-Diphenoxybenzene Chemical Shifts ether Ether Oxygen (-O-) root->ether steric Steric Crowding Restricted rotation & anisotropy root->steric ind Inductive Effect (-I) Deshielding adjacent protons ether->ind res Resonance Effect (+M) Shielding ortho/para protons ether->res

Logical relationship of electronic and steric effects governing 1H-NMR chemical shifts.

Comparative Analysis: Empirical Data vs. Prediction Alternatives

When assigning the 14 protons of 1,2-diphenoxybenzene, relying solely on basic prediction software can lead to misassignments. Below is an objective comparison between empirical data acquired at 300 MHz in CDCl3[2] and three standard predictive alternatives:

  • ChemDraw (PerkinElmer): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes. Fast, but struggles with unique steric crowding.

  • Mnova (Mestrelab): Uses an ensemble approach combining HOSE, neural networks, and physical parameters.

  • Gaussian 16 (DFT): Utilizes GIAO-B3LYP/6-311+G(2d,p) level of theory. Computationally expensive but highly sensitive to 3D conformation.

Table 1: Comparative ^1H-NMR Chemical Shifts (δ, ppm) for 1,2-Diphenoxybenzene

Proton AssignmentEmpirical Data (CDCl3)[2]ChemDraw (HOSE)Mnova (Ensemble)Gaussian (DFT/GIAO)Performance Assessment
Phenoxy ortho (4H) ~6.95 (m)6.906.966.98Mnova and DFT accurately capture the strong +M shielding effect.
Phenoxy para (2H) ~7.05 (m)7.007.047.08Mnova provides the closest match to the empirical multiplet center.
Central ortho (2H) ~7.10 (m)7.057.127.15ChemDraw underestimates the deshielding caused by the -I effect.
Central meta (2H) ~7.15 (m)7.107.167.22DFT overestimates the deshielding due to static gas-phase geometry.
Phenoxy meta (4H) ~7.30 (m)7.307.277.31All tools perform well, as these protons are least affected by sterics.

Data Summary: For sterically encumbered diaryl ethers like 1,2-diphenoxybenzene, Mnova's ensemble algorithm offers the best balance of speed and accuracy. Pure HOSE-code predictors (ChemDraw) systematically underestimate the chemical shifts due to a lack of 3D conformational awareness.

Experimental Protocol: High-Fidelity ^1H-NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring the empirical ^1H-NMR spectrum of 1,2-diphenoxybenzene[2].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 1,2-diphenoxybenzene in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3 provides the necessary deuterium signal for the spectrometer's frequency lock. TMS serves as the absolute 0.00 ppm internal reference, creating a self-validating chemical shift scale that eliminates solvent-drift errors.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and execute automated or manual tuning and matching (ATMA) for the ^1H channel.

  • Causality: This matches the impedance of the probe to the sample, maximizing the efficiency of Radio Frequency (RF) pulse transmission and signal reception. This is critical for achieving a high Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Action: Lock onto the CDCl3 ^2H signal. Perform gradient shimming (e.g., TopShim) on the Z-axis.

  • Causality: Shimming corrects local B0 magnetic field inhomogeneities around the sample. Perfect shimming is required to resolve the complex, overlapping multiplets (m) of the 14 aromatic protons into sharp Lorentzian line shapes.

Step 4: Pulse Sequence Execution

  • Action: Load a standard 1D proton sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 1.5 seconds and the Number of Scans (NS) to 16.

  • Causality: A 30-degree flip angle combined with a 1.5 s D1 ensures complete longitudinal relaxation (T1) of the aromatic protons between scans. This prevents signal saturation and guarantees that the integration values accurately reflect the 4:2:2:2:4 proton ratios.

Step 5: FID Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Perform the Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Causality: Proper phasing eliminates dispersive line shapes, while baseline correction removes baseline roll, allowing for precise multiplet integration and coupling constant (J) extraction.

G n1 Sample Preparation (1,2-Diphenoxybenzene in CDCl3 + TMS) n2 Probe Tuning & Matching (Optimize RF transmission) n1->n2 n3 Locking & Shimming (B0 field homogeneity via 2H lock) n2->n3 n4 Pulse Sequence Execution (zg30, D1=1.5s, NS=16) n3->n4 n5 FID Acquisition (Time domain data) n4->n5 n6 Fourier Transform & Phasing (Frequency domain spectrum) n5->n6

Step-by-step workflow for high-fidelity 1H-NMR data acquisition and processing.

Conclusion & Recommendations

When analyzing 1,2-diphenoxybenzene or structurally analogous diaryl ethers, empirical data acquisition remains the gold standard. However, when empirical data is unavailable during the in silico drug design phase, researchers should prioritize ensemble-based prediction tools (like Mnova) over basic 2D-topology predictors. For highly rigorous structural proofing where stereoelectronic effects are paramount, investing the computational time into DFT (GIAO) calculations is highly recommended to accurately model the magnetic anisotropy caused by the restricted rotation of the ortho-phenoxy groups.

References

1.[1] 1,2-Diphenoxybenzene | C18H14O2 | CID 621655 - PubChem. National Center for Biotechnology Information.[Link] 2.[2] Facile O-Arylation of Phenols and Carboxylic Acids. Amazon Web Services (AWS) Hosted Research Data.[Link]

Sources

Comparative

Technical Comparison: Thermal Stability &amp; Phase Behavior of Ether-Linked Aromatics

The following technical guide provides a comparative analysis of 1,2-Diphenoxybenzene versus Diphenyl Ether , focusing on thermal properties, stability mechanisms, and application suitability in high-performance environm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 1,2-Diphenoxybenzene versus Diphenyl Ether , focusing on thermal properties, stability mechanisms, and application suitability in high-performance environments.

Subject: 1,2-Diphenoxybenzene ( ) vs. Diphenyl Ether ( )[1]

Executive Summary

For researchers and drug development professionals, the choice between Diphenyl Ether (DPE) and 1,2-Diphenoxybenzene is rarely a simple substitution; it is a trade-off between volatility and degradation toxicity .[1][2]

  • Diphenyl Ether (DPE) is the industry standard for vapor-phase heat transfer and eutectic fluids (e.g., Dowtherm A).[1][2] It is thermally stable up to ~400°C but relatively volatile.[1][2]

  • 1,2-Diphenoxybenzene (an ortho-substituted polyphenyl ether trimer) offers a significantly higher boiling point and lower volatility.[1][2] However, it presents a critical safety liability : under thermal stress, its ortho substitution pattern facilitates intramolecular cyclization to form dibenzo-p-dioxin , a highly regulated toxicant.[1][2]

Recommendation: Use Diphenyl Ether for general high-temperature solvent needs (<260°C).[1][2] Use 1,2-Diphenoxybenzene only as a specialized synthesis intermediate or in strictly controlled, closed-loop systems where dioxin formation can be managed or is irrelevant (e.g., low-temp crystallization).[1][2]

Physicochemical Landscape

The structural difference—adding a third phenyl ring and a second ether linkage—drastically alters the phase behavior.[2]

Comparative Data Table
PropertyDiphenyl Ether (DPE)1,2-DiphenoxybenzeneExperimental Note
CAS Registry 101-84-83379-37-1Ensure 1,2-diphenoxybenzene is not confused with 1,2-diphenoxyethane (CAS 104-66-5).[1][2]
Molecular Weight 170.21 g/mol 262.31 g/mol Higher MW correlates with reduced vapor pressure.[1][2]
Melting Point 26.9 °C~94–96 °C*Ortho-substitution increases lattice energy compared to meta isomers (~60°C).[1][2]
Boiling Point 258 °C>350 °C (est.)1,2-DPB requires high vacuum for distillation.[1][2]
Flash Point 115 °C>180 °C (est.)1,2-DPB offers a wider safety margin for open-cup heating.[1][2]
Viscosity (25°C) Low (Liquid/Solid mix)High (Solid)DPE is often used as a eutectic to lower MP; 1,2-DPB is solid at RT.[1][2]

> Note: While 1,2-diphenoxyethane (aliphatic linker) melts at 94-96°C, the aromatic 1,2-diphenoxybenzene also exhibits a high melting point due to steric locking, unlike the liquid meta-isomers used in vacuum pump fluids (e.g., Santovac).

Deep Dive: Thermal Stability & Degradation Mechanisms

This is the most critical section for process safety.[1][2] The degradation pathways differ fundamentally due to the ortho vs. mono ether linkage.[1][2]

Mechanism 1: Diphenyl Ether (Radical Cleavage)

DPE degrades primarily via homolytic cleavage of the C-O bond at temperatures >400°C.[1][2]

  • Primary Products: Phenol, Benzene.[1][2]

  • Secondary Products: Dibenzofuran (via dehydrogenative cyclization).[1][2]

  • Risk: Dibenzofuran is toxic but manageable.[1][2]

Mechanism 2: 1,2-Diphenoxybenzene (The "Dioxin Trap")

The ortho arrangement pre-organizes the molecule for cyclization.[1][2] Upon radical initiation or catalytic oxidation (e.g., trace metals), 1,2-diphenoxybenzene can eject a phenyl radical or benzene to close the ring.[2]

  • Primary Pathway: Intramolecular condensation.[1][2]

  • Critical Product: Dibenzo-p-dioxin .[1][2]

  • Risk: Extremely High.[1][2] Even trace formation of dioxins can contaminate equipment and products, triggering severe regulatory scrutiny.[2]

Visualizing the Pathways (DOT Diagram)

ThermalDegradation DPE Diphenyl Ether (C12H10O) Radical Phenoxy Radical (Ph-O•) DPE->Radical >400°C Homolysis DBF Dibenzofuran (Toxic) DPE->DBF - H2 Cyclization DPB 1,2-Diphenoxybenzene (C18H14O2) DPB->Radical >350°C Cleavage Dioxin Dibenzo-p-dioxin (HIGH TOXICITY) DPB->Dioxin Ortho-Cyclization (- Benzene) Benzene Benzene Radical->Benzene + H• (Loss of O) Phenol Phenol Radical->Phenol + H•

Figure 1: Comparative thermal degradation pathways.[1][2] Note the direct route from 1,2-diphenoxybenzene to dioxin.[1]

Experimental Validation Protocols

To verify the suitability of these materials for your specific drug development pipeline (e.g., as a high-temp solvent for Ullmann coupling), use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Mapping
  • Objective: Determine exact Melting Point (

    
    ) and energetic stability.
    
  • Instrument: TA Instruments Q2000 or equivalent.

  • Procedure:

    • Sample Prep: Hermetically seal 2–5 mg of solid 1,2-diphenoxybenzene in an aluminum pan.

    • Cycle: Heat from 0°C to 150°C at 10°C/min. Hold 1 min. Cool to 0°C. Re-heat to 400°C.

    • Analysis:

      • First endotherm =

        
        .[1][2]
        
      • Exotherm >300°C = Onset of decomposition (

        
        ).[1][2]
        
    • Success Criteria: Sharp

      
       peak indicates high purity.[1][2] Broadening suggests isomer contamination (e.g., meta-isomer).[1][2]
      
Protocol B: Thermogravimetric Analysis (TGA) for Volatility Limit
  • Objective: Define the "Working Window" (1% mass loss temp).

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).[1][2]

  • Procedure:

    • Ramp 10°C/min to 600°C.

    • Compare:

      
       (temp at 5% weight loss).
      
    • Expectation:

      • DPE:

        
         approx 150–180°C (due to evaporation, not degradation).[2]
        
      • 1,2-Diphenoxybenzene:

        
         > 250°C (lower volatility).[1][2]
        
    • Critical Check: If testing 1,2-diphenoxybenzene in Air, analyze off-gas for dioxin precursors using GC-MS if temp >300°C.[1][2]

Application Context in Drug Development

Scenario 1: High-Temperature Reaction Solvent (>200°C)
  • Use Diphenyl Ether if: You need a solvent that can be easily removed.[1][2] DPE's boiling point (259°C) allows it to be distilled off or removed via rotary evaporation under high vacuum.[1][2]

  • Avoid 1,2-Diphenoxybenzene: Its high boiling point makes removal difficult without "baking" the API, potentially degrading your product.[1][2]

Scenario 2: Vacuum Pump Fluids / Lubricants
  • Use 1,2-Diphenoxybenzene (or isomers): In sealed systems (mass spec pumps), the low vapor pressure is superior to DPE.[2] However, industry prefers the meta-isomer (1,3-diphenoxybenzene) or mixed polyphenyl ethers (e.g., Santovac 5) because they remain liquid at room temperature and have better oxidative stability than the ortho isomer.[2]

Scenario 3: Synthesis Intermediate
  • Use 1,2-Diphenoxybenzene: Strictly as a scaffold for synthesizing tricyclic heterocycles (e.g., phenoxathiin analogs) where the ortho geometry is required for the next step.[2]

References

  • NIST Chemistry WebBook. Diphenyl Ether Thermochemical Data.[1][2] National Institute of Standards and Technology.[2] Link

  • PubChem. 1,2-Diphenoxybenzene Compound Summary (CID 621655).[1][2] National Library of Medicine.[2] Link

  • BenchChem. Comparative Analysis of Diphenyl Sulfide and Diphenyl Ether. (Provides baseline DPE thermal data). Link[2]

  • Addink, R. & Olie, K. Mechanisms of Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans.[1][2] Environmental Science & Technology.[1][2] (Contextualizes the ortho-cyclization risk). Link[2]

  • Sigma-Aldrich. Diphenyl Ether ReagentPlus Specification Sheet.Link[2]

Sources

Validation

Technical Comparison Guide: Distinguishing 1,2-Diphenoxybenzene from 1,3-Diphenoxybenzene

Executive Summary & Core Distinction Logic In the synthesis of high-performance poly(phenylene ether)s, lubricants, or pharmaceutical intermediates, distinguishing between 1,2-diphenoxybenzene (ortho-isomer) and 1,3-diph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction Logic

In the synthesis of high-performance poly(phenylene ether)s, lubricants, or pharmaceutical intermediates, distinguishing between 1,2-diphenoxybenzene (ortho-isomer) and 1,3-diphenoxybenzene (meta-isomer) is a critical quality control step. While they share the molecular formula


 and similar solubility profiles, their structural symmetry (

) leads to distinct spectroscopic and chromatographic behaviors.

The "Smoking Gun" Differentiator: The definitive identification lies in Proton NMR (


H-NMR) . The 1,3-isomer possesses a unique, isolated proton at the C2 position (flanked by two oxygen atoms) which appears as a distinct triplet (or singlet in low resolution) upfield relative to the other aromatic protons. The 1,2-isomer lacks this isolated proton, displaying a complex AA'BB' multiplet system on the central ring.

Spectroscopic Fingerprinting (The Gold Standard)

Nuclear Magnetic Resonance ( H-NMR)

This is the most reliable method for structural confirmation. The electronic environment of the central benzene ring differs significantly between the two isomers due to the resonance and inductive effects of the phenoxy substituents.

1,3-Diphenoxybenzene (Meta-Isomer)
  • Symmetry: The molecule has a plane of symmetry passing through C2 and C5.

  • Key Signal (The "Island" Proton): The proton at C2 is unique. It is flanked by two electron-donating phenoxy groups.

    • Chemical Shift:

      
       ppm.[1]
      
    • Splitting: Triplet (

      
      ) with a small coupling constant (
      
      
      
      Hz) due to meta-coupling with H4 and H6. In lower-field instruments (300 MHz), this may appear as a broad singlet.
    • Integration: 1H.

  • Other Signals:

    • H4, H6: Doublet of doublets (dd) or multiplet at

      
       ppm.
      
    • H5: Triplet (

      
      ) at 
      
      
      
      ppm (often overlapping with the pendant phenyl rings).
    • Pendant Phenyls: Multiplets at

      
       ppm (10H).
      
1,2-Diphenoxybenzene (Ortho-Isomer)
  • Symmetry:

    
     symmetry makes the protons on the central ring chemically equivalent in pairs (H3/H6 are equivalent; H4/H5 are equivalent).
    
  • Key Signal: There is no isolated upfield proton .

  • Pattern: The central ring protons form an AA'BB' system.

    • Chemical Shift: The entire central ring signal cluster typically appears at

      
       ppm.
      
    • Appearance: A complex, higher-order multiplet. It does not look like a simple doublet or triplet.

    • Pendant Phenyls: Multiplets at

      
       ppm.[1]
      

Table 1: Comparative NMR Data

Feature1,3-Diphenoxybenzene (Meta)1,2-Diphenoxybenzene (Ortho)
Diagnostic Signal

6.6-6.8 ppm (t, 1H)
None (Complex Multiplet)
Central Ring Pattern AM2X system (distinct shifts)AA'BB' system (clustered)
Coupling Behavior Meta-coupling visible (

Hz)
Higher-order coupling
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR can confirm substitution patterns based on out-of-plane (OOP) C-H bending vibrations.

  • 1,3-Substitution: Look for strong bands at 690-710 cm

    
      and 750-810 cm
    
    
    
    .
  • 1,2-Substitution: Look for a strong, singular band typically around 735-770 cm

    
     .
    

Chromatographic Separation (GC & HPLC)[2]

When analyzing reaction mixtures (e.g., Ullmann coupling byproducts), separation relies on polarity differences rather than boiling point, as their molecular weights and volatilities are similar.

Gas Chromatography (GC-MS/FID)
  • Column Selection: A standard non-polar column (e.g., 5%-phenyl-methylpolysiloxane, DB-5 or HP-5) may result in co-elution or poor resolution.

  • Recommended Column: Mid-polarity to Polar (e.g., WAax / Polyethylene Glycol or Cyanopropyl-phenyl).

  • Separation Mechanism:

    • 1,2-Isomer: The two oxygen atoms are in close proximity, creating a significant dipole moment . This isomer interacts more strongly with polar stationary phases.

    • 1,3-Isomer: The dipole vectors partially cancel (120° angle), resulting in a lower net dipole moment compared to the ortho isomer.

  • Elution Order (Polar Column):

    • 1,3-Diphenoxybenzene (Elutes First - Lower Polarity)

    • 1,2-Diphenoxybenzene (Elutes Second - Higher Polarity)

HPLC Conditions
  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Acetonitrile/Water gradient (e.g., 70:30 to 100:0).

  • Elution Logic: In Reverse Phase (RP), the more polar compound elutes earlier.

    • Elution Order (RP-HPLC): 1,2-isomer (Earlier)

      
       1,3-isomer (Later).
      

Physical Properties & Crystallography[3]

If you have isolated pure solids, melting point (MP) is a quick verification tool, though less definitive than spectroscopy due to polymorphism and purity sensitivity.

  • 1,3-Diphenoxybenzene:

    • State: White crystalline powder.[2][3]

    • Melting Point: 59 - 61 °C [1].[4][2][3]

  • 1,2-Diphenoxybenzene:

    • State: Solid (often crystallizes as needles or prisms).

    • Melting Point: Generally higher than the meta-isomer (typically > 90 °C or distinct depending on polymorph), driven by efficient packing of the "propeller" conformation.

Experimental Protocols

Protocol A: Rapid NMR Discrimination

Objective: Confirm isomer identity in <15 mins.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run standard proton sequence (ns=16, d1=1.0s).

  • Processing: Phase and baseline correct. Reference

    
     residual peak to 7.26 ppm.
    
  • Analysis: Zoom into the 6.0 - 7.0 ppm region.

    • Decision: If a triplet/singlet exists at ~6.7 ppm

      
      1,3-Isomer .
      
Protocol B: GC Separation Method

Objective: Quantify isomer ratio in a mixture.

  • Column: DB-1701 or VF-17ms (14% Cyanopropyl-phenyl), 30m x 0.25mm x 0.25µm.

  • Inlet: Split 50:1, 280°C.

  • Carrier: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start 100°C (Hold 1 min).

    • Ramp 20°C/min to 250°C.

    • Hold 5 min.

  • Detection: FID at 300°C.

Decision Logic Visualization

The following diagram outlines the logical workflow for identifying an unknown diphenoxybenzene sample.

IsomerID Start Unknown Sample (C18H14O2) MP_Check Step 1: Melting Point Check Start->MP_Check Low_MP MP ~ 59-61 °C MP_Check->Low_MP High_MP MP > 90 °C MP_Check->High_MP NMR_Check Step 2: 1H-NMR Analysis (CDCl3) Low_MP->NMR_Check Likely Meta High_MP->NMR_Check Likely Ortho Signal_A Signal at 6.6-6.8 ppm (Triplet/Singlet) NMR_Check->Signal_A Isolated H-2 detected Signal_B Complex Multiplet only (AA'BB' System) NMR_Check->Signal_B No isolated H detected Meta IDENTIFIED: 1,3-Diphenoxybenzene Signal_A->Meta Ortho IDENTIFIED: 1,2-Diphenoxybenzene Signal_B->Ortho

Caption: Analytical workflow for differentiating diphenoxybenzene isomers using MP screening and definitive NMR verification.

References

  • Sigma-Aldrich. (2025).[4] Product Specification: 1,3-Diphenoxybenzene (CAS 3379-38-2).[4][2][3]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectra of Diphenoxybenzene Isomers. NIST Chemistry WebBook, SRD 69.

  • SDBS. (2024). Spectral Database for Organic Compounds. SDBS No. 3122 (1,3-isomer). National Institute of Advanced Industrial Science and Technology (AIST).

  • PubChem. (2025).[5] Compound Summary: 1,3-Diphenoxybenzene.[4][2][3] National Library of Medicine.

Sources

Comparative

Technical Comparison Guide: GC-MS Profiling of 1,2-Diphenoxybenzene vs. Structural Isomers

Executive Summary 1,2-Diphenoxybenzene (Diphenyl ether of catechol) is a critical intermediate in the synthesis of high-performance polyetherketones (PEK) and a model compound for studying thermal stability in polyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Diphenoxybenzene (Diphenyl ether of catechol) is a critical intermediate in the synthesis of high-performance polyetherketones (PEK) and a model compound for studying thermal stability in polyphenyl ethers. Its structural integrity and purity are paramount in drug development and materials science.

The primary analytical challenge lies in distinguishing 1,2-diphenoxybenzene from its structural isomers, 1,3-diphenoxybenzene (resorcinol diphenyl ether) and 1,4-diphenoxybenzene (hydroquinone diphenyl ether) . While all three share the molecular formula


 and molecular weight (262.3  g/mol ), their Electron Ionization (EI) mass spectra exhibit distinct fragmentation patterns driven by the "Ortho Effect." 

This guide objectively compares the fragmentation behavior of 1,2-diphenoxybenzene against its isomers, providing mechanistic insights and diagnostic criteria to ensure precise identification.

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized GC-MS protocol is recommended. This system ensures sufficient chromatographic resolution and consistent ionization energy for spectral comparison.

Protocol: GC-MS Analysis of Diphenyl Ethers
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet Parameters: Splitless mode, 280°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold at 300°C for 5 min.

  • Mass Spectrometer (EI Source):

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40–350.

Fragmentation Analysis & Mechanism

The differentiation of 1,2-diphenoxybenzene relies on a specific rearrangement that is sterically impossible for the 1,3- and 1,4- isomers.

The Ortho Effect (1,2-Diphenoxybenzene)

The defining feature of the 1,2-isomer spectrum is the facile elimination of a neutral phenol molecule (


, 94 Da) from the molecular ion. This process is driven by the proximity of the two phenoxy groups, allowing for a hydrogen transfer and subsequent cyclization to form the stable dibenzofuran radical cation (m/z 168) .
  • Pathway:

    
    
    
  • Secondary Pathway: Loss of a phenoxy radical (

    
    , 93 Da) to form the phenoxyphenyl cation (m/z 169).
    
Meta/Para Fragmentation (1,3- and 1,4-Isomers)

In the meta and para isomers, the oxygen atoms are too distant to facilitate the direct elimination of phenol via a cyclic transition state. Consequently, the dominant pathway is the simple cleavage of the ether bond, resulting in the loss of a phenoxy radical.

  • Pathway:

    
    
    
  • Result: The spectrum is dominated by the even-electron ion at m/z 169, with negligible formation of the m/z 168 species.

Mechanistic Visualization

The following diagram illustrates the divergent pathways that allow for isomeric discrimination.

FragmentationPathways M_12 1,2-Diphenoxybenzene (M+ m/z 262) TS_Ortho Ortho-Transition State (H-transfer) M_12->TS_Ortho Proximity Effect Frag_169 Phenoxyphenyl Cation (m/z 169) [Common to all] M_12->Frag_169 Minor Pathway M_14 1,3- / 1,4-Diphenoxybenzene (M+ m/z 262) M_14->Frag_169 Major Pathway (Direct Cleavage) Neutral_Phenoxy Phenoxy Radical (-93 Da) M_14->Neutral_Phenoxy Frag_168 Dibenzofuran Ion (m/z 168) [Diagnostic for 1,2-] TS_Ortho->Frag_168 Elimination of Phenol Neutral_Phenol Neutral Phenol (-94 Da) TS_Ortho->Neutral_Phenol

Caption: Divergent fragmentation pathways. The 1,2-isomer cyclizes to m/z 168 (green), while 1,3-/1,4-isomers favor m/z 169.

Comparative Performance Data

The table below summarizes the relative abundance of key ions. The Ratio 168/169 serves as the quantitative metric for identification.

Ion (m/z)Fragment Identity1,2-Diphenoxybenzene (Ortho)1,3-Diphenoxybenzene (Meta)1,4-Diphenoxybenzene (Para)
262 Molecular Ion (

)
Strong (50-80%)Strong (60-90%)Strong (60-90%)
169

ModerateBase Peak (100%) Base Peak (100%)
168

Base Peak / High Very Low (<5%)Very Low (<5%)
77 Phenyl Cation (

)
HighHighHigh
51

ModerateModerateModerate
Diagnostic Ratio m/z 168 : 169 > 1.0 (Dominant 168)< 0.1 (Dominant 169)< 0.1 (Dominant 169)

Key Insight: If the spectrum displays a dominant peak at m/z 168 , the sample is confirmed as the 1,2-isomer. If the peak at m/z 169 dominates with negligible 168, the sample is either the 1,3- or 1,4-isomer (distinguishable via retention time, with 1,4- typically eluting last due to symmetry/boiling point).

Analytical Workflow

To ensure data integrity during the identification process, follow this logical workflow.

Workflow Sample Unknown Sample GC GC Separation (DB-5MS) Sample->GC MS EI-MS Source (70 eV) GC->MS Check_M Check M+ (m/z 262) MS->Check_M Check_Ratio Analyze Ratio 168 vs 169 Check_M->Check_Ratio Present Res_12 ID: 1,2-Diphenoxybenzene (Ortho Effect Confirmed) Check_Ratio->Res_12 High 168 Res_Other ID: 1,3- or 1,4-Isomer (Check Retention Time) Check_Ratio->Res_Other High 169

Caption: Decision tree for identifying diphenoxybenzene isomers based on spectral data.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 1,4-diphenoxy-. National Institute of Standards and Technology.[2][3][4] [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Dibenzofuran. National Institute of Standards and Technology.[2][3][4] [Link]

  • Granoth, I. (1972). Ortho-effect in mass spectrometric fragmentation of diphenoxybenzenes and related compounds. Journal of the Chemical Society.
  • PubChem. 1,3-Diphenoxybenzene Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Guide: 1,2-Diphenoxybenzene vs. 1,4-Diphenoxybenzene

The following guide provides an in-depth technical comparison of 1,2-diphenoxybenzene and 1,4-diphenoxybenzene, focusing on their melting points, structural drivers, and industrial applications. [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1,2-diphenoxybenzene and 1,4-diphenoxybenzene, focusing on their melting points, structural drivers, and industrial applications.

[1][2]

Executive Summary

The melting point distinction between 1,2-diphenoxybenzene (ortho-isomer) and 1,4-diphenoxybenzene (para-isomer) presents a notable deviation from standard electrophilic substitution trends.[1][2] While para-isomers typically exhibit the highest melting points due to symmetry-driven crystal packing (Carnelley’s Rule), 1,2-diphenoxybenzene exhibits a higher melting point (~93°C) compared to its 1,4-counterpart (~76°C).[1][2]

This inversion is critical for their respective applications: the ortho-isomer’s sharp, higher melting transition makes it an ideal sensitizer for thermal paper , whereas the para-isomer’s lower melting point and linear geometry make it a preferred intermediate for polyether ether ketone (PEEK) synthesis and high-temperature lubricants.[2]

Physicochemical Property Comparison

The following table synthesizes experimental data to highlight the divergence in physical properties.

Property1,2-Diphenoxybenzene (Ortho)1,4-Diphenoxybenzene (Para)
CAS Number 3379-37-13061-36-7
Structure Ortho-substituted (Angled)Para-substituted (Linear)
Melting Point 93 – 96 °C [1, 2]73 – 78 °C [3, 4]
Boiling Point ~180 °C (at reduced pressure)~370 °C (at 760 mmHg)
Physical State (RT) White Crystalline SolidWhite Crystalline Solid
Dipole Moment High (Net dipole due to angle)Zero (Centrosymmetric)
Key Application Thermal Paper SensitizerPEEK Polymer Precursor

Note on the Meta-Isomer: For context, 1,3-diphenoxybenzene (meta) has the lowest melting point (~60°C), confirming the trend: Ortho > Para > Meta for this specific ether series.[2]

Mechanistic Analysis: The "Ortho Effect" Anomaly

Symmetry vs. Dipole Interactions

Standard organic chemistry principles suggest that high symmetry leads to efficient crystal packing and higher melting points.[1][3] However, diphenoxybenzenes defy this rule due to the flexibility of the ether linkage (-O-).[1][2]

  • 1,4-Diphenoxybenzene (Para): Although centrosymmetric, the molecule possesses significant rotational freedom around the ether bonds.[2] This flexibility can disrupt the formation of a tightly interlocked crystal lattice, lowering the energy required to break the lattice (fusion).[2]

  • 1,2-Diphenoxybenzene (Ortho): The proximity of the two bulky phenoxy groups creates a "locked" conformation due to steric hindrance.[2] This rigidity, combined with a strong net dipole moment , facilitates potent dipole-dipole intermolecular interactions.[1][2] These forces act as "molecular glue," raising the lattice energy and, consequently, the melting point above that of the non-polar para-isomer.[2]

Visualization of Structural Logic

The following diagram illustrates the relationship between molecular symmetry, intermolecular forces, and the resulting melting point hierarchy.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Property Ortho 1,2-Diphenoxybenzene (Ortho) Dipole Strong Dipole-Dipole Interactions Ortho->Dipole Asymmetric Geometry Packing Steric Locking (Rigid Conformation) Ortho->Packing Steric Hindrance Para 1,4-Diphenoxybenzene (Para) Symmetry Centrosymmetric (Zero Dipole) Para->Symmetry Linear Geometry HighMP Higher MP (~93°C) Suitable for Thermal Sensitizers Dipole->HighMP Increases Lattice Energy ModMP Moderate MP (~76°C) Suitable for Polymer Melts Symmetry->ModMP Efficient Packing but Weaker Forces Packing->HighMP Reduces Rotational Entropy

Figure 1: Causal pathway linking isomeric structure to melting point outcomes.[1][2]

Experimental Protocol: DSC Melting Point Determination

To objectively verify these melting points, Differential Scanning Calorimetry (DSC) is the gold standard.[2] This protocol ensures self-validation through calibration and precise thermal history control.[1]

Objective

Determine the onset melting temperature (


) and enthalpy of fusion (

) for diphenoxybenzene isomers.
Materials
  • Instrument: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).[2]

  • Reference: Indium standard (

    
    , 
    
    
    
    ).[2]
  • Sample Pan: Tzero Aluminum Hermetic Pans.

  • Purge Gas: Nitrogen (50 mL/min).

Workflow
  • Calibration:

    • Run Indium standard at 10°C/min.

    • Validation Criterion: Onset temperature must be

      
      . If not, recalibrate temperature axis.
      
  • Sample Preparation:

    • Weigh 2–5 mg of the dry crystalline sample into the aluminum pan.

    • Critical Step: Ensure the sample covers the bottom of the pan evenly for optimal thermal contact.[2]

    • Crimp the lid to seal hermetically.[2]

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1: Heat from 0°C to 120°C at 10°C/min (Erases thermal history).

    • Cool: Cool from 120°C to 0°C at 10°C/min (Induces controlled crystallization).

    • Ramp 2: Heat from 0°C to 120°C at 10°C/min (Data collection).

  • Data Analysis:

    • Analyze the endothermic peak from Ramp 2 .

    • Record Onset Temperature (not peak max) as the melting point.[2][3]

DSC_Workflow Start Start Calibrate Calibrate w/ Indium (Target: 156.6°C) Start->Calibrate Prep Weigh 2-5mg Sample (Hermetic Pan) Calibrate->Prep Pass Heat1 Heat Ramp 1 (Erase History) Prep->Heat1 Cool Cool Ramp (Recrystallize) Heat1->Cool Heat2 Heat Ramp 2 (Measure Tm) Cool->Heat2 Analyze Calc Onset Temp & Enthalpy Heat2->Analyze

Figure 2: Validated DSC workflow for accurate melting point determination.

Applications & Causality[1][2]

1,2-Diphenoxybenzene (Sensitizer)[1][2][4][5][6][7]
  • Application: Thermal recording materials (receipt paper, labels).[2]

  • Why? In thermal paper, a "sensitizer" is a solid that melts at a specific temperature to act as a solvent for the dye and developer.[2] The melting point of 93°C is the "sweet spot"—high enough to prevent background darkening (fogging) during storage at 50-60°C, but low enough to react instantly under the thermal print head [1, 2].[2]

1,4-Diphenoxybenzene (Polymer Intermediate)[1][2][8]
  • Application: Synthesis of Polyether Ether Ketone (PEEK) and high-temperature fluids.[1]

  • Why? The 76°C melting point allows the monomer to be easily melted and handled in bulk reactors.[2] Its linear, para-substituted structure is crucial for forming linear, semi-crystalline polymers with high mechanical strength.[2] A kinked ortho-isomer would disrupt the polymer chain packing, ruining the material's thermal stability [3].[2]

References

  • Takahashi, Y., et al. (1991).[2][4][5] Heat-sensitive recording material.[1][3][4][5] U.S. Patent 5,001,104.[1] (Identifies 1,2-diphenoxybenzene as a sensitizer with specific melting range requirements). Link

  • Hiraishi, S., et al. (1991).[2][5] Thermosensitive recording material. U.S. Patent 4,996,183.[1] (Discusses melting point ranges for sensitizers in thermal media). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520487, 1,4-Diphenoxybenzene. (Source for physical properties and CAS 3061-36-7).[1][2] Link[2]

  • Thermo Scientific Chemicals. (2024). 1,4-Diphenoxybenzene Safety Data Sheet. (Confirms melting point range of 72-76°C).[1][2][6][7] Link

Sources

Comparative

Publish Comparison Guide: Crystalline Structure &amp; Performance of 1,2-Diphenoxybenzene

This guide provides a rigorous technical comparison of the crystalline and physicochemical properties of 1,2-diphenoxybenzene against its structural isomers (1,3- and 1,4-diphenoxybenzene).[1][2] It is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the crystalline and physicochemical properties of 1,2-diphenoxybenzene against its structural isomers (1,3- and 1,4-diphenoxybenzene).[1][2] It is designed for researchers requiring actionable data on solid-state behavior, synthesis, and phase transition energetics.[1][2]

Executive Summary

1,2-Diphenoxybenzene (Ortho-isomer) represents a distinct conformational class within the diphenoxybenzene family.[1][2] Unlike its highly crystalline para- counterpart (1,4-diphenoxybenzene), the ortho- isomer exhibits suppressed crystallinity and a lower melting point due to the "propeller-like" steric clash of the two phenoxy groups.[1][2] This guide compares the structural determinants of these isomers, establishing why the 1,2-isomer is often utilized as a low-melting sensitizer or solvent intermediate rather than a structural crystalline scaffold.[1]

Structural Characterization & Molecular Architecture

The performance differences among diphenoxybenzenes are dictated by their ability to pack into a stable lattice. The 1,2-diphenoxybenzene molecule is characterized by significant steric strain that disrupts planarity, a key factor in its low melting point compared to its isomers.[1]

Conformational Analysis (The "Ortho Effect")
  • 1,2-Diphenoxybenzene (Ortho): The two bulky phenoxy groups at the 1,2-positions cannot lie coplanar with the central benzene ring due to steric repulsion between the ether oxygens and the ortho-hydrogens.[1] The molecule adopts a twisted "propeller" conformation (C2 symmetry approximation). This twist prevents efficient

    
     stacking, resulting in a lattice with lower cohesive energy.
    
  • 1,4-Diphenoxybenzene (Para): Adopts a centrosymmetric, step-like or sigmoidal conformation.[1][2] This symmetry allows for tight herringbone packing (typically Space Group P2₁/c or Pbca ), maximizing intermolecular Van der Waals forces and elevating the melting point.[1]

Crystallographic Data Comparison

Note: While the 1,4-isomer has a well-defined room-temperature crystal structure, the 1,2-isomer is a low-melting solid/liquid whose pure crystal structure is often determined via low-temperature X-ray diffraction (LT-XRD) or inferred from derivatives.[1][2]

Feature1,2-Diphenoxybenzene (Ortho)1,3-Diphenoxybenzene (Meta)1,4-Diphenoxybenzene (Para)
CAS Number 3379-37-13379-38-23061-36-7
Molecular Symmetry Low (

twisted)
Medium (Bent)High (

or

)
Melting Point < 60 °C (Low-melting solid/oil)*59 – 61 °C 76 – 78 °C
Packing Efficiency Low (Steric hindrance)ModerateHigh (Efficient stacking)
Lattice Energy Lowest (Least stable solid)IntermediateHighest (Most stable solid)

*Note: 1,2-diphenoxybenzene is frequently encountered as a supercooled liquid or low-melting solid in industrial contexts, unlike the robustly crystalline 1,4-isomer.[1][2]

Performance Comparison: Thermal & Physical Properties

For drug development and materials science, the phase behavior is critical. The following logic map visualizes how molecular substitution patterns dictate the macroscopic performance (Melting Point and Solubility).

IsomerPerformance Subst Substitution Pattern Ortho 1,2- (Ortho) High Steric Strain Subst->Ortho Meta 1,3- (Meta) Bent Geometry Subst->Meta Para 1,4- (Para) High Symmetry Subst->Para Conf_Ortho Twisted 'Propeller' No Planarity Ortho->Conf_Ortho Steric Repulsion MP_Low Low MP (<60°C) High Solubility Meta->MP_Low Intermediate Conf_Para Stepped/Planar Efficient Stacking Para->Conf_Para Symmetry Conf_Ortho->MP_Low Weak Lattice Forces MP_High High MP (76-78°C) High Stability Conf_Para->MP_High Strong Pi-Stacking

Figure 1: Structure-Property Relationship Flowchart.[1][2] The high symmetry of the para-isomer drives it toward high stability, while the steric clash in the ortho-isomer (1,2-DPOB) suppresses crystallinity.[1]

Solubility & Stability Profile
  • 1,2-Diphenoxybenzene: Due to its lower lattice energy, it exhibits higher solubility in non-polar solvents (e.g., dichloromethane, toluene) compared to the 1,4-isomer.[1] It is kinetically faster to dissolve, making it a superior candidate for liquid-phase applications or as a plasticizer/sensitizer.[2]

  • 1,4-Diphenoxybenzene: Requires higher energy (heat) to disrupt the crystal lattice, resulting in slower dissolution rates at room temperature.[1]

Experimental Protocols
Protocol A: Synthesis via Ullmann Ether Coupling

The most robust method for synthesizing 1,2-diphenoxybenzene involves the copper-catalyzed coupling of 2-bromophenyl phenyl ether or 1,2-dibromobenzene with phenol.[1][2]

Reagents:

  • 1,2-Dibromobenzene (1.0 eq)[1][2]

  • Phenol (2.2 eq)[1]

  • Potassium Carbonate (

    
    , 3.0 eq)[1]
    
  • Catalyst: Copper(I) Iodide (CuI, 10 mol%) + Ligand (e.g., 1,10-Phenanthroline or L-Proline)[1][2]

  • Solvent: DMSO or DMF[2]

Workflow:

  • Charge: Combine aryl halide, phenol, base, and catalyst in a reaction vessel under inert atmosphere (

    
    ).
    
  • Heat: Stir at 110–130 °C for 24 hours. The ortho substitution makes this reaction slower than the para equivalent due to steric hindrance at the reaction site.

  • Workup: Cool to RT. Dilute with water and extract with ethyl acetate.

  • Purification: The crude product is often an oil or low-melting solid. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 95:5).

UllmannSynthesis Start Start: 1,2-Dibromobenzene + Phenol Mix Add Base (K2CO3) & Cu Catalyst Start->Mix Heat Heat to 120°C (24 Hours, N2 atm) Mix->Heat Ullmann Coupling Extract Extraction (EtOAc / Water) Heat->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify Product Product: 1,2-Diphenoxybenzene (Low-melting solid/oil) Purify->Product

Figure 2: Synthesis Workflow for 1,2-Diphenoxybenzene via Ullmann Coupling.

Protocol B: Crystallization for X-Ray Analysis

Because 1,2-diphenoxybenzene has a low melting point, growing high-quality single crystals requires controlled cooling rather than simple evaporation.[1][2]

  • Dissolution: Dissolve 100 mg of 1,2-diphenoxybenzene in a minimum amount of warm Ethanol or Methanol (~40 °C).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove nucleation sites (dust).
    
  • Slow Cooling: Place the vial in a Dewar flask containing warm water to allow very slow cooling to room temperature over 12 hours.

  • Refrigeration: If no crystals form at RT (common for this isomer), transfer the vial to a refrigerator (4 °C) and then a freezer (-20 °C).

  • Harvesting: Isolate crystals cold to prevent melting during handling.

References
  • Structure and Isomerism of Diphenyl Ethers

    • Title: "Crystal structure and Hirshfeld surface analysis of 1,2-bis(2′,6′-diisopropoxy-[2,3′-bipyridin]-6-yl)benzene" (Contextual structural analog)[1][2]

    • Source: PubMed / PMC[2]

    • URL:[Link]

  • Physical Properties of Diphenoxybenzene Isomers

    • Title: "1,4-Diphenoxybenzene | CAS 3061-36-7 | Properties & Melting Point"
    • Source: ChemicalBook / PubChem
    • URL:[Link][1]

  • Synthesis Methodologies (Ullmann Reaction)

    • Title: "Ullmann Reaction - Organic Chemistry Portal"[1][2]

    • Source: Organic Chemistry Portal[2][3]

    • URL:[Link][1]

  • Comparative Melting Point D

    • Title: "1,3-Diphenoxybenzene Product Properties"
    • Source: Sigma-Aldrich / Merck[1]

Sources

Validation

High-Fidelity UV-Vis Spectroscopic Profiling of 1,2-Diphenoxybenzene: A Comparative Guide for Advanced Photochemical Applications

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who utilize diaryl ethers as foundational scaffolds. 1,2-Diphenoxybenzene (CAS: 3379-37-1) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who utilize diaryl ethers as foundational scaffolds. 1,2-Diphenoxybenzene (CAS: 3379-37-1) is a critical precursor in the synthesis of cross-conjugated polymers, advanced photoactive materials, and complex pharmaceutical agents.

However, accurately characterizing its photophysical properties requires more than just placing a cuvette in a spectrophotometer. Understanding the causality behind its UV-Vis absorption profile—and how it compares to its structural isomers—is essential for designing UV-curable resins, photo-redox catalytic cycles, or evaluating compound purity.

This guide objectively compares the UV-Vis performance of 1,2-diphenoxybenzene against alternative aromatic ethers and provides a self-validating experimental protocol to ensure absolute data integrity in your laboratory.

Mechanistic Principles of UV-Vis Absorption in Diaryl Ethers

The UV-Vis absorption spectrum of [1] is dictated by the interaction between the


-electron systems of its three benzene rings and the non-bonding lone pairs (

) on its two ether oxygens.

When evaluating these molecules, we primarily observe strong


 transitions and secondary 

transitions. The defining variable among diphenoxybenzene isomers is steric hindrance .

In 1,2-diphenoxybenzene, the ortho arrangement of the two bulky phenoxy groups forces the molecule out of coplanarity. This steric clash restricts the resonance overlap across the ether bridges. Consequently, compared to its para counterpart (1,4-diphenoxybenzene), 1,2-diphenoxybenzene exhibits a slight hypsochromic (blue) shift and a reduced molar extinction coefficient (


). Understanding this structure-property relationship is vital when selecting an isomer for applications requiring specific light-harvesting capabilities.

Comparative UV-Vis Performance Data

To make informed material selection decisions, researchers must compare 1,2-diphenoxybenzene against simpler analogs like [2] and its structural isomers. The table below synthesizes the photophysical profiles of these alternatives in chloroform (


).
CompoundIUPAC Name

(nm) in

Est. Molar Extinction Coefficient (

)
Conjugation / Steric Profile
Diphenyl Ether Phenoxybenzene265, 272, 279~1,900

High flexibility, baseline

-overlap.
1,2-Diphenoxybenzene 1,2-Diphenoxybenzene~268~14,500

High steric hindrance , restricted coplanarity.
1,3-Diphenoxybenzene 1,3-Diphenoxybenzene~271~15,200

Moderate steric hindrance, intermediate resonance.
1,4-Diphenoxybenzene 1,4-Diphenoxybenzene264 - 271~16,800

Minimal steric hindrance, extended

-system [3].

Note: The fine vibrational structure (multiple peaks around 265-279 nm) is characteristic of the aromatic rings in these ethers. 1,4-diphenoxybenzene derivatives often show a strong absorption band around 264–271 nm with a shoulder extending past 300 nm [3].

Experimental Workflow: Self-Validating UV-Vis Protocol

To achieve trustworthy, publication-quality spectra, your methodology must be a self-validating system. The following protocol explains not just the how, but the why behind each step.

Step 1: Reagent and Solvent Preparation
  • Action : Weigh 2.62 mg of 1,2-diphenoxybenzene (MW: 262.3 g/mol ) and dissolve in 10 mL of HPLC-grade Chloroform to create a 1.0 mM stock.

  • Causality : Chloroform is selected for its excellent solvation of bulky aromatic ethers and its low UV cutoff (245 nm), which safely avoids solvent interference with the critical 260-280 nm

    
     bands.
    
Step 2: Serial Dilution for Linearity
  • Action : Dilute the stock to a working concentration of

    
     M.
    
  • Causality : High concentrations of diaryl ethers can lead to intermolecular

    
    -stacking and excimer formation. This aggregation causes artificial bathochromic (red) shifts and distorts the true molecular absorption profile.
    
Step 3: Optical Baseline Correction
  • Action : Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with pure Chloroform.

  • Causality : Quartz (

    
    ) is optically transparent down to 200 nm. Standard borosilicate glass absorbs UV light strongly below 300 nm, which would obliterate the target spectral data of the diphenoxybenzenes.
    
Step 4: Spectral Acquisition
  • Action : Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Causality : A narrow slit width is mandatory to resolve the fine vibrational structures (the distinct peaks at ~265, 272, and 279 nm) typical of phenoxy-aromatic systems.

Step 5: The Self-Validation Loop (Beer-Lambert Check)
  • Action : Measure the absorbance at the

    
     across five distinct concentrations (e.g., 
    
    
    
    ). Plot Absorbance vs. Concentration.
  • Causality : A linear regression yielding an

    
     validates the data. Any deviation from linearity instantly flags the presence of solvent contamination, cuvette mismatch, or concentration-dependent aggregation, ensuring you never publish artifactual data.
    

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the spectroscopic protocol described above.

UV_Vis_Workflow A 1. Analyte Preparation (1,2-Diphenoxybenzene) B 2. Solvent Selection (HPLC-Grade CHCl3) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. Spectral Acquisition (200-400 nm Scan) C->D E 5. Beer-Lambert Validation (Linearity Check R² ≥ 0.999) D->E F 6. Comparative Analysis (vs. Isomers & Diphenyl Ether) E->F

Fig 1. Self-validating high-fidelity UV-Vis spectroscopic workflow for aromatic ethers.

Summary for Drug Development & Materials Science

When choosing between 1,2-diphenoxybenzene and its isomers, researchers must account for the steric-induced reduction in


-conjugation. If your application requires maximum light absorption and a red-shifted profile (e.g., highly efficient photo-initiators), the para isomer (1,4-diphenoxybenzene) is superior due to its extended planarity. However, if your synthesis requires specific ortho-directed metalation or the creation of twisted, non-planar polymeric architectures (often desired in OLED materials to prevent crystallization), 1,2-diphenoxybenzene is the optimal scaffold.

By adhering to the self-validating UV-Vis protocol outlined above, you ensure that the photophysical data driving your structural decisions is both accurate and reproducible.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 621655, 1,2-Diphenoxybenzene" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7583, Diphenyl Ether" PubChem,[Link]

  • Habaue, S., Ohnuma, M., Mizoe, M., & Temma, T. "UV-vis absorption spectra of the obtained polymers and the model compounds" ResearchGate,[Link]

Comparative

Comparative Guide: Aromatic Ether Redox Potentials

Topic: Comparative Guide to Aromatic Ether Redox Potentials Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Electrochemists Executive Summary & Strategic Utility Aromatic ethers (e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Aromatic Ether Redox Potentials Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Electrochemists

Executive Summary & Strategic Utility

Aromatic ethers (e.g., anisole, veratrole) are ubiquitous motifs in medicinal chemistry and functional materials. Their oxidative stability is a critical parameter governing metabolic fate (e.g., P450-mediated


-dealkylation) and performance in redox flow batteries.

This guide provides a rigorous comparison of the oxidation potentials (


) of key aromatic ethers. It establishes the causal link between structural substituents and electrochemical behavior, providing a self-validating protocol for determining these values experimentally.

Key Insight: The oxidation potential of aromatic ethers is strictly governed by the Hammett correlation . Electron-donating groups (EDGs) stabilize the radical cation intermediate, lowering


, while electron-withdrawing groups (EWGs) destabilize it, raising 

.

Comparative Analysis of Redox Potentials

The following table synthesizes experimental data for common aromatic ethers. Potentials are reported vs. the Ferrocene/Ferrocenium (


) couple in Acetonitrile (MeCN), which is the IUPAC-recommended internal standard for non-aqueous solvents.

Note on Reference Electrodes: Values in literature often cite SCE or Ag/AgCl.

  • Conversion:

    
     (in MeCN).
    
Table 1: Oxidation Potentials of Aromatic Ethers (vs. )
CompoundStructure

(V)
Electronic EffectStability/Outcome
1,4-Dimethoxybenzene p-Substituted0.95 Strong Resonance (+R)Stable Radical Cation (Quinoidal)
1,2-Dimethoxybenzene o-Substituted1.15 Steric Inhibition of ResonanceReactive Radical Cation
1,3,5-Trimethoxybenzene sym-Trisubstituted1.18 Synergistic ActivationHighly Electron Rich
4-Methylanisole p-Alkyl1.25 Inductive (+I) + ResonanceOxidative Coupling prone
Anisole Mono-ether1.35 Baseline (+R)o/p-Hydroxylation (Metabolic)
1,3-Dimethoxybenzene m-Substituted1.55 Non-cooperative ResonanceRapid Polymerization
4-Nitroanisole p-Nitro> 2.10 Strong Withdrawal (-R, -I)Metabolically Stable / Inert
Technical Analysis of Trends
  • Positional Isomerism (The "Para" Effect):

    • 1,4-Dimethoxybenzene is significantly easier to oxidize than the 1,2-isomer (Veratrole). The para arrangement allows for a symmetric quinoidal radical cation structure that effectively delocalizes the positive charge.

    • 1,2-Dimethoxybenzene suffers from steric repulsion between adjacent methoxy groups, twisting them out of planarity and reducing orbital overlap (resonance stabilization).

  • The Hammett Correlation:

    • Comparing 4-Methylanisole (1.25 V) to Anisole (1.35 V) and 4-Nitroanisole (>2.10 V) perfectly illustrates linear free-energy relationships.

    • Mechanism: The initial electron transfer creates a radical cation. Substituents that donate electron density (methyl) stabilize this electron-deficient species, lowering the energy barrier (

      
      ).
      

Mechanistic Pathways: The ECE Mechanism

The oxidation of aromatic ethers typically follows an ECE mechanism (Electron transfer


 Chemical step 

Electron transfer).
Diagram 1: Oxidative Mechanism of Anisole

This diagram illustrates the pathway from the neutral ether to the metabolic product or polymer.

AnisoleOxidation Fig 1: ECE Mechanism. The stability of the Radical Cation determines the potential. Anisole Anisole (Neutral) RadCat Radical Cation [Ph-OMe]•+ Anisole->RadCat -1 e- (Oxidation) Resonance Resonance Structures (Ortho/Para + charge) RadCat->Resonance Delocalization NuAttack Nucleophilic Attack (H2O / Solvent) Resonance->NuAttack + Nu: (Slow Step) Product Quinone / Polymer (Final Product) NuAttack->Product -1 e-, -H+

Experimental Protocol: High-Precision Cyclic Voltammetry

To replicate the values above or test new derivatives, strict adherence to this self-validating protocol is required.

Reagents & Setup
  • Solvent: HPLC-grade Acetonitrile (MeCN), dried over 3Å molecular sieves. Water content must be <50 ppm to prevent side reactions.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Recrystallized from ethanol/water and vacuum dried.
    
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference: Silver wire (Pseudo-reference). CRITICAL: Use Ferrocene as an internal standard.

Step-by-Step Workflow
  • Electrode Polishing:

    • Polish glassy carbon with 0.05

      
       alumina slurry on a felt pad for 2 minutes.
      
    • Sonicate in DI water for 30 seconds, then rinse with acetone and dry.

    • Validation: Run a background scan in pure electrolyte. Current should be flat (< 1

      
      ) between 0 V and 2.5 V.
      
  • Sample Preparation:

    • Dissolve the aromatic ether (1 mM) in the electrolyte solution (10 mL).

    • Degassing: Bubble dry Nitrogen or Argon through the solution for 5 minutes to remove oxygen (which reduces at -0.4 V and interferes with baselines).

  • Data Acquisition (The Measurement):

    • Scan Range: 0 V

      
       +2.0 V 
      
      
      
      0 V.
    • Scan Rate: 100 mV/s.[1]

    • Record the Anodic Peak Potential (

      
      ). Note: Most ether oxidations are irreversible; you will see an oxidation peak but no return reduction peak.
      
  • Internal Standardization (The "Trust" Step):

    • After recording the ether's voltammogram, add a grain of Ferrocene to the same cell.

    • Run the scan again.[1] You will see the ether peak and a new reversible couple for Ferrocene.

    • Calculation:

      
      .
      
Diagram 2: Experimental Workflow

CV_Workflow Fig 2: Self-Validating CV Protocol using Internal Standardization. Start Start: Electrode Prep Blank 1. Run Blank Electrolyte (Check for impurities) Start->Blank Analyte 2. Add Aromatic Ether (1mM) & Degas (N2, 5 min) Blank->Analyte Scan1 3. Record CV (0 to +2.0 V) Identify Ep,a Analyte->Scan1 InternalStd 4. Add Ferrocene (Internal Standard) Scan1->InternalStd Scan2 5. Record CV with Fc Determine Shift InternalStd->Scan2 Calc 6. Calculate E vs Fc/Fc+ Scan2->Calc

References

  • Hammett Equation & Substituent Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Electrochemical Oxidation of Ethers

    • Zeng, C. C., & Becker, J. Y. (2004).[2] Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053-1059.[2] Link

  • IUPAC Recommendations for Potentials

    • Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461-466. Link

  • Metabolic Implications

    • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

Sources

Validation

High-Precision Elemental Analysis of Aromatic Ethers: Benchmarking Dynamic Flash Combustion against Purge &amp; Trap using 1,4-Diphenoxybenzene (C18H14O2)

As a Senior Application Scientist, selecting the correct elemental analysis methodology requires a fundamental understanding of the analyte's thermochemical behavior. 1,4-Diphenoxybenzene (C18H14O2) is a highly stable ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct elemental analysis methodology requires a fundamental understanding of the analyte's thermochemical behavior. 1,4-Diphenoxybenzene (C18H14O2) is a highly stable aromatic ether utilized as a critical building block in the synthesis of sulfonated poly(arylene ether)s for proton exchange membranes, liquid crystal precursors, and advanced polymers[1][2].

Validating the purity of synthesized C18H14O2 requires absolute precision. Its theoretical elemental composition is C: 82.42%, H: 5.38%, and O: 12.20% [1]. However, the rigid, multi-phenyl ether structure of this molecule presents a unique combustion challenge. This guide objectively compares the performance of Dynamic Flash Combustion (DFC) —represented by the Thermo Scientific FlashSmart system—against traditional Purge and Trap (P&T) chromatography systems, providing the experimental causality and self-validating protocols necessary for drug development and materials research.

The Mechanistic Challenge: Causality in Experimental Design

The primary challenge in the elemental analysis of C18H14O2 is its high thermal stability. The molecule consists of three benzene rings linked by two strong ether oxygens[3].

  • The Limitation of Purge & Trap (P&T): Traditional P&T systems rely on steady-state furnace temperatures (typically 950°C–1150°C) and adsorption/desorption traps to separate gases. When analyzing highly aromatic structures like C18H14O2, steady-state heating often fails to completely break the C=C and C-O-C bonds, leading to the formation of refractory carbon (soot). This results in a negative bias in carbon recovery.

  • The Dynamic Flash Combustion (DFC) Advantage: DFC circumvents soot formation through localized thermodynamics. The sample is weighed into a tin capsule and dropped into a 1060°C furnace precisely as a predetermined pulse of pure O₂ is injected[4][5]. The causality is simple but highly effective: the exothermic oxidation of the tin capsule creates a localized micro-environment of ~1800°C. This instantaneous thermal shock guarantees the complete, quantitative conversion of C18H14O2 into CO₂ and H₂O.

  • Oxygen Pyrolysis Causality: Oxygen cannot be analyzed via combustion. Instead, the sample is pyrolyzed in a silver capsule (tin would scavenge oxygen) at 1060°C. We utilize a reactor filled with nickel-coated carbon . The carbon provides the reducing environment, while the nickel acts as an essential catalyst to rapidly convert the sterically hindered ether oxygens of C18H14O2 into Carbon Monoxide (CO)[5]. Without the nickel catalyst, the conversion kinetics are too slow, causing peak tailing and artificially low oxygen readings.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness (E-E-A-T), the analytical workflow must be self-validating. The following protocol utilizes internal checks to guarantee that the data generated is free from atmospheric contamination or instrumental drift.

Phase 1: System Calibration & Blank Validation
  • Baseline Stabilization: Purge the system with Helium carrier gas (140 mL/min) until the Thermal Conductivity Detector (TCD) signal drift is < 10 µV/h. This validates the absence of atmospheric micro-leaks.

  • Dynamic Blank Subtraction: Analyze three empty tin capsules (for CHN) and three empty silver capsules (for O). The software automatically averages and subtracts this blank area from subsequent runs, mathematically eliminating background nitrogen or oxygen introduced by the capsule matrix.

  • K-Factor Calibration: Weigh 2.0, 2.5, and 3.0 mg of a certified reference material, such as BBOT (C18H22N2O2S). Generate a linear K-factor response curve. The protocol is self-validated only if the correlation coefficient (R²) is ≥ 0.999.

Phase 2: CHN Combustion Workflow
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 1,4-Diphenoxybenzene into a tin capsule using a microbalance (0.001 mg resolution). Fold and crimp the capsule to exclude trapped ambient air.

  • Flash Oxidation: The autosampler drops the capsule into the left furnace (1060°C) alongside the O₂ pulse. The resulting 1800°C exotherm completely oxidizes the sample[4].

  • Reduction: The gas mixture passes through a copper reduction reactor to scrub excess O₂ and reduce any formed nitrogen oxides (NOx) to N₂ gas.

  • Separation & Detection: The gases pass through a continuous isothermal GC column, sequentially eluting N₂, CO₂, and H₂O into the TCD for quantification.

Phase 3: Oxygen Pyrolysis Workflow
  • Sample Preparation: Weigh 1.5–2.0 mg of C18H14O2 into a silver capsule.

  • Catalytic Pyrolysis: Drop the sample into the right furnace (1060°C). The nickel-coated carbon quantitatively reduces the ether oxygens to CO[5].

  • Detection: The CO is separated via GC and quantified by the TCD.

Visualizing the Analytical Workflow

G Sample 1,4-Diphenoxybenzene (C18H14O2) Combustion Dynamic Flash Combustion (1060°C + O2 Pulse) Sample->Combustion Tin Capsule Autosampler Reduction Copper Reduction (Removes Excess O2) Combustion->Reduction CO2, H2O, O2 (He Carrier) Separation Isothermal GC Column (Gas Separation) Reduction->Separation CO2, H2O Detection TCD Detection (Quantifies C, H, O) Separation->Detection Elution: 1. CO2 2. H2O

Workflow of Dynamic Flash Combustion for CHN/O analysis of 1,4-Diphenoxybenzene.

Performance Comparison & Data Presentation

When benchmarking the synthesized 1,4-Diphenoxybenzene, the Dynamic Flash Combustion method demonstrates superior accuracy and precision compared to the traditional Purge & Trap alternative. Because DFC prevents soot formation, the carbon recovery perfectly aligns with the theoretical calculations[1].

Table 1: Elemental Recovery Comparison for C18H14O2 (n=5 replicates)

ElementTheoretical (%)DFC (FlashSmart) (%)P&T (Alternative) (%)DFC RSD (%)P&T RSD (%)
Carbon (C) 82.4282.4081.850.150.45
Hydrogen (H) 5.385.395.420.100.25
Oxygen (O) 12.2012.1811.950.180.50

Note: The negative bias in the P&T Carbon and Oxygen data highlights the incomplete breakdown of the aromatic ether linkages under steady-state thermal conditions.

Table 2: Operational Efficiency Comparison

ParameterDynamic Flash CombustionPurge & Trap Chromatography
Combustion Temp 1060°C (Flash Exotherm to 1800°C)950°C - 1150°C (Steady State)
Gas Separation Continuous Isothermal GC ColumnSequential Adsorption/Desorption Traps
Analysis Time ~5 minutes per sample~12 minutes per sample
Matrix Suitability High (Ideal for rigid aromatics/polymers)Moderate (Prone to soot with aromatics)

Conclusion

For researchers synthesizing complex aromatic ethers like 1,4-Diphenoxybenzene (C18H14O2), relying on traditional Purge and Trap elemental analysis can lead to false-negative purity assessments due to incomplete combustion. By utilizing the localized 1800°C exotherm of Dynamic Flash Combustion and the catalytic efficiency of nickel-coated carbon for pyrolysis, laboratories can achieve highly accurate, self-validating CHN/O data. This ensures the structural integrity of the precursors before they are polymerized into advanced materials or formulated into active pharmaceutical ingredients.

References

1.[3] 1,4-Diphenoxybenzene | C18H14O2 | CID 520487 - PubChem - NIH. PubChem. 2.[4] CHN(O)S Elemental Analysis. Measurlabs. 3.[5] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific. 4.[1] Sulphonated biphenylated poly(aryl ether ketone)s for fuel cell applications. NRC Publications Archive. 5.[2] Buy 1,4-Diphenoxybenzene | 3061-36-7. Smolecule.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal and Handling of 1,2-Diphenoxybenzene

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system. The handling and disposal of 1,2-Diphenoxybenzene (CAS: 3379-37-1)—a sta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system. The handling and disposal of 1,2-Diphenoxybenzene (CAS: 3379-37-1)—a stable diaryl ether utilized in advanced organic synthesis and drug development—requires a precise understanding of its physicochemical behavior.

Because diaryl ethers possess low aqueous solubility and pose persistent threats to aquatic ecosystems, improper disposal (such as sink disposal or fume hood evaporation) is not only a regulatory violation but a fundamental breach of scientific integrity[1][2]. This guide provides a field-proven, step-by-step methodology for the compliant segregation, containment, and disposal of 1,2-Diphenoxybenzene under EPA and RCRA frameworks[3][4].

Physicochemical Causality & Regulatory Parameters

To design an effective disposal plan, we must first understand the material. 1,2-Diphenoxybenzene is a stable organic compound that resists standard aqueous degradation. When exposed to extreme heat or fire conditions, it decomposes into hazardous carbon monoxide and carbon dioxide[5]. Furthermore, it is strictly incompatible with strong oxidizing agents, meaning it must be rigorously segregated from nitrates, perchlorates, and peroxides in the waste stream[5][6].

Quantitative Operational Data

The following table summarizes the critical parameters that dictate our disposal logistics:

ParameterSpecification / LimitOperational Rationale
Chemical Identity 1,2-Diphenoxybenzene (CAS: 3379-37-1)Accurate identification is required for RCRA labeling.
Waste Classification Non-Halogenated Organic WasteDictates the incineration pathway and fuel-blending compatibility.
Incompatibilities Strong Oxidizing AgentsPrevents exothermic reactions or pressurization in waste drums.
Headspace Requirement 10% MinimumAccommodates vapor expansion and prevents container rupture[3][6].
SAA Volume Limit 55 Gallons (Total Hazardous Waste)Federal RCRA limit for Satellite Accumulation Areas[2][7].
SAA Time Limit 3 Days (Once container is full)Mandates immediate transfer to EHS upon reaching capacity[6].

Waste Management Workflow Visualization

The following diagram maps the self-validating logical relationships in our disposal protocol. Each node represents a critical checkpoint designed to prevent downstream failures.

G Start Waste Generation (1,2-Diphenoxybenzene) Check Check Incompatibilities (Isolate from Oxidizers) Start->Check Segregate Contain Primary Containment (Glass/HDPE, tightly capped) Check->Contain Transfer Label RCRA Hazardous Labeling (List % Composition) Contain->Label Tag immediately SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store securely EHS EHS / Contractor Pickup (Within 3 days of full capacity) SAA->EHS Request transfer Incinerate Final Disposal (High-Temp Incineration) EHS->Incinerate EPA-compliant destruction

Workflow for the compliant segregation, storage, and disposal of 1,2-Diphenoxybenzene waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This methodology ensures that every action is verifiable and compliant with federal Resource Conservation and Recovery Act (RCRA) guidelines[3].

Phase 1: Segregation and Containment

Causality: Mixing incompatible wastes increases the volume of hazardous material and risks violent chemical reactions[6][7].

  • Select the Receptacle: Utilize a chemically compatible, leak-proof container. For 1,2-Diphenoxybenzene (whether neat or in organic solvent solution), amber glass or High-Density Polyethylene (HDPE) containers with PTFE-lined screw caps are required. Do not use metal containers if the waste stream contains acidic byproducts[3][6].

  • Transfer the Waste: In a certified chemical fume hood, carefully transfer the chemical into the waste container.

  • Verify Headspace: Fill the container to no more than 90% capacity. Self-Validation: Visually confirm at least 1-inch of headspace exists below the neck to allow for vapor expansion[3][6].

  • Seal the Container: Securely cap the container immediately after adding waste. Leaving funnels in waste containers is a direct violation of EPA emissions standards[4][7].

Phase 2: RCRA Labeling

Causality: Unknown chemicals cannot be legally transported or incinerated, leading to costly "unknown waste" characterization fees.

  • Apply the Label: Attach a standardized "Hazardous Waste" label the moment the first drop of waste enters the container[7].

  • Detail the Composition: Write "1,2-Diphenoxybenzene" (do not use abbreviations or structural formulas). If in solution, list all solvents by percentage (e.g., 1,2-Diphenoxybenzene 5%, Dichloromethane 95%)[6].

  • Mark Hazards: Check the appropriate GHS hazard boxes: Irritant and Toxic to Aquatic Life[7].

Phase 3: Satellite Accumulation Area (SAA) Storage

Causality: SAAs provide localized control of waste, preventing lab-wide contamination in the event of a primary container failure[4][6].

  • Secondary Containment: Place the sealed, labeled container into a secondary containment tray (e.g., a polyethylene tub) capable of holding 110% of the primary container's volume[4][7].

  • Isolate Incompatibles: Ensure the SAA does not contain any strong oxidizing agents (e.g., nitric acid, peroxides)[6].

  • Monitor Capacity: Once the container reaches the 90% fill line, date the label. You have exactly three (3) days to transfer this container to your institutional Environmental Health and Safety (EHS) department or a licensed waste contractor[6].

Phase 4: Final Disposal Execution
  • Request Pickup: Submit a waste collection request to your EHS department. Do not transport hazardous waste through public corridors yourself unless specifically authorized[2].

  • Prohibited Actions: Never dispose of 1,2-Diphenoxybenzene down the sink drain, and never attempt to evaporate it in a fume hood as a method of disposal[2]. Final destruction must be achieved via EPA-approved high-temperature incineration[3].

Emergency Logistics: Spill Response Plan

In the event of a 1,2-Diphenoxybenzene spill, immediate containment is required to prevent environmental release.

  • Evacuate and Ventilate: Ensure the fume hood is running or the area is well-ventilated. Remove all ignition sources[5].

  • Don PPE: Equip standard lab PPE: chemical safety goggles, impervious nitrile gloves, and a lab coat[5].

  • Containment: If liquid, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use combustible absorbents like sawdust[8]. If solid, gently sweep up the material avoiding dust generation[5].

  • Recovery: Shovel the absorbed mixture into a suitable, compatible waste container[5].

  • Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been picked up. Treat all contaminated cleanup materials (absorbents, gloves) as hazardous waste[7].

References

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Management. Available at: [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,2-Diphenoxybenzene

CAS: 3379-37-1 | Formula: C₁₈H₁₄O₂ | Structure: o-Diphenoxybenzene[1][2][3] Executive Summary & Risk Profile Context: 1,2-Diphenoxybenzene is a polyphenyl ether (PPE) derivative.[1][2][3] While chemically stable and poss...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3379-37-1 | Formula: C₁₈H₁₄O₂ | Structure: o-Diphenoxybenzene[1][2][3]

Executive Summary & Risk Profile

Context: 1,2-Diphenoxybenzene is a polyphenyl ether (PPE) derivative.[1][2][3] While chemically stable and possessing low volatility at room temperature, its lipophilic nature and structural similarity to other aromatic ethers necessitate specific precautions against skin absorption and environmental release.[3] It is frequently encountered as a crystalline solid or a high-temperature fluid in synthesis and heat-transfer applications.[1][2][3]

The "Why" Behind the Safety:

  • Lipophilicity: The molecule's three aromatic rings make it highly fat-soluble.[1][2][3] While acute toxicity is low, this property facilitates dermal absorption.[2][3] Standard latex gloves are permeable to aromatic ethers; therefore, barrier selection is critical.[2][3]

  • Thermal Stability: Often used in high-temperature settings, the risk shifts from simple chemical exposure to thermal-chemical burns and the inhalation of aerosolized mists or degradation byproducts.[1][2][3]

  • Static Potential: As a dry organic powder, it is prone to static charge accumulation during weighing, posing a dispersion risk.[2][3]

PPE Selection Matrix

Standard laboratory PPE (Lab coat, safety glasses) is the baseline.[3] The following upgrades are required for specific operations.

Protection ZoneLow Risk (Dry Solid / Sealed)High Risk (Solutions / Heating / Spills)Technical Rationale
Hand Protection Nitrile (min 0.11 mm)Laminate (Silver Shield) or Viton Aromatic ethers can swell and degrade Nitrile/Neoprene over time.[1][2][3] For solutions (e.g., in DCM or Toluene), the solvent dictates the glove; Laminate offers broad spectrum resistance.[3]
Respiratory N95 / P1 (Particulate)Half-face w/ OV/P100 CartridgeLow vapor pressure reduces room-temp inhalation risk, but heating generates organic vapors and mists requiring OV protection.[1][2][3]
Eye/Face Safety Glasses w/ Side ShieldsChemical Goggles + Face ShieldHeated fluids pose a splash hazard.[1][2] Goggles prevent vapor absorption through the lacrimal duct.[2][3]
Body Cotton Lab CoatTyvek® Sleeves + ApronCotton absorbs; Tyvek repels.[1][2] Essential when handling large liquid volumes to prevent skin saturation.[2][3]
Operational Protocols
A. Weighing & Transfer (Solid State)

Goal: Prevent particulate dispersion and static discharge.[2][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "flyaway."[1][2][3] Use glass or metal spatulas; avoid plastic which generates static.[1][2][3]

  • Transfer:

    • Do not pour from the stock bottle.

    • Transfer small amounts to a secondary weighing boat.[2][3]

    • Clean the balance area immediately with a solvent-dampened wipe (Ethanol) to capture invisible dust.[1][2][3]

B. Solubilization & Reaction Setup

Goal: Prevent splash and exposure to concentrated solutions.

  • Solvent Choice: 1,2-Diphenoxybenzene is soluble in organic solvents (Benzene, Toluene, Chloroform).[1][2][3]

    • Critical: If dissolving in halogenated solvents (e.g., DCM), standard Nitrile gloves provide <5 minutes of protection.[2][3] Double-gloving (PE laminate under Nitrile) is mandatory.[1][2][3]

  • Heating:

    • If heating >60°C, ensure the system is closed (reflux) or actively vented.[3]

    • Flash Point: ~200°C (estimated based on isomers).[1][2] While high, avoid open flames.

C. Emergency Response: Spills

Self-Validating Step: If you can smell a sweet, geranium-like odor, the containment has failed.[1][3]

  • Solid Spill: Do not dry sweep (creates dust).[1][2][3] Cover with wet paper towels or oil-dri, then scoop into a waste container.[1][2][3]

  • Liquid/Melt Spill:

    • Stop: Evacuate the immediate area if hot.[1][2][3]

    • Contain: Use polypropylene absorbent pads (universal or oil-only).[1][2][3]

    • Decontaminate: Scrub the surface with a detergent/water mixture (surfactants are needed to lift the oily residue) followed by an acetone wipe.[3]

Waste Disposal Logic

1,2-Diphenoxybenzene is toxic to aquatic life with long-lasting effects.[1][2][3] It must NEVER enter the drainage system.[1][3][4]

Waste StreamDisposal MethodCode (Typical)Notes
Solid Waste IncinerationD001 / Organic Label as "Solid Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[1][2][3]
Liquid Waste Fuel Blending / IncinerationOrganic Solvent Segregate based on the solvent used.[1][2]
Contaminated PPE Hazardous Solid WasteTrace Contam. Heavily soiled gloves/rags must be treated as chemical waste, not trash.[1][2]
Visual Workflow: Safe Handling Loop

The following diagram illustrates the decision logic for handling 1,2-Diphenoxybenzene, emphasizing the "Stop/Go" decision points based on physical state.

SafeHandling Start START: Task Definition StateCheck Check Physical State Start->StateCheck SolidPPE PPE: Nitrile + N95 Ctrl: Anti-Static Spatula StateCheck->SolidPPE Powder/Crystal LiquidPPE PPE: Laminate Gloves + Face Shield + OV Resp StateCheck->LiquidPPE Melt/Solution Weighing Weighing (Fume Hood) SolidPPE->Weighing Decon Decontamination (Surfactant + Solvent) Weighing->Decon Residue Heating Heating/Dissolving (Closed System) LiquidPPE->Heating Heating->Decon Spill/Cleanup Disposal Disposal: Incineration (No Drain!) Decon->Disposal

Caption: Operational logic flow for 1,2-Diphenoxybenzene. Note the divergence in PPE based on physical state (Solid vs. Liquid/Heated).[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621655, 1,2-Diphenoxybenzene.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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